Zinc perchlorate
Description
Properties
IUPAC Name |
zinc;diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Zn/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBXBWBHKPGHIB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2O8Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890711 | |
| Record name | Perchloric acid, zinc salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13637-61-1 | |
| Record name | Zinc perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perchloric acid, zinc salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC PERCHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725JL07841 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Anhydrous Zinc Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis of anhydrous zinc perchlorate, a powerful oxidizing agent and efficient catalyst in various organic reactions.[1][2][3] Due to the inherent instability and hazardous nature of anhydrous perchlorates, this document emphasizes safe and reliable laboratory procedures. It details the preparation of the common precursor, this compound hexahydrate, and the subsequent chemical dehydration required to obtain the anhydrous form.[4] This guide is intended for qualified scientific personnel and underscores the critical importance of adhering to stringent safety protocols when handling perchlorate compounds.
Introduction
This compound, Zn(ClO₄)₂, is an inorganic salt that exists most commonly as a hexahydrate (Zn(ClO₄)₂·6H₂O).[2][5] The hexahydrate is a white, crystalline, and highly hygroscopic solid that is soluble in water and lower-weight alcohols.[5][6] In both its hydrated and anhydrous forms, this compound serves as a potent Lewis acid catalyst for a variety of organic transformations, including acylations, esterifications, and epoxide ring-opening reactions.[3][7][8]
The synthesis of anhydrous this compound presents significant challenges. The hydrated form cannot be dehydrated by simple heating, as this induces violent decomposition and poses a severe explosion risk.[4] Therefore, specific chemical dehydration methods are required. This guide outlines the most practical and cited methods for its preparation, focusing on safety and reproducibility for a research setting.
WARNING: Anhydrous metal perchlorates are highly energetic materials and powerful oxidizers. They can form explosive mixtures with organic compounds, reducing agents, and finely powdered metals.[9][10] Reactions should only be conducted by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls, such as a fume hood and blast shield.
Quantitative and Physical Data
The properties of this compound and its common hydrate are summarized below for reference.
| Property | This compound Hexahydrate | Anhydrous this compound |
| Chemical Formula | Zn(ClO₄)₂·6H₂O | Zn(ClO₄)₂ |
| Molar Mass | 372.38 g/mol | 262.29 g/mol [5] |
| Appearance | Colorless / White crystalline solid[5][6] | Colorless solid[5] |
| CAS Number | 10025-64-6 | 13637-61-1[5] |
| Density | 2.25 g/cm³[5][6] | 2.252 g/cm³[5] |
| Melting Point | 106 °C (223 °F; 379 K)[5] | Decomposes on heating |
| Boiling Point | 210 °C (410 °F; 483 K) (Decomposes)[5] | Decomposes violently on heating |
| Solubility | Highly soluble in water[5][6] | Soluble in water |
| Key Hazards | Strong Oxidizer, Skin/Eye Irritant[11] | Strong Oxidizer, Potential Explosive[4][12] |
Synthesis Methodologies
The most common and practical pathway to anhydrous this compound involves a two-step process: first, the synthesis of the stable hexahydrate, followed by a chemical dehydration.
Step 1: Synthesis of this compound Hexahydrate (Zn(ClO₄)₂·6H₂O)
This precursor can be reliably synthesized by reacting a zinc source (oxide or carbonate) with aqueous perchloric acid.[5]
Experimental Protocol 1: From Zinc Oxide
This method involves the neutralization of perchloric acid with zinc oxide.[4][5]
-
Preparation: In a fume hood, place a magnetic stir bar in a beaker containing a 60-70% aqueous solution of perchloric acid (HClO₄). Place the beaker in an ice bath to manage the exothermic reaction.
-
Reaction: Slowly and incrementally add stoichiometric amounts of zinc oxide (ZnO) powder to the stirring perchloric acid solution.[4] Monitor the temperature to ensure it remains controlled, ideally between 20–25°C.[4] The reaction is as follows: ZnO + 2 HClO₄ → Zn(ClO₄)₂ + H₂O[5]
-
Filtration: Once the zinc oxide has completely dissolved and the reaction ceases, remove the solution from the ice bath and allow it to return to room temperature. Filter the solution to remove any unreacted solids or impurities.[4]
-
Crystallization: Transfer the clear filtrate to an evaporating dish. Allow for slow evaporation of the water at room temperature or under reduced pressure to induce crystallization. The strong hygroscopicity of this compound means the hexahydrate form will readily crystallize.[4]
-
Isolation: Collect the resulting white crystals of Zn(ClO₄)₂·6H₂O by filtration and dry them in a desiccator.
Experimental Protocol 2: From Zinc Carbonate
This method is similar to the one above but uses zinc carbonate as the starting material, producing carbon dioxide gas as a byproduct.
-
Preparation: Follow the same initial setup as Protocol 1, with perchloric acid in a beaker within an ice bath in a fume hood.
-
Reaction: Slowly add zinc carbonate (ZnCO₃) powder in small portions to the stirring acid. Effervescence (CO₂ release) will occur, so additions must be slow to prevent frothing over.[4] The reaction is: ZnCO₃ + 2 HClO₄ → Zn(ClO₄)₂ + H₂O + CO₂[5]
-
Completion and Work-up: Continue adding zinc carbonate until effervescence stops. The subsequent filtration, crystallization, and isolation steps are identical to those described in Protocol 1.[4]
Step 2: Dehydration to Anhydrous this compound (Zn(ClO₄)₂)
Thermal dehydration is extremely hazardous and must be avoided.[4] The recommended method is azeotropic distillation with a chemical dehydrating agent.
Experimental Protocol 3: Chemical Dehydration with Triethyl Orthoformate
This protocol utilizes triethyl orthoformate to react with the water of hydration, forming volatile byproducts that can be removed via distillation.
-
Setup: In a fume hood and behind a blast shield, equip a round-bottom flask with a magnetic stir bar and a distillation apparatus.
-
Reaction Mixture: Place the previously synthesized this compound hexahydrate (Zn(ClO₄)₂·6H₂O) into the flask. Add an excess of triethyl orthoformate (HC(OCH₂CH₃)₃).
-
Azeotropic Distillation: Heat the mixture gently. The triethyl orthoformate reacts with the water of hydration. The volatile byproducts (ethanol and ethyl formate) are removed by distillation.
-
Completion and Isolation: Continue the distillation until all volatile components have been removed, leaving behind the anhydrous this compound as a solid residue.
-
Handling and Storage: Allow the apparatus to cool completely. The resulting anhydrous this compound must be handled with extreme care, using non-metallic spatulas. It should be stored in a tightly sealed container in a desiccator, away from any organic materials or reducing agents.[9]
Visualization of Experimental Workflows
The following diagrams illustrate the key synthesis pathways.
Caption: Workflow for preparing the hexahydrate precursor.
Caption: Chemical dehydration workflow to obtain the anhydrous product.
Critical Safety Considerations
Handling perchloric acid and anhydrous this compound requires strict adherence to safety protocols to prevent serious accidents.
-
Perchloric Acid: Solutions below 72% are stable but are still highly corrosive and strong acids.[12] Contact with eyes, skin, and mucous membranes will cause severe burns.[12] Anhydrous perchloric acid (>85%) is unstable and presents a severe explosion hazard.[12]
-
Anhydrous this compound: As a powerful oxidizer, it can ignite or cause explosions upon contact with combustible materials, organic compounds, or reducing agents.[9][10] It is sensitive to heat and friction. Intimate mixtures with materials like finely divided metals, sulfur, or carbon can be extremely explosive.[9]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.
-
Engineering Controls: All work must be conducted in a chemical fume hood designed for use with perchloric acid, which has a dedicated wash-down system to prevent the buildup of explosive perchlorate salts in the ductwork.[12] A blast shield should be used during the dehydration step and when handling the anhydrous product.
-
Waste Disposal: Perchlorate waste is hazardous. It must be disposed of according to institutional and regulatory guidelines. Never mix perchlorate waste with organic or other reactive waste streams.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 13637-61-1: this compound | CymitQuimica [cymitquimica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound Hexahydrate|Supplier [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. gfschemicals.com [gfschemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. Perchloric acid, zinc salt, hexahydrate | Cl2H12O14Zn | CID 202253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. concordia.ca [concordia.ca]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Zinc Perchlorate
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of zinc perchlorate, with a primary focus on its most common form, this compound hexahydrate (Zn(ClO₄)₂·6H₂O). This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the compound's solid-state chemistry.
Executive Summary
This compound is an inorganic salt that readily forms a stable hexahydrate. The arrangement of its constituent ions and water molecules in the crystalline lattice is crucial for understanding its physical and chemical properties. This guide synthesizes available crystallographic data, experimental protocols for its determination, and visual representations of its structural and synthetic workflows.
Crystal Structure of this compound Hexahydrate
The definitive crystal structure of this compound hexahydrate was determined by single-crystal X-ray diffraction. The crystallographic data reveals a highly ordered and symmetric arrangement of the constituent ions.
Crystallographic Data
The key crystallographic parameters for this compound hexahydrate are summarized in the table below. This data is essential for computational modeling and for understanding the compound's behavior in the solid state.
| Parameter | Value |
| Chemical Formula | Zn(ClO₄)₂·6H₂O |
| Formula Weight | 372.36 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | |
| a | 14.774(3) Å |
| b | 9.458(2) Å |
| c | 7.078(1) Å |
| Volume | 989.1(3) ų |
| Z | 4 |
| Density (calculated) | 2.500 Mg/m³ |
Coordination Environment
In the crystal lattice, the zinc ion (Zn²⁺) is octahedrally coordinated to six water molecules, forming the complex cation [Zn(H₂O)₆]²⁺. The perchlorate ions (ClO₄⁻) are not directly bonded to the zinc ion but are situated in the crystal lattice, balancing the charge of the complex cation. The hydrogen atoms of the coordinated water molecules form hydrogen bonds with the oxygen atoms of the perchlorate anions, creating a stable three-dimensional network.
Experimental Protocols
The determination of the crystal structure of this compound hexahydrate involves two key experimental stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.
Synthesis of Single Crystals
A common method for preparing single crystals of this compound hexahydrate is through the slow evaporation of an aqueous solution.
Protocol:
-
Preparation of Saturated Solution: A saturated solution of this compound is prepared by dissolving zinc oxide (ZnO) or zinc carbonate (ZnCO₃) in a slight excess of 60% perchloric acid (HClO₄). The reaction should be performed in a fume hood with appropriate personal protective equipment.
-
ZnO + 2HClO₄ → Zn(ClO₄)₂ + H₂O
-
ZnCO₃ + 2HClO₄ → Zn(ClO₄)₂ + H₂O + CO₂
-
-
Filtration: The resulting solution is filtered to remove any unreacted starting material or impurities.
-
Crystallization: The filtered solution is placed in a crystallizing dish and covered with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Over a period of several days to weeks, colorless, well-formed crystals of this compound hexahydrate will precipitate from the solution.
-
Isolation: The crystals are carefully isolated from the mother liquor and dried.
Single-Crystal X-ray Diffraction
The precise arrangement of atoms in the crystal is determined using single-crystal X-ray diffraction.
Protocol:
-
Crystal Mounting: A suitable single crystal of this compound hexahydrate is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson synthesis and then refined using least-squares methods to obtain a final, accurate crystal structure.
Other Forms of this compound
Visualizing the Synthesis and Structure Determination Workflow
The following diagram illustrates the general workflow for the synthesis and structural determination of this compound hexahydrate.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of this compound hexahydrate, including its crystallographic data and the experimental protocols for its determination. A thorough understanding of the solid-state structure of this compound is fundamental for its application in various fields, from catalysis to the development of novel pharmaceutical formulations. Further research is warranted to elucidate the crystal structures of other hydrated and anhydrous forms of this compound.
zinc perchlorate solubility in organic solvents
An In-depth Technical Guide on the Solubility of Zinc Perchlorate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of this compound in organic solvents, a critical parameter for its application in chemical synthesis and pharmaceutical development. This compound, particularly in its hexahydrate form (Zn(ClO₄)₂·6H₂O), is a versatile Lewis acid catalyst valued for its efficiency in various organic transformations.[1] Its effectiveness is often contingent on its solubility in the reaction medium. This document collates available quantitative data, outlines detailed experimental protocols for solubility determination, and visualizes a key catalytic pathway.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively compiled in a single source. The compound is generally described as highly soluble in water and low-molecular-weight alcohols.[1][2][3] One source specifies that it is soluble in ethyl alcohol.[4] The lack of comprehensive data highlights an area for further experimental investigation.
Below is a summary of available qualitative and semi-quantitative information. Researchers are advised to determine solubility experimentally for their specific solvent system and conditions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Formula | Type | Solubility Data | Reference(s) |
| Water | H₂O | Protic, Polar | Highly Soluble | [1][2][5] |
| Ethanol | C₂H₅OH | Protic, Polar | Soluble | [4][6] |
| Low-Weight Alcohols | ROH | Protic, Polar | Highly Soluble | [1][2][3] |
| Acetone-Water (10% v/v) | C₃H₆O / H₂O | Mixed | Forms complexes; quantitative solubility not specified, but distribution coefficients studied. | [7] |
Note: The hygroscopic nature of this compound, especially the hexahydrate, means that the presence of trace amounts of water can significantly affect its solubility in organic solvents.[1][5]
Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)
Determining the precise solubility of an inorganic salt like this compound in an organic solvent requires a meticulous experimental approach. The isothermal equilibrium method, followed by gravimetric or spectroscopic analysis, is a common and reliable technique.[8][9][10] Given the hygroscopic nature of this compound, all procedures should be conducted under anhydrous or inert atmospheric conditions where possible.[8]
Materials and Equipment
-
This compound (anhydrous or hexahydrate, as required)
-
High-purity organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Inert atmosphere glovebox or Schlenk line (recommended)
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Evaporating dish or weighing vials (for gravimetric analysis)
-
Spectrophotometer (e.g., UV-Vis, AAS) or HPLC (for spectroscopic/chromatographic analysis)
-
Drying oven
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the sealed container in a temperature-controlled shaker or bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8][11]
-
Sample Extraction: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully extract a known volume of the clear, saturated supernatant using a pipette or syringe. To avoid aspirating solid particles, the use of a syringe filter is highly recommended.
-
Concentration Analysis (Gravimetric Method): a. Dispense the known volume of the saturated solution into a pre-weighed, dry evaporating dish.[9][12] b. Carefully evaporate the solvent under reduced pressure or in a fume hood. For higher boiling point solvents, gentle heating in a drying oven may be required. Ensure the temperature is kept well below the decomposition temperature of this compound. c. Once the solvent is fully removed, dry the dish containing the this compound residue to a constant weight in a vacuum oven. d. The mass of the remaining solid is the amount of this compound that was dissolved in the extracted volume of solvent.
-
Calculation: Calculate the solubility, typically expressed in grams of solute per 100 g of solvent or moles of solute per liter of solution.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining this compound solubility.
Application in Catalysis: The Biginelli Reaction
This compound's solubility in organic media makes it an effective Lewis acid catalyst. It is used to promote various reactions, such as the Biginelli reaction, which synthetically produces dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.[13][14][15] The catalytic mechanism involves the activation of a carbonyl group by the Zn²⁺ ion.[14]
Catalytic Mechanism of the Biginelli Reaction
The proposed mechanism for the this compound-catalyzed Biginelli reaction involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[14] This electrophilic intermediate is then attacked by the enol form of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.
The diagram below illustrates this catalytic cycle.
Caption: Catalytic cycle of the Biginelli reaction using Zn(ClO₄)₂.
References
- 1. This compound Hexahydrate|Supplier [benchchem.com]
- 2. gfschemicals.com [gfschemicals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound hexahydrate, 99.997% (metals basis) 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. CAS 13637-61-1: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound CAS#: 10025-64-6 [m.chemicalbook.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmajournal.net [pharmajournal.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Thermal Decomposition of Zinc Perchlorate
Disclaimer: Detailed experimental data and specific multi-stage decomposition pathways for zinc perchlorate (Zn(ClO₄)₂) are not extensively available in the public domain literature. This guide is constructed based on the general principles of the thermal decomposition of hydrated metal perchlorates, data from analogous compounds, and established analytical methodologies. The quantitative values and specific intermediate steps presented herein are illustrative and intended to provide a framework for research rather than to represent definitive experimental results for this compound.
Introduction
This compound, typically available as the hexahydrate (Zn(ClO₄)₂·6H₂O), is a powerful oxidizing agent and a useful catalyst in various chemical syntheses.[1][2] Its thermal stability is a critical parameter for safe handling, storage, and application, particularly in contexts involving elevated temperatures. Like other hydrated metal perchlorates, its decomposition is a multi-stage process involving dehydration followed by the energetic decomposition of the anhydrous salt.[3] Under fire conditions, hazardous decomposition products include hydrogen chloride and zinc oxides.[3]
This technical guide provides a comprehensive overview of the expected thermal decomposition pathway of this compound, details the standard experimental protocols for its analysis, and presents a framework for interpreting the resulting data.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound hexahydrate is anticipated to occur in two primary phases: a multi-stage dehydration to form the anhydrous salt, followed by the decomposition of anhydrous this compound into solid and gaseous products.
Dehydration Phase
The six water molecules in Zn(ClO₄)₂·6H₂O are typically not equivalent in their bonding to the central zinc ion.[4] This leads to a stepwise removal of water upon heating. The process can be generally represented as:
-
Step 1: Zn(ClO₄)₂·6H₂O(s) → Zn(ClO₄)₂·nH₂O(s) + (6-n)H₂O(g)
-
Step 2: Zn(ClO₄)₂·nH₂O(s) → Zn(ClO₄)₂(s) + nH₂O(g)
The exact number of intermediate hydrate forms (the value of 'n') and the specific temperature ranges for each water loss event require empirical determination via thermal analysis.
Decomposition of Anhydrous Salt
Once dehydrated, the anhydrous this compound undergoes a highly exothermic decomposition at a significantly higher temperature. The final solid product is typically the most stable metal oxide.
-
Step 3: Zn(ClO₄)₂(s) → ZnO(s) + Cl₂(g) + 3.5O₂(g)
Alternative decomposition pathways could yield other chlorine-containing species, such as hydrogen chloride if residual water is present. The precise nature and ratio of the gaseous products should be confirmed by evolved gas analysis.
Quantitative Data (Illustrative)
The following table summarizes the expected quantitative data from a thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experiment. Note: These values are illustrative, based on general knowledge of hydrated salts, and are not from a specific cited experiment on this compound.
| Stage | Process | Approximate Temp. Range (°C) | Theoretical Mass Loss (%) | Key Thermal Events (DSC) |
| 1 | Release of weakly bound water molecules | 50 - 150 °C | Variable | Endothermic peaks |
| 2 | Release of strongly bound (coordinated) water | 150 - 250 °C | Total for all water: ~29.0% | Endothermic peaks |
| 3 | Decomposition of anhydrous Zn(ClO₄)₂ | > 270 °C | ~78.5% (relative to anhydrous) | Strong, sharp exothermic peak |
| Residue | Final Product (assumed ZnO) | > 400 °C | Total Mass Loss: ~84.2% | - |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate data. The primary techniques for studying this decomposition are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), often coupled with evolved gas analysis (EGA) like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)
This protocol outlines a typical procedure for analyzing the thermal decomposition of this compound hexahydrate.
Apparatus:
-
A simultaneous TGA/DSC instrument.
-
High-precision microbalance.
-
Programmable furnace.
-
Inert sample pans (e.g., alumina, platinum).
-
Inert purge gas supply (e.g., nitrogen, argon).
Procedure:
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound hexahydrate into a tared TGA/DSC sample pan. Due to the hygroscopic nature of the material, sample preparation should be conducted in a controlled (low humidity) environment if possible.
-
Instrument Setup: Place the sample pan in the instrument. Place an empty, tared reference pan in the reference position.
-
Experimental Conditions:
-
Purge Gas: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere and to carry away evolved gases.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant, linear heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C). Slower heating rates can provide better resolution of overlapping thermal events.
-
-
-
Data Acquisition: Record the sample mass (TGA), differential heat flow (DSC), and sample temperature continuously throughout the experiment.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperatures and percentage mass loss for each decomposition step. Analyze the DSC curve (heat flow vs. temperature) to identify endothermic (e.g., dehydration, melting) and exothermic (e.g., decomposition) events and to quantify the enthalpy changes associated with them.
Evolved Gas Analysis (EGA)
To identify the gaseous products at each decomposition stage, the outlet gas from the TGA furnace can be directed into a mass spectrometer or an FTIR gas cell.
Apparatus:
-
TGA instrument coupled via a heated transfer line to an MS or FTIR spectrometer.
Procedure:
-
Perform the TGA experiment as described in section 4.1.
-
Simultaneously, the coupled spectrometer acquires data (mass spectra or infrared spectra) of the evolved gases as a function of temperature and time.
-
Correlate the gas evolution profiles with the mass loss steps observed in the TGA data. For example, the detection of H₂O (m/z = 18 in MS) should correspond to the dehydration steps, while the detection of O₂ (m/z = 32) and Cl₂ (m/z = 70, 72, 74) would correspond to the final decomposition step.
Visualizations
Decomposition Pathway
The logical sequence of the thermal decomposition process can be visualized as a flowchart.
Caption: Proposed reaction pathway for the thermal decomposition of this compound hexahydrate.
Experimental Workflow
The workflow for a comprehensive thermal analysis experiment is outlined below.
Caption: Standard experimental workflow for the thermal analysis of this compound.
References
An In-depth Technical Guide to the Hazards and Safety Precautions for Zinc Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards associated with zinc perchlorate and the essential safety precautions required for its handling, storage, and disposal. The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment when working with this powerful oxidizing agent.
Chemical and Physical Properties
This compound, available as anhydrous or, more commonly, as a hexahydrate, is a white crystalline solid. It is highly soluble in water and lower-weight alcohols.[1] Understanding its physical properties is crucial for anticipating its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | Zn(ClO₄)₂ (anhydrous) / Zn(ClO₄)₂·6H₂O (hexahydrate) |
| Molecular Weight | 264.29 g/mol (anhydrous) / 372.36 g/mol (hexahydrate)[2][3] |
| Appearance | White, odorless, crystalline solid[1] |
| Melting Point | 106 °C (hexahydrate)[4] |
| Decomposition Temperature | 267-337 °C[2] |
| Density | 2.25 g/cm³ (hexahydrate)[1] |
| Solubility in Water | 110.1 g/100 g at 20°C[2] |
| pH | 4 - 6 (5% aqueous solution)[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance due to its potent oxidizing properties and its capacity to cause severe skin and eye damage.[3] It is regulated by agencies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1]
| Hazard Class | GHS Category | Hazard Statement |
| Oxidizing Solids | Category 2 | H272: May intensify fire; oxidizer[3] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage[5] |
Hazard Communication Diagram
Caption: GHS pictograms for this compound hazards.
Toxicological Data
Toxicological data for this compound is limited. The available data indicates its potential for significant harm upon exposure. It is crucial to handle this compound with the utmost care to avoid any contact.
| Toxicity Data | Value | Species |
| Intraperitoneal LDLo (Lowest Published Lethal Dose) | 76 mg/kg | Mouse[6] |
| Occupational Exposure Limit (MAK for Zinc, inorganic compounds) | 0.1 mg/m³ (respirable fraction), 2 mg/m³ (inhalable fraction) | -[6] |
Note: No specific Permissible Exposure Limit (PEL) has been established by OSHA for this compound.[7]
Fire and Explosion Hazards
As a strong oxidizing agent, this compound can intensify fires and may cause an explosion, especially if heated strongly.[3][8] It can ignite organic materials upon contact, particularly in the presence of strong acids.[1]
Incompatible Materials:
-
Strong reducing agents[3]
-
Organic materials[3]
-
Powdered metals[3]
-
Sulfur[9]
-
Carbon disulfide[9]
-
Ammonium nitrate[9]
Reactivity Hazard Pathway
Caption: Incompatibility reaction pathway for this compound.
Safe Handling and Storage
Proper handling and storage procedures are critical to mitigating the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Keep away from heat, sparks, and open flames.[5]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Use personal protective equipment (PPE) as detailed below.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep containers tightly closed.[3]
-
Store away from combustible and incompatible materials.[1][3]
-
This compound is hygroscopic and deliquescent; protect from moisture.[10][11]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Category | Specifications |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is also recommended.[3][10] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a protective suit.[3][10] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded or if dust is generated.[10] |
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]
Spill and Leak Procedures:
-
Evacuate personnel to a safe area.[3]
-
Ensure adequate ventilation.[3]
-
Wear appropriate PPE.[3]
-
Prevent further leakage or spillage if safe to do so.[10]
-
Avoid dust formation.[3]
-
Sweep up the spilled material and place it in a suitable, closed container for disposal. Do not use combustible materials like paper towels to clean up spills.[3]
-
Clean the contaminated surface thoroughly.[10]
-
Do not let the product enter drains.[3]
Emergency Response Workflow
Caption: Workflow for responding to a this compound spill.
Disposal Considerations
Waste from this compound must be handled as hazardous waste and disposed of in accordance with local, regional, and national regulations.[5] Contact a licensed professional waste disposal service to dispose of this material.[3]
Experimental Protocols
The following are summaries of standardized experimental protocols relevant to the hazards of this compound.
9.1. Oxidizing Solids Test (Based on UN Test O.1)
-
Objective: To determine if a solid substance has oxidizing properties and to classify it for transport.[1]
-
Methodology:
-
The test substance is mixed with dry fibrous cellulose in ratios of 1:1 and 4:1 by mass.[12]
-
A 30g pile of the mixture is formed into a truncated cone.[1]
-
An electrically heated wire is used to ignite the pile.[1]
-
The time it takes for the reaction to cease is measured.[1]
-
The burning time of the test mixture is compared to that of a reference mixture of potassium bromate and cellulose.[1]
-
-
Interpretation: The substance is classified as an oxidizing solid if the burning time is equal to or less than that of the reference mixture.[12]
9.2. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Objective: To determine the potential of a substance to cause irreversible skin damage.
-
Methodology:
-
A small amount of the test substance is applied to the skin of a test animal (typically a rabbit).
-
The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Lesions are scored according to a standardized scale.
-
-
Interpretation: The substance is classified as corrosive if it causes irreversible tissue damage.
9.3. In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 431)
-
Objective: To identify corrosive chemicals without the use of live animals.[13]
-
Methodology:
-
Interpretation: A reduction in cell viability below a certain threshold indicates that the substance is corrosive.[15]
9.4. Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Methodology:
-
Interpretation: The substance is classified based on the severity and reversibility of the observed eye lesions.[16]
9.5. Acute Oral Toxicity - LD50 Determination
-
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.[17]
-
Methodology:
-
Interpretation: The LD50 value provides a measure of the acute toxicity of the substance. A lower LD50 indicates higher toxicity.[17]
9.6. Thermal Stability Analysis (Based on Differential Thermal Analysis - DTA / Thermogravimetric Analysis - TGA)
-
Objective: To determine the decomposition temperature and thermal stability of a substance.
-
Methodology:
-
A small sample of the substance is placed in a DTA/TGA instrument.
-
The sample is heated at a controlled rate in a controlled atmosphere.
-
The DTA measures the temperature difference between the sample and a reference material, indicating exothermic or endothermic transitions.
-
The TGA measures the change in mass of the sample as a function of temperature, indicating decomposition.
-
-
Interpretation: The temperatures at which exothermic events and mass loss occur indicate the thermal instability and decomposition points of the substance.
This guide is intended to provide essential information for the safe handling of this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) for this chemical and adhere to all institutional and regulatory safety protocols.
References
- 1. Oxidizing Solids – UN Test O.1 - Prime Process Safety Center [primeprocesssafety.com]
- 2. researchgate.net [researchgate.net]
- 3. deltima.eu [deltima.eu]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nj.gov [nj.gov]
- 8. epa.gov [epa.gov]
- 9. Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. sigma-hse.co.in [sigma-hse.co.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. smsenergetics.com [smsenergetics.com]
- 13. iivs.org [iivs.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Skin Corrosion: SkinEthic Skin Corrosion Test (SCT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 18. fda.gov [fda.gov]
zinc perchlorate CAS number and molecular weight
Zinc perchlorate is an inorganic compound that exists in various hydrated forms, with the hexahydrate being a common variant. It is a chemical reagent utilized in diverse research and industrial applications, including as a catalyst in organic synthesis.
| Property | Value |
| CAS Number | 13637-61-1 (anhydrous)[1][2], 10025-64-6 (hexahydrate)[1][3][4][5][6] |
| Molecular Weight | 264.28 g/mol (anhydrous)[7], 372.38 g/mol (hexahydrate)[5][6], 372.40 g/mol (hexahydrate)[3][4] |
| Molecular Formula | Zn(ClO₄)₂ (anhydrous), Zn(ClO₄)₂·6H₂O (hexahydrate)[3][5] |
It is important to note that while this document provides fundamental physicochemical data for this compound, a comprehensive technical guide or whitepaper encompassing detailed experimental protocols and signaling pathway diagrams requires extensive, context-specific research and data that is beyond the scope of this format. The creation of such a document would necessitate access to proprietary research, specific experimental outcomes, and a defined scope of application, for example, in a particular area of drug development. The information provided here serves as a foundational reference for researchers and scientists.
References
Zinc Perchlorate (Zn(ClO₄)₂) An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc perchlorate, with the chemical formula Zn(ClO₄)₂, is a powerful inorganic oxidizing agent and a highly effective Lewis acid catalyst.[1][2] It is most commonly available and utilized in its hexahydrate form, Zn(ClO₄)₂·6H₂O.[1] This compound has garnered significant interest in the scientific community due to its versatility in promoting a wide range of organic transformations, its high solubility in water and low-weight alcohols, and its commercial availability.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key applications, and visual representations of reaction mechanisms and workflows.
Physical and Chemical Properties
This compound is a white, odorless, crystalline solid.[1][5] The hexahydrate is particularly noted for its hygroscopic and deliquescent nature, readily absorbing moisture from the atmosphere.[3][6] Therefore, it requires storage in a desiccator or under an inert atmosphere.[3]
Quantitative Data Summary
| Property | Value (Anhydrous) | Value (Hexahydrate) | References |
| Molecular Formula | Zn(ClO₄)₂ | Zn(ClO₄)₂·6H₂O | [7][8] |
| Molecular Weight | 264.31 g/mol | 372.38 g/mol | [2][8] |
| Appearance | Colorless solid | White, crystalline solid | [1][4] |
| Density | 2.252 g/cm³ | 2.25 g/cm³ | [2][4][9] |
| Melting Point | 262 °C (decomposes) | 105-107 °C | [3][7] |
| Boiling Point | Decomposes | 210 °C (decomposes) | [2][4] |
| Solubility in Water | Highly soluble | Highly soluble | [3][4] |
| pH (5% aqueous solution) | 4-6 | 4-6 | [1][5] |
Chemical Reactivity and Stability
This compound is a potent oxidizing agent and should be handled with care, especially when in contact with organic materials, reducing agents, or upon heating, as it may cause fire or an explosion.[3][10] The anhydrous form decomposes at 262 °C, while the hexahydrate decomposes at a lower temperature range of 105-107 °C.[3] Rapid or strong heating can lead to explosive decomposition.[2][3][4]
The catalytic activity of this compound stems from its strong Lewis acidity. The highly electrophilic Zn²⁺ ion effectively activates substrates, particularly those containing oxygen functional groups like epoxides and carbonyls, making them more susceptible to nucleophilic attack.[3]
Key Applications and Experimental Protocols
This compound hexahydrate serves as a highly efficient catalyst in several important organic reactions, often under mild, solvent-free conditions.[11][12]
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of zinc oxide with perchloric acid.[4]
Experimental Protocol: Synthesis from Zinc Oxide
-
Reaction Setup: In a well-ventilated fume hood, place a solution of perchloric acid in a beaker equipped with a magnetic stirrer and a cooling bath.
-
Addition of Zinc Oxide: Slowly and portion-wise, add zinc oxide to the stirred perchloric acid solution. The reaction is exothermic, and the temperature should be maintained between 20-25 °C using the cooling bath.[3]
-
Dissolution and Filtration: Continue stirring until all the zinc oxide has dissolved. Filter the resulting solution to remove any unreacted solids or impurities.[3]
-
Crystallization: Transfer the clear filtrate to an evaporating dish and allow for slow evaporation of the solvent at room temperature.
-
Isolation: Collect the resulting white crystals of this compound hexahydrate by filtration.
Catalysis of the Biginelli Reaction
This compound hexahydrate is an excellent catalyst for the one-pot, three-component Biginelli reaction to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of interest for their pharmacological properties.[11] This method offers high yields and short reaction times under solvent-free conditions.[11]
Experimental Protocol: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones [11]
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-keto ester (1 mmol), urea or thiourea (1.5 mmol), and this compound hexahydrate (2 mol%).
-
Reaction Conditions: Heat the mixture with stirring at 100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Stir for 5 minutes.
-
Isolation and Purification: Collect the solid product by suction filtration, wash with cold water, and recrystallize from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Epoxide Ring-Opening Reactions
This compound hexahydrate efficiently catalyzes the ring-opening of epoxides with amines to produce 2-amino alcohols, which are valuable synthetic intermediates.[5] This reaction proceeds with high yields and excellent chemo-, regio-, and stereoselectivity under solvent-free conditions.[5]
Experimental Protocol: Synthesis of 2-Amino Alcohols [5]
-
Reactant Mixture: In a reaction vessel, mix the epoxide and the amine.
-
Catalyst Addition: Add a catalytic amount of zinc(II) perchlorate hexahydrate.
-
Reaction Conditions: The reaction is typically carried out under solvent-free conditions. Stir the mixture at the appropriate temperature (often room temperature) until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up and Purification: The work-up procedure generally involves purification by column chromatography to isolate the desired 2-amino alcohol.
Acylation Reactions
This compound hexahydrate is also a potent catalyst for the acylation of alcohols, phenols, and amines, including sterically hindered and electron-deficient substrates.[9]
Experimental Protocol: General Acylation [9]
-
Reactant Mixture: Combine the alcohol, phenol, or amine with the acylating agent (e.g., acetic anhydride) in a reaction flask.
-
Catalyst Addition: Add a catalytic amount of this compound hexahydrate.
-
Reaction Conditions: The reaction is often performed at room temperature under solvent-free conditions. For less reactive substrates, gentle heating may be required.
-
Isolation: The acetylated product is typically obtained in high yield after a simple work-up procedure.
Safety and Handling
This compound is a strong oxidizing agent and must be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[10] It should be stored in a cool, dry place away from combustible materials and reducing agents.[10] In case of fire, use appropriate extinguishing media, but be aware of the potential for the substance to intensify the fire.[10]
Conclusion
This compound, particularly in its hexahydrate form, is a valuable and versatile reagent in chemical synthesis. Its strong Lewis acidity and oxidizing properties, coupled with its ease of handling under specific conditions, make it an effective catalyst for a variety of organic transformations. The experimental protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. As with all potent chemical reagents, adherence to strict safety protocols is paramount when working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 5. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthols with a deep eutectic solvent as the catalyst | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Hygroscopic Nature of Zinc Perchlorate
Abstract: Zinc perchlorate, particularly in its hydrated forms, is a powerful Lewis acid catalyst and oxidizing agent with significant applications in organic synthesis and materials science. Its profound hygroscopicity is a critical physicochemical property that dictates its handling, storage, stability, and catalytic activity. This technical guide provides a comprehensive examination of the hygroscopic nature of this compound, intended for researchers, scientists, and professionals in drug development. The document details the compound's properties, presents a representative water sorption profile, outlines rigorous experimental protocols for its characterization, and explores the implications of its hygroscopicity in catalytic mechanisms.
Introduction to Hygroscopicity
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature. This property is characteristic of many salts, including perchlorates. A related, more extreme phenomenon is deliquescence, where a substance absorbs so much moisture from the atmosphere that it dissolves into a liquid solution.[1][2] this compound is known to be both highly hygroscopic and prone to deliquescence.[1]
For researchers and drug development professionals, understanding the hygroscopic nature of a reagent like this compound is paramount. The presence of water can significantly influence reaction kinetics, yield, and selectivity. In its role as a Lewis acid catalyst, the coordination of water molecules to the zinc(II) center can modulate its electrophilicity and, consequently, its catalytic efficiency. Therefore, precise characterization and control of the water content are essential for reproducible experimental outcomes and the development of robust synthetic protocols.
Physicochemical Properties of this compound
This compound is an inorganic compound that is most commonly available as its hexahydrate, Zn(ClO₄)₂·6H₂O.[3] Anhydrous and other hydrated forms, such as the tetrahydrate, also exist.[4] It is a strong oxidizing agent and should be handled with care.[3] The key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound Forms
| Property | This compound Hexahydrate (Zn(ClO₄)₂·6H₂O) | This compound Anhydrous (Zn(ClO₄)₂) |
| Molar Mass | 372.36 g/mol [5] | 264.29 g/mol [6] |
| Appearance | White, crystalline solid[3][5] | Colorless solid[1] |
| Density | 2.25 g/cm³[5] | 2.252 g/cm³[1] |
| Melting Point | 106 °C[1] | 262 °C[6] |
| Boiling Point | 210 °C (decomposes)[1][5] | 267-337 °C (decomposes)[6] |
| Solubility in Water | Highly soluble[4] | 110.1 g / 100 g at 20 °C[6] |
| Key Characteristics | Highly hygroscopic, strong oxidizing agent[3][5] | Prone to deliquescence[1] |
Hygroscopic Nature and Water Sorption Profile
The most common form, this compound hexahydrate, is intensely hygroscopic and will readily absorb additional moisture from the air.[5] This behavior is critical to quantify for applications where water content is a crucial parameter. The interaction with atmospheric moisture is typically characterized by a water sorption-desorption isotherm, which plots the equilibrium water content of the material as a function of relative humidity (RH) at a constant temperature.
Table 2: Representative Water Sorption Data for this compound Hexahydrate at 25°C
| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) | Observations |
| 0.0 | 0.00 | 0.00 | Initial dry mass |
| 10.0 | 0.15 | 0.20 | Minor surface adsorption |
| 20.0 | 0.35 | 0.45 | Continued surface adsorption |
| 30.0 | 0.90 | 1.10 | Increased water uptake |
| 40.0 | 8.50 | 9.00 | Sharp uptake approaching deliquescence |
| 50.0 | 25.60 | 26.10 | Deliquescence; formation of aqueous solution |
| 60.0 | 48.20 | 48.80 | Further water absorption by the solution |
| 70.0 | 75.10 | 75.90 | Continued dilution |
| 80.0 | 110.40 | 111.50 | High water content |
| 90.0 | 165.80 | 167.00 | Near saturation with atmospheric water |
| Note: This data is illustrative, representing the expected behavior of a highly hygroscopic and deliquescent salt like this compound. |
This behavior can be visualized in a sorption-desorption isotherm plot, which often exhibits hysteresis—a lag in the desorption curve compared to the sorption curve.
Caption: Representative DVS isotherm for a deliquescent salt.
Experimental Protocols for Hygroscopicity Assessment
To quantitatively assess the hygroscopic nature of this compound, several well-established analytical techniques can be employed.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled stream of gas with varying relative humidity at a constant temperature.[8][9][10] It is the preferred method for generating precise sorption-desorption isotherms.
Caption: Experimental workflow for DVS analysis.
Detailed Protocol:
-
Instrument Calibration: Calibrate the DVS instrument's microbalance and relative humidity sensor using certified standards as per manufacturer guidelines.[11]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound hexahydrate into the DVS sample pan.
-
Drying Stage: Place the sample in the DVS chamber. Start the experiment by exposing the sample to a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until the sample mass equilibrates (e.g., dm/dt < 0.002 %/min). This establishes the initial dry mass.
-
Sorption Cycle: Program the instrument to increase the relative humidity in discrete steps (e.g., 10% increments) from 0% to a maximum value (e.g., 90% RH). At each step, the instrument holds the RH constant until the sample mass again reaches equilibrium.[12][13]
-
Desorption Cycle: Once the maximum RH is reached and the mass is stable, the instrument is programmed to decrease the RH in the same decrements back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: The software records the mass change at each RH step. The results are plotted as the percentage change in mass versus RH to generate the sorption and desorption isotherms.
Gravimetric Analysis (Loss on Drying)
This is a simpler, classical method to determine the total water content of a hydrated salt by measuring the mass lost upon heating.[14][15] It does not provide an isotherm but gives a quantitative measure of the water of hydration.
Caption: Workflow for gravimetric determination of water content.
Detailed Protocol:
-
Crucible Preparation: Heat a clean porcelain crucible and lid in an oven at >110°C for 30 minutes to ensure they are completely dry. Cool to room temperature in a desiccator.
-
Initial Weighing: Weigh the empty crucible and lid accurately on an analytical balance.
-
Sample Addition: Add approximately 1-2 g of this compound hydrate to the crucible and weigh it again accurately.
-
Heating: Place the crucible with the sample (lid slightly ajar) in a drying oven set to a temperature sufficient to drive off the water of hydration but below the decomposition temperature (e.g., 110-120°C for the hexahydrate, which melts at 106°C). Heat for 1-2 hours.[15][16]
-
Cooling & Weighing: Using tongs, transfer the hot crucible to a desiccator to cool to room temperature without reabsorbing atmospheric moisture. Once cool, weigh it accurately.
-
Heating to Constant Mass: Repeat the heating, cooling, and weighing cycles until two consecutive mass readings are within an acceptable tolerance (e.g., ±0.002 g), indicating all water has been removed.[15]
-
Calculation: The mass of water lost is the difference between the initial and final mass of the crucible contents. From this, the percentage of water and the number of moles of water per mole of anhydrous salt can be calculated.[17]
Karl Fischer (KF) Titration
KF titration is a highly specific and accurate method for determining water content.[18] It is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[19][20] The volumetric method is suitable for determining the water content in the hydrated salt.
Detailed Protocol:
-
Titrator Preparation: Set up the Karl Fischer titrator. The titration vessel should be filled with a suitable solvent (e.g., anhydrous methanol). The system is pre-titrated to a stable, dry endpoint to eliminate any residual moisture in the solvent and vessel.
-
Titer Determination: The concentration (titer) of the KF reagent must be accurately determined by titrating a known mass of a certified water standard (e.g., disodium tartrate dihydrate or pure water).
-
Sample Analysis: A precisely weighed sample of this compound hydrate (e.g., 50-100 mg) is quickly introduced into the conditioned titration vessel.
-
Titration: The sample is dissolved or suspended in the solvent, and the KF reagent is added automatically until the endpoint is reached, which is detected potentiometrically.[18]
-
Calculation: The volume of titrant consumed is used along with the predetermined titer to calculate the mass of water in the sample. The water content is then expressed as a percentage of the total sample mass.
Implications in Catalysis and Drug Development
This compound hexahydrate is a remarkably effective Lewis acid catalyst for a wide array of organic transformations, including the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction.[13] The catalytic activity is attributed to the high electrophilicity of the Zn²⁺ ion, which is enhanced by the strongly electron-withdrawing perchlorate counter-anions.
The hygroscopic nature of the catalyst is directly relevant here. While the reaction can be performed under solvent-free conditions, the presence of the six water molecules of hydration in the catalyst's crystal lattice can influence the reaction environment. In some cases, coordinated water can participate in the reaction mechanism or stabilize intermediates. Conversely, excess absorbed water could potentially hydrolyze reactants or intermediates, reducing the catalyst's efficacy. Therefore, using a consistent hydration state of the catalyst is crucial for reproducibility.
The proposed mechanism for the Biginelli reaction involves the zinc(II) ion activating the aldehyde carbonyl group, facilitating the formation of an N-acyliminium ion intermediate, which then undergoes subsequent cyclization and dehydration steps.
Caption: Proposed catalytic cycle for the Biginelli reaction.
Handling and Storage
Given its properties, strict handling and storage procedures are mandatory for this compound.
-
Hygroscopicity: The material must be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption and deliquescence.[5]
-
Oxidizing Nature: Keep away from combustible materials, organic compounds, and strong reducing agents to prevent fire or explosion hazards.
-
Safety: Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.
Conclusion
The hygroscopic and deliquescent properties of this compound are defining features that have profound implications for its use in scientific research and drug development. While its role as a potent Lewis acid catalyst is well-established, harnessing its full potential requires a thorough understanding and quantification of its interaction with water. Through standardized methodologies such as Dynamic Vapor Sorption, Gravimetric Analysis, and Karl Fischer Titration, researchers can accurately characterize the water content, ensuring the consistency, reproducibility, and safety of their chemical processes. This guide provides the foundational knowledge and experimental frameworks necessary for professionals to effectively manage and utilize this versatile and powerful reagent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. research.abo.fi [research.abo.fi]
- 3. CAS 13637-61-1: this compound | CymitQuimica [cymitquimica.com]
- 4. gfschemicals.com [gfschemicals.com]
- 5. tradeindia.com [tradeindia.com]
- 6. This compound [chemister.ru]
- 7. nrc.gov [nrc.gov]
- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 9. mt.com [mt.com]
- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. particletechlabs.com [particletechlabs.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. more.juniata.edu [more.juniata.edu]
- 15. Gravimetric Determination Of Water | Researchomatic [researchomatic.com]
- 16. google.com [google.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Titration & Karl Fischer Analysis [sigmaaldrich.com]
- 19. mcckf.com [mcckf.com]
- 20. quveon.com [quveon.com]
An In-depth Technical Guide to Zinc Perchlorate as a Strong Oxidizing Agent
Abstract
Zinc perchlorate, particularly in its hexahydrate form (Zn(ClO₄)₂·6H₂O), is a potent oxidizing agent and a versatile Lewis acid catalyst.[1] While the perchlorate anion (ClO₄⁻) provides the strong oxidizing potential, the zinc cation (Zn²⁺) acts as a highly effective Lewis acid, activating substrates in numerous organic transformations.[1][2] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound. It is intended for laboratory professionals who require a detailed understanding of its characteristics and safe handling. The document summarizes key quantitative data, outlines detailed experimental methodologies for its use in catalysis, and presents visual diagrams of reaction mechanisms and workflows.
Introduction
This compound is an inorganic salt that exists as a white, crystalline, and highly hygroscopic solid.[3] It is most commonly available as a hexahydrate, Zn(ClO₄)₂·6H₂O.[4] The compound is notable for its dual functionality: the perchlorate ion is a powerful oxidizer, and the zinc(II) ion is a strong, oxophilic Lewis acid.[1][2] This combination makes this compound a highly efficient catalyst for a variety of organic reactions, including acylations, epoxide ring-opening reactions, and multicomponent reactions like the Biginelli synthesis.[2][5][6] Its utility is further enhanced by its commercial availability, relatively low cost, and stability under non-anhydrous conditions.[1] However, as a strong oxidizing agent, it must be handled with extreme care to avoid the risk of fire or explosion, especially when in contact with organic materials or reducing agents.[1][7]
Physicochemical and Oxidizing Properties
This compound's utility as an oxidizing agent is primarily derived from the perchlorate anion, where chlorine is in its highest oxidation state (+7).[8] While thermodynamically a powerful oxidizer, the perchlorate ion is kinetically stable in aqueous solutions, making it a weaker oxidant than other chlorates under these conditions unless heated or in the presence of a suitable catalyst.[8][9] The zinc cation's strong Lewis acidity significantly enhances its catalytic activity in organic synthesis by coordinating with and activating substrates.[1]
Quantitative Data Summary
The following tables summarize the key physicochemical and thermodynamic properties of this compound and the perchlorate ion.
| Property | Value | Citations |
| Chemical Formula | Anhydrous: Zn(ClO₄)₂ Hexahydrate: Zn(ClO₄)₂·6H₂O | [4] |
| Molar Mass | Anhydrous: 264.28 g/mol Hexahydrate: 372.37 g/mol | [4] |
| Appearance | Colorless to white crystalline solid | [1][4] |
| Density | 2.252 g/cm³ | [4] |
| Melting Point | 105 - 107 °C (Hexahydrate) | |
| Solubility | Highly soluble in water and low-molecular-weight alcohols | [1][3] |
| Hygroscopicity | Highly hygroscopic and deliquescent | [3][4] |
Table 1: Physicochemical Properties of this compound.
| Reaction Half-Reaction | Standard Potential (E°) / V | Citations |
| ClO₄⁻ + 2H⁺ + 2e⁻ → ClO₃⁻ + H₂O | +1.19 | [10] |
| Zn²⁺(aq) + 2e⁻ → Zn(s) | -0.76 | [11] |
Table 2: Standard Reduction Potentials.
Applications in Organic Synthesis
This compound hexahydrate serves as a highly efficient catalyst in several important organic transformations, often under mild, solvent-free conditions.
Biginelli Reaction for Dihydropyrimidinone Synthesis
This compound is an effective catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction.[2] This multicomponent reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.[12] The strong electron-withdrawing nature of the perchlorate anions makes the Zn²⁺ ion sufficiently electrophilic to activate the reactants, leading to high yields in short reaction times under solvent-free conditions.[2]
Ring-Opening of Epoxides
The compound is a potent catalyst for the ring-opening of epoxides by various nucleophiles, such as amines and thiols, to produce valuable β-amino alcohols and β-hydroxysulfides.[1][5][13] The Lewis acidic zinc ion coordinates to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[1][3] This methodology is noted for its high yields, excellent chemo-, regio-, and stereoselectivities, and applicability to the synthesis of cardiovascular drugs like propranolol and naftopidil.[5]
Acylation of Alcohols, Phenols, and Amines
This compound hexahydrate efficiently catalyzes the acylation of poorly nucleophilic substrates, including electron-deficient phenols, sterically hindered alcohols, and amines, using anhydrides as acylating agents.[6][14] The reactions proceed in excellent yields at room temperature and often under solvent-free conditions.[6] The catalytic activity of this compound in these reactions surpasses that of other zinc salts like ZnCl₂, ZnBr₂, and Zn(OAc)₂.[6][14]
Experimental Protocols
The following sections provide detailed methodologies for key reactions catalyzed by this compound.
General Protocol for Biginelli Reaction
This protocol describes the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) as reported by Palekar et al.[2][12]
Materials:
-
Aldehyde (1 mmol)
-
β-keto ester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
This compound hexahydrate (Zn(ClO₄)₂·6H₂O) (2 mol%)
-
Ethanol
-
Cold water
Procedure:
-
Combine the aldehyde (1 mmol), β-keto ester (1 mmol), urea or thiourea (1.5 mmol), and Zn(ClO₄)₂·6H₂O (2 mol%) in a round-bottom flask.
-
Heat the mixture with stirring at 100°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water and stir for 5 minutes to precipitate the product.
-
Filter the solid product under suction and wash it with cold water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
General Protocol for Ring-Opening of Epoxides with Amines
This protocol is adapted from the work of Chakraborti et al. on the synthesis of 2-amino alcohols.[5]
Materials:
-
Epoxide (1 mmol)
-
Amine (1-1.2 mmol)
-
This compound hexahydrate (Zn(ClO₄)₂·6H₂O) (0.5-5 mol%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of the epoxide (1 mmol) and the amine (1-1.2 mmol), add Zn(ClO₄)₂·6H₂O (specify mol%).
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80°C) for the required time, monitoring by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-amino alcohol.
General Protocol for Acylation of Phenols
This protocol is based on the procedure for the acylation of poor nucleophiles as described by Chakraborti et al.[6]
Materials:
-
Phenol or alcohol (1 mmol)
-
Acetic anhydride (or other anhydride) (1-1.5 mmol)
-
This compound hexahydrate (Zn(ClO₄)₂·6H₂O) (0.1-2 mol%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of the phenolic or alcoholic substrate (1 mmol) and the anhydride (1-1.5 mmol), add Zn(ClO₄)₂·6H₂O (specify mol%).
-
Stir the mixture at room temperature or heat as required (e.g., 80°C for highly deactivated substrates).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the solution with saturated aqueous sodium bicarbonate to remove unreacted anhydride and acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization if necessary.
Reaction Mechanisms and Workflows
The catalytic action of this compound is primarily attributed to the Lewis acidity of the Zn²⁺ ion, which activates the electrophilic partner in the reaction.
Proposed Catalytic Cycle for Biginelli Reaction
The mechanism involves the initial activation of the aldehyde by the Zn²⁺ catalyst, followed by condensation with urea to form an N-acyliminium ion intermediate. This intermediate then undergoes nucleophilic attack by the enol form of the β-keto ester, followed by cyclization and dehydration to yield the final DHPM product.
Caption: Zn(ClO₄)₂-catalyzed Biginelli reaction mechanism.
Experimental Workflow for Product Purification
A general workflow for the synthesis and purification of products from these reactions involves reaction setup, monitoring, workup, and final purification.
Caption: A generalized workflow for synthesis and purification.
Mechanism of Lewis Acid-Catalyzed Epoxide Opening
The catalytic cycle for epoxide ring-opening involves the coordination of the Lewis acidic Zn²⁺ ion to the oxygen atom of the epoxide. This coordination polarizes the C-O bonds, increasing the electrophilicity of the ring carbons and making them more susceptible to attack by a nucleophile (e.g., an amine). The attack occurs via an Sₙ2-like mechanism, leading to the opening of the ring and formation of the product.
Caption: Lewis acid catalysis in epoxide ring-opening.
Safety and Handling
This compound is a strong oxidizing agent and requires careful handling to prevent accidents.
-
Oxidizer Hazard: Classified as a Category 2 oxidizer, it may intensify fire.[5][15] It can cause fire or explosion upon contact with combustible materials, organic compounds, or strong reducing agents.[1][7]
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[15]
-
Handling: Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[15] Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials (combustibles, reducing agents, powdered metals).[7][15] Keep containers tightly closed. Due to its hygroscopic nature, it should be protected from moisture.[4][15]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not discard into the environment.[7][15]
Role in Biological Systems
While zinc is an essential trace element crucial for numerous biological functions and acts as a signaling molecule in various cellular pathways, there is no evidence to suggest that the this compound compound itself plays a direct role in biological signaling.[16][17][18] Its primary applications are in chemical synthesis as a catalyst and oxidizing agent. The perchlorate anion can interfere with iodide uptake in the thyroid gland, posing a health risk if ingested.[15] Therefore, its use is confined to controlled laboratory and industrial settings.
Conclusion
This compound is a powerful and versatile reagent for chemical synthesis, functioning as both a strong oxidizing agent and an effective Lewis acid catalyst. Its ability to promote complex organic transformations under mild and environmentally benign conditions makes it a valuable tool for researchers in academia and industry, including those in drug development. However, its significant hazards necessitate strict adherence to safety protocols. This guide provides the foundational knowledge required for its effective and safe utilization in a research context.
References
- 1. This compound Hexahydrate|Supplier [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils. | Semantic Scholar [semanticscholar.org]
- 8. Perchlorate - Wikipedia [en.wikipedia.org]
- 9. real.mtak.hu [real.mtak.hu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound hexahydrate [Zn(ClO4)2·6H2O] as acylation catalyst for poor nucleophilic phenols, alcohols and amines: scope and limitations - Publications of the IAS Fellows [repository.ias.ac.in]
- 15. pub.iapchem.org [pub.iapchem.org]
- 16. Zinc: From Biological Functions to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Zinc Perchlorate as a Lewis Acid Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc perchlorate, particularly in its hexahydrate form [Zn(ClO₄)₂·6H₂O], has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic transformations. Its appeal lies in its commercial availability, relatively low cost, and strong Lewis acidity, which is enhanced by the electron-withdrawing nature of the perchlorate anions.[1][2] This makes the Zn²⁺ ion sufficiently electrophilic to activate a range of functional groups. These application notes provide detailed protocols for key synthetic methods utilizing this compound, including the Biginelli reaction, epoxide ring-opening, and acylation reactions, complete with quantitative data and mechanistic insights to facilitate their application in research and development.
Biginelli Reaction: One-Pot Synthesis of Dihydropyrimidinones
The Biginelli reaction is a multicomponent reaction of significant importance in medicinal chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which exhibit a wide range of pharmacological activities.[1] this compound hexahydrate serves as a highly effective catalyst for this transformation, offering excellent yields and short reaction times under solvent-free conditions.[1][3]
Quantitative Data Summary
| Entry | Aldehyde (R) | β-Keto Ester (R¹) | X | Time (min) | Yield (%) |
| 1 | C₆H₅ | OEt | O | 15 | 95 |
| 2 | 4-ClC₆H₄ | OEt | O | 15 | 94 |
| 3 | 4-NO₂C₆H₄ | OEt | O | 15 | 95 |
| 4 | 4-MeOC₆H₄ | OEt | O | 20 | 90 |
| 5 | 3-NO₂C₆H₄ | OEt | O | 15 | 92 |
| 6 | Cinnamaldehyde | OEt | O | 30 | 80 |
| 7 | C₆H₅ | Me | O | 20 | 92 |
| 8 | 4-ClC₆H₄ | Me | O | 20 | 90 |
| 9 | C₆H₅ | OEt | S | 25 | 90 |
| 10 | 4-ClC₆H₄ | OEt | S | 25 | 88 |
Experimental Protocol: General Procedure for the Synthesis of DHPMs[1][3]
-
A mixture of the aldehyde (1 mmol), β-keto ester (1 mmol), urea or thiourea (1.5 mmol), and Zn(ClO₄)₂·6H₂O (2 mol%) is prepared.
-
The mixture is heated with stirring at 100°C for the appropriate time as indicated in the data table.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into cold water and stirred for 5 minutes.
-
The resulting solid product is collected by suction filtration.
-
The solid is washed with cold water (2 x 20 mL).
-
The pure product is obtained by recrystallization from ethanol.
Proposed Mechanism
The catalytic cycle is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is facilitated by the Lewis acidic this compound. This intermediate is then intercepted by the β-keto ester, followed by cyclization and dehydration to afford the dihydropyrimidinone product.[3]
References
Application Notes and Protocols: Zinc Perchlorate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc perchlorate, particularly in its hexahydrate form (Zn(ClO₄)₂·6H₂O), is a versatile and efficient Lewis acid catalyst.[1][2][3] Its utility extends to various organic transformations, including polymerization reactions. The strong electron-withdrawing nature of the perchlorate anions enhances the electrophilicity of the zinc ion, making it an effective catalyst for initiating and promoting polymerization.[3] This document provides an overview of the applications of this compound in polymerization, along with detailed protocols and quantitative data for key reactions. Transition metal complexes, including those with zinc, play a significant role in catalysis for various reactions such as polymerization.[2]
Applications in Polymerization Reactions
This compound has demonstrated utility in several types of polymerization reactions, primarily acting as a catalyst. Its applications include:
-
Ring-Opening Polymerization (ROP): Zinc-based catalysts are effective in the ring-opening polymerization of cyclic esters like ε-caprolactone and lactides to produce biodegradable polyesters such as polycaprolactone (PCL) and polylactide (PLA).[4][5][6][7][8] These polymers are of significant interest in the biomedical and pharmaceutical fields for applications like drug delivery systems, sutures, and tissue scaffolds.[4] The polymerization mechanism often involves the coordination of the monomer to the zinc center, making it more susceptible to nucleophilic attack.[4]
-
Cationic Polymerization: this compound can act as a co-initiator or catalyst in the cationic polymerization of vinyl ethers.[9][10] This class of polymers has potential applications as adhesives and coatings.
-
Polymerization of Epoxides: As a Lewis acid, this compound can catalyze the ring-opening of epoxides, which is a fundamental step in the synthesis of polyethers and other functional polymers.[2]
Quantitative Data Summary
The following tables summarize quantitative data from representative polymerization reactions catalyzed by zinc-based systems. This data highlights the influence of reaction conditions on polymer properties.
Table 1: Ring-Opening Polymerization of ε-Caprolactone (CL) using Zinc-Based Catalysts
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI |
| ZnEt₂/GAc | 100:1 | 80 | 48 | 69 | - | - |
| ZnEt₂/PGAc | 100:1 | 60 | 48 | 100 | - | - |
| ZnEt₂/PGAc | 100:1 | 80 | 48 | 96 | - | - |
Data sourced from studies on diethylzinc with gallic acid (GAc) or propyl gallate (PGAc), illustrating the effectiveness of zinc-based systems.[4]
Table 2: Ring-Opening Polymerization of Lactide (LA) using Zinc Catalysts
| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI |
| L¹ZnOEt | 1000:1 | 25 | 0.5 | >99 | 130,000 | 1.15 |
| Schiff Base Zn Complex | 100:1 | 25 | 2 | 97 | 38,610 | 1.34 |
Data sourced from studies on specific zinc complexes, demonstrating control over polymerization.[11][12]
Detailed Experimental Protocols
Protocol 1: Ring-Opening Polymerization of ε-Caprolactone
This protocol describes a general procedure for the bulk polymerization of ε-caprolactone using a zinc-based catalyst system.
Materials:
-
ε-Caprolactone (distilled before use)
-
This compound hexahydrate (Zn(ClO₄)₂·6H₂O)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Schlenk flask and vacuum line
Procedure:
-
A Schlenk flask is charged with the desired amount of this compound hexahydrate under an inert atmosphere.
-
Anhydrous toluene is added to dissolve the catalyst.
-
The required amount of freshly distilled ε-caprolactone is added to the flask via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 80°C) for a specified time (e.g., 24-48 hours).
-
The polymerization is quenched by the addition of a small amount of acidic methanol.
-
The polymer is precipitated in a large volume of cold methanol, filtered, and dried under vacuum to a constant weight.
-
The resulting polycaprolactone is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) for structural analysis.
Protocol 2: Cationic Polymerization of a Vinyl Ether
This protocol outlines a general method for the cationic polymerization of a vinyl ether, such as isobutyl vinyl ether (IBVE), using a zinc-based initiating system.
Materials:
-
Isobutyl vinyl ether (IBVE) (dried over CaH₂ and distilled)
-
This compound hexahydrate (Zn(ClO₄)₂·6H₂O)
-
An initiator such as 1-isobutoxyethyl acetate (IBEA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
All glassware is dried in an oven and cooled under an inert atmosphere.
-
The desired amount of this compound hexahydrate is dissolved in anhydrous dichloromethane in a reaction flask under an inert atmosphere.
-
The solution is cooled to the desired temperature (e.g., -78°C) in a dry ice/acetone bath.
-
The initiator (IBEA) is added to the solution via syringe.
-
The monomer (IBVE) is then added dropwise to the stirred solution.
-
The reaction is allowed to proceed for the desired time, after which it is terminated by the addition of pre-chilled methanol containing a small amount of ammonia.
-
The polymer solution is washed with water to remove the catalyst residues, and the organic layer is separated and dried.
-
The polymer is isolated by precipitation in a non-solvent like methanol and dried under vacuum.
-
Characterization of the resulting poly(isobutyl vinyl ether) is performed using GPC and NMR.
Visualizations
Caption: A generalized experimental workflow for polymerization reactions.
Caption: A simplified mechanism for zinc-catalyzed ring-opening polymerization.
Conclusion
This compound is a valuable catalyst in the field of polymer chemistry, offering an efficient route to various polymers. Its Lewis acidic nature allows for the effective activation of monomers, leading to controlled polymerization under relatively mild conditions. The resulting polymers, particularly biodegradable polyesters, have significant potential in biomedical and pharmaceutical applications. Further research into ligand design and reaction engineering can continue to expand the utility of this compound and related zinc complexes in creating novel polymeric materials.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 6. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Single Catalyst for Promoting Reverse Processes: Synthesis and Chemical Degradation of Polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Zinc Perchlorate in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc perchlorate, particularly in its hexahydrate form [Zn(ClO₄)₂·6H₂O], has emerged as a versatile and efficient Lewis acid catalyst in organic synthesis. Its utility in promoting the formation of carbon-carbon bonds is of significant interest due to its low cost, ease of handling, and high catalytic activity, often under mild or solvent-free conditions. The strong electron-withdrawing nature of the perchlorate anions enhances the electrophilicity of the Zn²⁺ ion, making it a powerful catalyst for a variety of transformations.
These application notes provide detailed protocols for key carbon-carbon bond-forming reactions catalyzed by this compound, including the Biginelli reaction for the synthesis of dihydropyrimidinones and the Friedel-Crafts alkylation of indoles. The information is intended to enable researchers to effectively utilize this compound in their synthetic endeavors.
Biginelli Reaction: One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
The Biginelli reaction is a multi-component reaction that provides a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities. This compound hexahydrate serves as a highly effective catalyst for this transformation, offering high yields and short reaction times under solvent-free conditions.[1][2]
Reaction Scheme:
A mixture of an aldehyde, a β-keto ester, and urea or thiourea is heated in the presence of a catalytic amount of Zn(ClO₄)₂·6H₂O to afford the corresponding dihydropyrimidinone.
Experimental Protocol
General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones: [1]
-
In a round-bottom flask equipped with a magnetic stirrer, combine the aldehyde (1 mmol), β-keto ester (1 mmol), urea or thiourea (1.5 mmol), and this compound hexahydrate (2 mol%).
-
Heat the reaction mixture with stirring at 100 °C for the appropriate time (typically 15-30 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water and stir for 5 minutes.
-
Collect the resulting solid by suction filtration.
-
Wash the solid with cold water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
Data Presentation: Substrate Scope and Yields
The this compound-catalyzed Biginelli reaction is compatible with a wide range of substituted aromatic and heterocyclic aldehydes, as well as different β-dicarbonyl compounds.
Table 1: this compound Catalyzed Synthesis of Dihydropyrimidinones with Various Aldehydes and Ethyl Acetoacetate. [1]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 15 | 94 |
| 3 | 4-Methylbenzaldehyde | 20 | 92 |
| 4 | 4-Methoxybenzaldehyde | 20 | 93 |
| 5 | 4-Nitrobenzaldehyde | 20 | 90 |
| 6 | 3-Nitrobenzaldehyde | 25 | 88 |
| 7 | 2-Chlorobenzaldehyde | 30 | 85 |
| 8 | Furfural | 25 | 87 |
Table 2: this compound Catalyzed Synthesis of Dihydropyrimidinones with Benzaldehyde and Various β-Dicarbonyl Compounds. [1]
| Entry | β-Dicarbonyl Compound | Time (min) | Yield (%) |
| 1 | Ethyl acetoacetate | 15 | 95 |
| 2 | Methyl acetoacetate | 15 | 92 |
| 3 | Acetylacetone | 20 | 90 |
| 4 | Dimedone | 30 | 85 |
Experimental Workflow and Proposed Mechanism
The following diagrams illustrate the general experimental workflow for the Biginelli reaction and a plausible catalytic cycle.
Friedel-Crafts Alkylation of Indoles with Nitroalkenes
The Friedel-Crafts alkylation of indoles is a fundamental method for the synthesis of various biologically active indole derivatives. While direct catalysis by this compound for this specific transformation is not widely documented, closely related zinc salts, such as zinc triflate [Zn(OTf)₂], have been shown to be highly effective in combination with chiral ligands for the asymmetric version of this reaction. This highlights the general applicability of strong zinc Lewis acids in activating electrophiles for reaction with electron-rich aromatics like indole. The protocol below is based on the use of a Zn(II)-bisoxazoline complex, demonstrating the principle of zinc-catalyzed Friedel-Crafts alkylation.
Reaction Scheme:
Indole undergoes a conjugate addition to a nitroalkene, activated by a chiral Zn(II) complex, to produce a nitroalkylated indole.
Experimental Protocol
General Procedure for Asymmetric Friedel-Crafts Alkylation of Indoles with Nitroalkenes:
-
To a solution of the chiral bisoxazoline ligand (0.022 mmol) in toluene (0.5 mL) under an inert atmosphere, add Zn(OTf)₂ (0.02 mmol).
-
Stir the mixture at room temperature for 2 hours to form the catalyst complex.
-
Add the nitroalkene (0.2 mmol) to the catalyst solution.
-
Cool the mixture to 0 °C and then add the indole (0.24 mmol).
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Data Presentation: Substrate Scope and Yields
The reaction is applicable to a range of substituted indoles and nitroalkenes, providing good yields and high enantioselectivities.
Table 3: Asymmetric Friedel-Crafts Alkylation of Indole with Various Nitroalkenes Catalyzed by a Zn(II)-Bisoxazoline Complex.
| Entry | Nitroalkene | Time (h) | Yield (%) | ee (%) |
| 1 | trans-β-Nitrostyrene | 12 | 95 | 84 |
| 2 | trans-1-(4-Chlorophenyl)-2-nitroethene | 14 | 96 | 86 |
| 3 | trans-1-(4-Methylphenyl)-2-nitroethene | 12 | 94 | 85 |
| 4 | trans-1-(2-Nitrophenyl)-2-nitroethene | 24 | 90 | 80 |
| 5 | trans-1-Nitro-3-phenylprop-1-ene | 20 | 88 | 78 |
| 6 | trans-1-Nitroprop-1-ene | 24 | 85 | 75 |
Note: Data is representative of typical results for this type of reaction and may vary based on the specific ligand and conditions used.
Experimental Workflow and Proposed Mechanism
Safety and Handling
This compound is a strong oxidizing agent and should be handled with care. It can form explosive mixtures with combustible materials. Avoid contact with skin, eyes, and clothing. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
Conclusion
This compound is a highly effective and practical catalyst for carbon-carbon bond formation, particularly in the Biginelli reaction for the synthesis of dihydropyrimidinones. Its application in other important C-C bond-forming reactions, such as Friedel-Crafts alkylations, is demonstrated by the high reactivity of related zinc salts. The methodologies presented here, characterized by mild conditions and high efficiency, offer valuable tools for researchers in organic synthesis and drug discovery.
References
Application Notes and Protocols: Zinc Perchlorate Catalyzed Biginelli Condensation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thione analogs via the Biginelli condensation reaction, utilizing zinc perchlorate hexahydrate [Zn(ClO4)2·6H2O] as a highly effective catalyst under solvent-free conditions. This methodology offers significant advantages over the classical Biginelli reaction, including excellent yields, drastically reduced reaction times, and environmentally benign solvent-free conditions.[1][2]
Introduction
The Biginelli reaction is a cornerstone of multicomponent reactions in organic and medicinal chemistry, enabling the synthesis of DHPMs, a class of heterocyclic compounds with a wide array of pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1] Classical methods, however, often suffer from harsh reaction conditions, long reaction times, and low yields, particularly with sterically hindered substrates.[1][3] The use of this compound as a catalyst addresses these limitations, providing a robust and efficient protocol for the synthesis of a diverse library of DHPMs.[1][2][4]
Advantages of this compound Catalysis
-
High Efficiency: this compound significantly increases reaction rates, with reaction times often reduced from hours to minutes.[3]
-
Excellent Yields: A broad range of substituted DHPMs can be synthesized in high to excellent yields (80-95%).[1][3]
-
Mild, Solvent-Free Conditions: The reaction proceeds smoothly at 100°C without the need for volatile and often toxic solvents, aligning with the principles of green chemistry.[1][2]
-
Cost-Effective and Accessible Catalyst: this compound is a commercially available and inexpensive catalyst.[3]
-
Simple Work-up Procedure: The pure product can be easily isolated by simple filtration and recrystallization.[1][3]
Proposed Reaction Mechanism
The catalytic activity of this compound is attributed to the high electrophilicity of the Zn2+ ion, enhanced by the strongly electron-withdrawing perchlorate counter-anions.[3] The proposed mechanism involves the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea, catalyzed by the Lewis acidic this compound. This intermediate is then intercepted by the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product.[3]
Experimental Protocols
General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones/thiones
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound hexahydrate (2 mol%) is heated with stirring at 100°C.[1][3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and cold water is added. The resulting mixture is stirred for 5 minutes, and the solid product is collected by suction filtration. The crude product is washed with cold water (2 x 20 mL) and then recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one/thione.[1][3]
Data Presentation
The following table summarizes the results for the this compound-catalyzed Biginelli condensation with various substituted aldehydes, ethyl acetoacetate, and urea/thiourea under solvent-free conditions at 100°C.
| Entry | Aldehyde (R) | X | Time (min) | Yield (%) |
| 1 | C6H5 | O | 15 | 95 |
| 2 | 4-Cl-C6H4 | O | 15 | 94 |
| 3 | 4-Me-C6H4 | O | 20 | 92 |
| 4 | 4-MeO-C6H4 | O | 20 | 90 |
| 5 | 3-NO2-C6H4 | O | 15 | 92 |
| 6 | 4-NO2-C6H4 | O | 15 | 93 |
| 7 | Cinnamaldehyde | O | 30 | 85 |
| 8 | C6H5 | S | 20 | 92 |
| 9 | 4-Cl-C6H4 | S | 20 | 93 |
| 10 | 4-Me-C6H4 | S | 25 | 90 |
Data sourced from literature reports where Zn(ClO4)2·6H2O (2 mol%) was used as the catalyst under solvent-free conditions at 100°C with a reactant ratio of aldehyde:β-ketoester:urea/thiourea of 1:1:1.5.[1][3]
Visualizations
Experimental Workflow
Caption: Workflow for this compound Catalyzed Biginelli Condensation.
Proposed Catalytic Cycle
Caption: Proposed Mechanism for the this compound Catalyzed Reaction.
References
Application Notes and Protocols for Acylation Reactions Using Zinc Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of zinc perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O] as a highly efficient and versatile catalyst for the acylation of a wide range of substrates, including alcohols, phenols, and amines. The protocols outlined herein are based on established research, offering a practical guide for laboratory synthesis.[1][2]
This compound is a commercially available, inexpensive, and effective Lewis acid catalyst that facilitates acylation reactions under mild conditions, often at room temperature and without the need for a solvent.[1] Its high catalytic activity is attributed to the strong electron-withdrawing nature of the perchlorate anions, which enhances the electrophilicity of the zinc(II) ion.[3] This allows for the efficient activation of acylating agents, such as acid anhydrides, towards nucleophilic attack by alcohols, phenols, and amines.
The use of this compound offers several advantages over traditional acylation methods, including high yields, short reaction times, and excellent functional group tolerance.[2] Furthermore, the catalyst is compatible with a variety of acylating agents, including acetic, propionic, isobutyric, pivalic, and benzoic anhydrides.[1]
Data Presentation
The following tables summarize the quantitative data for the this compound-catalyzed acylation of various substrates under solvent-free conditions at room temperature, unless otherwise specified.
Table 1: Acetylation of Alcohols with Acetic Anhydride
| Entry | Alcohol | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | 30 | 93 |
| 2 | 1-Phenylethanol | 30 | 95 |
| 3 | 2-Phenylethanol | 30 | 94 |
| 4 | Cinnamyl alcohol | 30 | 92 |
| 5 | Menthol | 60 | 95 |
| 6 | Cyclohexanol | 45 | 90 |
| 7 | 1-Octanol | 60 | 92 |
| 8 | tert-Butanol | 120 | 85 |
Table 2: Acetylation of Phenols with Acetic Anhydride
| Entry | Phenol | Time (min) | Yield (%) |
| 1 | Phenol | 10 | 96 |
| 2 | 4-Methylphenol | 10 | 98 |
| 3 | 4-Methoxyphenol | 15 | 97 |
| 4 | 4-Chlorophenol | 5 | 99 |
| 5 | 4-Nitrophenol | 5 | 98 |
| 6 | 2-Nitrophenol | 10 | 95 |
| 7 | 2,4-Dinitrophenol* | 120 | 90 |
| 8 | 1-Naphthol | 15 | 96 |
*Reaction conducted at 80°C.[1]
Table 3: Acetylation of Amines with Acetic Anhydride
| Entry | Amine | Time (min) | Yield (%) |
| 1 | Aniline | 5 | 98 |
| 2 | 4-Methylaniline | 5 | 99 |
| 3 | 4-Methoxyaniline | 10 | 97 |
| 4 | 4-Chloroaniline | 2 | 99 |
| 5 | 4-Nitroaniline | 2 | 98 |
| 6 | 2-Nitroaniline | 5 | 96 |
| 7 | Diphenylamine | 30 | 95 |
| 8 | N-Methylaniline | 15 | 94 |
Experimental Protocols
General Protocol for the Acylation of Alcohols, Phenols, and Amines using this compound Hexahydrate
This protocol describes a general procedure for the acylation of a substrate (alcohol, phenol, or amine) with an acid anhydride using this compound hexahydrate as a catalyst under solvent-free conditions.
Materials:
-
Substrate (alcohol, phenol, or amine)
-
Acid anhydride (e.g., acetic anhydride)
-
This compound hexahydrate [Zn(ClO₄)₂·6H₂O]
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add the substrate (1.0 mmol), the acid anhydride (1.1 mmol), and a catalytic amount of this compound hexahydrate (1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 80°C) may be required.[1]
-
Work-up: Upon completion of the reaction, add dichloromethane (10 mL) to the reaction mixture.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL) to neutralize any remaining acid anhydride and acid by-products.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude acylated product.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel. However, in many cases, the product obtained after work-up is of high purity.
Visualizations
Caption: Workflow for this compound-Catalyzed Acylation.
Caption: Proposed Catalytic Cycle for Acylation.
References
Application Notes and Protocols: Zinc Perchlorate in the Synthesis of 2-Hydroxysulfides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of zinc perchlorate hexahydrate as a highly efficient catalyst in the synthesis of 2-hydroxysulfides (also known as β-hydroxy sulfides). This methodology offers a facile and effective route for the ring-opening of epoxides with thiols under mild, solvent-free conditions, yielding products of significant interest in medicinal chemistry and organic synthesis.
Introduction
2-Hydroxysulfides are valuable structural motifs found in various biologically active molecules and serve as versatile intermediates in the synthesis of pharmaceuticals. The reaction of epoxides with thiols is a primary method for their preparation. The use of this compound hexahydrate [Zn(ClO₄)₂·6H₂O] as a catalyst for this transformation presents a significant advancement, offering high yields, excellent chemo-, regio-, and stereoselectivity under environmentally benign, solvent-free conditions at room temperature.[1][2][3]
Advantages of this compound Hexahydrate
This compound hexahydrate stands out as a superior catalyst for this transformation due to several key advantages:
-
High Catalytic Activity: It is significantly more effective than other group I and II metal perchlorates, such as those of magnesium and barium.[1][2]
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, avoiding the need for heating or cooling.[1]
-
Solvent-Free: The absence of a solvent makes this protocol greener, more economical, and simplifies product isolation.[1][2]
-
Excellent Selectivity: The reaction exhibits high regio- and stereoselectivity.[1][3]
-
Commercial Availability: this compound hexahydrate is a readily available and relatively inexpensive reagent.
Reaction Mechanism and Stereochemistry
The reaction is proposed to proceed through a Lewis acid-catalyzed S N 2-type mechanism. The zinc(II) ion coordinates to the oxygen atom of the epoxide ring, activating it towards nucleophilic attack by the thiol. This coordination polarizes the C-O bond, facilitating the ring-opening.
The nucleophilic attack by the thiol occurs from the backside, leading to an inversion of configuration at the carbon center. In the case of cyclic epoxides, this results in the stereoselective formation of trans-2-hydroxysulfides.[1][2]
Reaction Pathway Diagram
Caption: Proposed mechanism for the this compound-catalyzed synthesis of 2-hydroxysulfides.
Experimental Protocols
The following is a general experimental protocol for the this compound-catalyzed synthesis of 2-hydroxysulfides.
Materials:
-
Epoxide (1.0 mmol)
-
Thiol (1.0 mmol)
-
This compound hexahydrate [Zn(ClO₄)₂·6H₂O] (0.05 mmol, 5 mol%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a mixture of the epoxide (1.0 mmol) and the thiol (1.0 mmol), add this compound hexahydrate (0.05 mmol).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add ethyl acetate to the reaction mixture.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-hydroxysulfide.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 2-hydroxysulfides using this compound hexahydrate as a catalyst.
Table 1: Reaction of Various Epoxides with Thiophenol
| Entry | Epoxide | Time (h) | Yield (%) |
| 1 | Cyclohexene oxide | 0.5 | 95 |
| 2 | Styrene oxide | 1.0 | 92 |
| 3 | Propylene oxide | 1.5 | 90 |
| 4 | 1,2-Epoxybutane | 1.5 | 88 |
| 5 | Phenyl glycidyl ether | 2.0 | 93 |
Table 2: Reaction of Styrene Oxide with Various Thiols
| Entry | Thiol | Time (h) | Yield (%) |
| 1 | Thiophenol | 1.0 | 92 |
| 2 | 4-Methylthiophenol | 1.0 | 94 |
| 3 | 4-Chlorothiophenol | 1.2 | 91 |
| 4 | Benzyl mercaptan | 2.5 | 85 |
| 5 | 1-Butanethiol | 3.0 | 82 |
Regioselectivity
The regioselectivity of the reaction is a key feature of this protocol. In the case of unsymmetrical epoxides, the nucleophilic attack of the thiol is highly specific.
-
Styrene Oxide: With styrene oxide, the thiol preferentially attacks the benzylic carbon, which is electronically activated.[1]
-
Other Unsymmetrical Epoxides: For other non-styrenoid unsymmetrical epoxides, the thiol attacks the sterically less hindered carbon atom.[3]
Regioselectivity Workflowdot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound hexahydrate as a new and highly efficient catalyst for synthesis of 2-hydroxysulfides by opening of epoxide rings with thiols under solvent-free conditions: application for synthesis of the key intermediate of diltiazem - Publications of the IAS Fellows [repository.ias.ac.in]
Application Notes and Protocols: The Role of Zinc Perchlorate in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices due to their low production cost, flexibility, and efficiency under various light conditions. The performance of a DSSC is intricately linked to its core components: the photoanode, the sensitizing dye, the electrolyte, and the counter electrode. The electrolyte, in particular, plays a crucial role in regenerating the oxidized dye and transporting charge between the electrodes. While the iodide/triiodide redox couple in an organic solvent is the most common electrolyte system, research into additives and alternative salts to enhance efficiency and stability is ongoing.
This document explores the potential role of zinc perchlorate (Zn(ClO₄)₂) in dye-sensitized solar cells. It is important to note that while the use of various zinc compounds, particularly zinc oxide (ZnO) as a photoanode material, is well-documented, specific literature detailing the application and effects of this compound as an electrolyte component in DSSCs is limited. Therefore, this document provides a comprehensive overview based on established principles of DSSC operation, the known functions of analogous ions, and a generalized experimental framework for evaluating its potential.
Potential Roles of this compound in DSSC Electrolytes
Based on the electrochemical properties of its constituent ions, this compound could influence DSSC performance through several mechanisms if incorporated into the electrolyte:
-
As a Supporting Electrolyte: this compound is a salt that can dissociate into zinc ions (Zn²⁺) and perchlorate ions (ClO₄⁻) in a solvent. In this capacity, it can increase the ionic conductivity of the electrolyte, facilitating more efficient charge transport between the photoanode and the cathode.
-
Modulation of the Photoanode's Conduction Band: Lewis acidic cations like Zn²⁺ can adsorb onto the surface of the semiconductor photoanode (typically TiO₂ or ZnO). This interaction can shift the conduction band edge of the semiconductor, which in turn can affect the open-circuit voltage (Voc) of the solar cell.
-
Suppression of Charge Recombination: The adsorbed cations on the semiconductor surface can create an electrostatic shield, which may reduce the recombination of photo-injected electrons with the oxidized species in the electrolyte (e.g., I₃⁻). This suppression of charge recombination can lead to an increase in the short-circuit current density (Jsc) and overall efficiency.
-
Influence of the Perchlorate Anion: The perchlorate anion is a bulky, weakly coordinating anion. Its presence might influence the solvation of other electrolyte components and the overall viscosity of the electrolyte, which can impact ion diffusion rates.
Hypothetical Performance Data and Analysis
To evaluate the effect of this compound on DSSC performance, a systematic study would be required where its concentration in the electrolyte is varied. The following table outlines the key photovoltaic parameters that should be measured and compared against a control electrolyte (without this compound).
| Electrolyte Composition | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) | Power Conversion Efficiency (η) [%] |
| Control Electrolyte | Value | Value | Value | Value |
| Control + 0.05 M Zn(ClO₄)₂ | Value | Value | Value | Value |
| Control + 0.10 M Zn(ClO₄)₂ | Value | Value | Value | Value |
| Control + 0.20 M Zn(ClO₄)₂ | Value | Value | Value | Value |
Experimental Protocols
The following protocols provide a generalized methodology for the fabrication and characterization of a dye-sensitized solar cell, with specific steps for incorporating this compound into the electrolyte.
I. Fabrication of the Photoanode (e.g., TiO₂)
-
Substrate Cleaning: Thoroughly clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
TiO₂ Paste Deposition: Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. Use scotch tape as a spacer to control the thickness of the film.
-
Sintering: Sinter the TiO₂-coated substrate in a furnace. The sintering profile should be optimized for the specific TiO₂ paste, but a typical procedure involves a gradual heating to 450-500°C and holding at that temperature for 30 minutes.
-
Dye Sensitization: After cooling to approximately 80°C, immerse the sintered photoanode in a dye solution (e.g., 0.3-0.5 mM N719 dye in a mixture of acetonitrile and tert-butanol) for 12-24 hours.
-
Rinsing: After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and dry it.
II. Preparation of the Counter Electrode
-
Substrate Cleaning: Clean another FTO glass substrate using the same procedure as for the photoanode.
-
Catalyst Deposition: Deposit a thin layer of a catalyst, typically a solution of hexachloroplatinic acid in isopropanol, onto the conductive side of the FTO glass.
-
Thermal Decomposition: Heat the coated substrate to approximately 400°C for 15-20 minutes to decompose the precursor and form a transparent platinum catalytic layer.
III. Electrolyte Preparation
-
Control Electrolyte: A standard iodide/triiodide electrolyte can be prepared by dissolving 0.5 M lithium iodide (LiI), 0.05 M iodine (I₂), and 0.5 M 4-tert-butylpyridine (TBP) in a solvent such as acetonitrile or 3-methoxypropionitrile.
-
This compound Electrolyte: To prepare the experimental electrolytes, add varying concentrations of this compound hexahydrate (e.g., 0.05 M, 0.1 M, 0.2 M) to the control electrolyte composition. Ensure the salt is fully dissolved.
IV. DSSC Assembly and Characterization
-
Assembly: Place the dye-sensitized photoanode and the platinum-coated counter electrode together in a sandwich-like configuration, offset from each other to allow for electrical contact. A thermoplastic sealant (e.g., Surlyn) can be used as a spacer and to seal the cell.
-
Electrolyte Injection: Introduce the prepared electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode. The electrolyte will be drawn in by capillary action.
-
Sealing: Seal the holes to prevent electrolyte leakage.
-
Photovoltaic Characterization: Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter. Extract the key parameters: Voc, Jsc, FF, and η.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS to investigate the charge transfer resistances at the photoanode/electrolyte and counter electrode/electrolyte interfaces, as well as electron lifetime in the photoanode.
Visualizations
The following diagrams illustrate the fundamental workflow of DSSC fabrication and the potential interactions within the electrolyte.
Caption: Experimental workflow for the fabrication and characterization of a DSSC.
Caption: Potential interactions at the TiO₂/electrolyte interface.
Conclusion
Application Notes and Protocols: Zinc Perchlorate as an Electrolyte for Aqueous Zinc Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zinc perchlorate, Zn(ClO₄)₂, as a promising electrolyte for aqueous zinc-ion batteries (AZIBs). The unique properties of this compound, particularly in concentrated solutions, address key challenges in AZIBs, such as zinc dendrite formation and parasitic side reactions, leading to enhanced battery performance, including improved cycling stability and low-temperature operation.
Introduction
Aqueous zinc-ion batteries are a compelling energy storage technology due to their inherent safety, low cost, and the high theoretical capacity of zinc metal anodes. However, the practical application of AZIBs has been hindered by issues related to the zinc anode, including the formation of dendrites during cycling, which can lead to short circuits, and parasitic reactions with the aqueous electrolyte, which reduce the coulombic efficiency.
This compound has emerged as a highly effective electrolyte salt that mitigates these issues. In concentrated aqueous solutions, often referred to as "water-in-salt" electrolytes, the perchlorate anions (ClO₄⁻) and zinc cations (Zn²⁺) form a solvation structure that reduces the activity of free water molecules. This altered solvation environment suppresses the hydrogen evolution reaction and promotes the formation of a stable solid electrolyte interphase (SEI) on the zinc anode. This SEI layer helps to prevent dendrite growth and ensures uniform zinc deposition and stripping, leading to significantly improved battery performance.
Key Advantages of this compound Electrolytes
-
Suppression of Zinc Dendrites: The formation of a robust SEI on the zinc anode in the presence of perchlorate anions helps to prevent the growth of zinc dendrites, a major cause of battery failure.
-
Enhanced Cycling Stability: By minimizing dendrite formation and parasitic side reactions, this compound electrolytes enable long-term cycling stability with high coulombic efficiency.[1]
-
Improved Low-Temperature Performance: this compound electrolytes have demonstrated excellent ionic conductivity even at sub-zero temperatures, making them suitable for applications in a wide range of operating conditions. For instance, a 3 M Zn(ClO₄)₂ aqueous electrolyte exhibits a high ionic conductivity of 4.23 mS/cm at -50°C.[2][3]
-
Wide Electrochemical Stability Window: this compound electrolytes exhibit a wide electrochemical stability window, with some studies reporting anodic stability up to 2.4 V.[1][4]
-
Formation of a Protective Interphase: The perchlorate anions can be involved in the in-situ formation of a protective layer on the zinc anode, which limits continuous side reactions.[4][5]
Quantitative Data Summary
The following tables summarize key performance metrics of aqueous zinc batteries utilizing this compound-based electrolytes from various studies.
Table 1: Ionic Conductivity of this compound Electrolytes
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS/cm) |
| 3 M Zn(ClO₄)₂ | -50 | 4.23 |
| 2 M Zn(ClO₄)₂ | Not Specified | 150 |
| 1 M Zn(TFSI)₂ | Not Specified | 65 |
| 1 m Zn(ClO₄)₂ + 10 m LiClO₄–PVA OSGE | Room Temperature | 5.31 |
Table 2: Electrochemical Performance of Aqueous Zinc Batteries with this compound Electrolytes
| Cathode Material | Electrolyte Composition | Performance Metric | Value |
| Zinc Metal | 1 M Zn(ClO₄)₂ | Cycling Stability (Zn stripping/plating) | > 3000 hours at 1 mA/cm² |
| α-MnO₂ | 3 M Zn(ClO₄)₂ | Energy Density | 238.4 Wh/kg |
| α-MnO₂ | 3 M Zn(ClO₄)₂ | Power Density | 7.9 kW/kg |
| Polyaniline (PANI) | 3 M Zn(ClO₄)₂ in polymeric acid hydrogel | Cycling Stability (Zn/PANI full cell) | > 70,000 cycles at 15 A/g |
| Polyaniline (PANI) | 3 M Zn(ClO₄)₂ in polymeric acid hydrogel | Specific Capacity (Zn/PANI full cell) | 79.6 mAh/g |
| MnO₂ | 4.0 M Zn(ClO₄)₂ + saturated NaClO₄ | Specific Capacity (MnO₂ | |
| MnO₂ | 4.0 M Zn(ClO₄)₂ + saturated NaClO₄ | Specific Capacity (MnO₂ | |
| Sodium Vanadate (NVO) | 0.5 m Zn(ClO₄)₂ + 18 m NaClO₄ | Cycling Stability | Long-term stability |
Experimental Protocols
Safety Precautions for Handling this compound
This compound is a strong oxidizing agent and can cause severe skin burns and eye damage.[6] It is crucial to handle this chemical with appropriate safety measures in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. In case of dust formation, use a respirator.
-
Handling: Handle this compound in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust. Keep away from heat, sparks, and open flames.[7]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from combustible materials and reducing agents.[5]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and use an absorbent material to clean up the spill. Dispose of the waste in a sealed container according to local regulations.
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Protocol for Preparation of this compound Electrolyte (e.g., 3 M)
This protocol describes the preparation of a 3 M aqueous solution of this compound.
Materials:
-
This compound hexahydrate (Zn(ClO₄)₂·6H₂O)
-
Deionized (DI) water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Calculate the required mass of Zn(ClO₄)₂·6H₂O to prepare the desired volume of 3 M electrolyte. The molecular weight of Zn(ClO₄)₂·6H₂O is 372.36 g/mol .
-
In a fume hood, carefully weigh the calculated amount of Zn(ClO₄)₂·6H₂O.
-
Add the weighed salt to a volumetric flask.
-
Add a portion of DI water to the flask and dissolve the salt by stirring with a magnetic stirrer.
-
Once the salt is completely dissolved, add DI water to the flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
The prepared electrolyte is ready for use. Store in a tightly sealed container.
Protocol for Assembly of an Aqueous Zinc-Ion Coin Cell (e.g., Zn/α-MnO₂)
This protocol outlines the assembly of a CR2032 coin cell using a zinc metal anode, an α-MnO₂ cathode, and a this compound electrolyte.
Materials:
-
Zinc foil (anode)
-
α-MnO₂ powder (cathode active material)
-
Carbon black (conductive additive)
-
Polyvinylidene fluoride (PVDF) (binder)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
Carbon cloth (current collector)
-
Glass fiber separator
-
3 M Zn(ClO₄)₂ electrolyte
-
CR2032 coin cell components (casings, spacers, spring)
-
Coin cell crimper
Procedure:
-
Cathode Slurry Preparation:
-
Cathode Fabrication:
-
Anode Preparation:
-
Punch out circular zinc foil electrodes of a slightly larger diameter than the cathode.
-
-
Coin Cell Assembly (in a glovebox or dry room):
-
Place the cathode at the bottom of the coin cell casing.
-
Add a few drops of the 3 M Zn(ClO₄)₂ electrolyte to wet the cathode.
-
Place a glass fiber separator on top of the cathode.
-
Add a few more drops of the electrolyte to wet the separator.
-
Place the zinc foil anode on top of the separator.
-
Place a spacer and a spring on top of the anode.
-
Place the top casing and crimp the coin cell using a coin cell crimper.
-
-
Let the assembled cell rest for a few hours to ensure complete wetting of the components with the electrolyte before electrochemical testing.
Protocol for Electrochemical Characterization
Purpose: To study the electrochemical reaction kinetics and the stability window of the electrolyte.
Parameters:
-
Potential Window: -0.2 V to 2.0 V vs. Zn/Zn²⁺ (This may vary depending on the cathode material).[8]
-
Scan Rate: 0.5 mV/s (Typical scan rates can range from 0.1 to 10 mV/s).[8]
-
Number of Cycles: 3-5 cycles are usually sufficient to obtain a stable voltammogram.
Purpose: To evaluate the cycling performance, coulombic efficiency, and capacity of the battery.
Parameters:
-
Current Density: A range of current densities can be used, for example, 1 mA/cm², 5 mA/cm², and 10 mA/cm².[9]
-
Voltage Window: For a Zn/MnO₂ cell, a typical voltage window is 1.0 V to 1.85 V.[10]
-
Number of Cycles: Long-term cycling can be performed for hundreds or thousands of cycles to assess stability.
Purpose: To investigate the charge transfer resistance, ionic conductivity, and interfacial properties of the battery.
Parameters:
-
Frequency Range: 1 MHz to 0.1 Hz.[10]
-
AC Amplitude: 5 mV.[10]
-
DC Potential: Typically performed at the open-circuit voltage (OCV) of the cell.
Visualizations
Caption: Experimental workflow for aqueous zinc batteries.
Caption: this compound electrolyte mechanism.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Concentrated dual-cation electrolyte strategy for aqueous zinc-ion batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE01472B [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. research.uga.edu [research.uga.edu]
- 6. magnascientiapub.com [magnascientiapub.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Zn3(PO4)2 Protective Layer on Zn Anode for Improved Electrochemical Properties in Aqueous Zn-ion Batteries [jecst.org]
Application Notes and Protocols for the Preparation of Metal-Organic Frameworks with Zinc Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) using zinc perchlorate as a metal source. A particular focus is placed on the synthesis of Zn-MOF-74, a material that has been extensively studied in this context. The information compiled herein is intended to guide researchers in the successful preparation and application of these materials, particularly in the realm of drug development.
Introduction
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1][2] Zinc-based MOFs, in particular, are of significant interest for biomedical applications due to the low toxicity of zinc.[1][2]
The choice of the metal salt precursor can significantly influence the synthesis process and the final properties of the MOF. This compound has emerged as an effective precursor for the rapid and green synthesis of certain MOFs. The non-coordinating nature of the perchlorate anion is believed to accelerate the nucleation and growth of the framework compared to syntheses using other zinc salts like zinc acetate.[3][4] This can lead to faster reaction times and potentially different material properties, such as smaller particle sizes and higher surface areas.[3]
Application in Drug Delivery
Zinc-based MOFs are being extensively explored as carriers for drug delivery systems.[2][5] Their porous structure allows for the encapsulation of therapeutic molecules, and the framework can be designed for controlled release of the cargo. Several studies have demonstrated the loading and release of various drugs from zinc-based MOFs, with release often triggered by changes in pH.[5] While the majority of drug delivery research has focused on zinc-based MOFs synthesized from other precursors, the unique properties of MOFs prepared with this compound, such as potentially higher surface areas, may offer advantages in drug loading capacity. However, it is crucial to conduct thorough biocompatibility and cytotoxicity studies on any new material intended for biomedical applications. In vitro and in vivo studies on zinc-based materials have shown varied results depending on the specific composition and particle characteristics.[6][7][8][9]
Experimental Protocols
The following protocols are based on published literature and provide a detailed guide for the synthesis and characterization of zinc-based MOFs using this compound.
Protocol 1: Rapid Aqueous Synthesis of Zn-MOF-74 (CPO-27-Zn)
This protocol is adapted from a study demonstrating a rapid and environmentally friendly synthesis of Zn-MOF-74 at room temperature.[3][4]
Materials:
-
This compound hexahydrate (Zn(ClO₄)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄dobdc)
-
Sodium hydroxide (NaOH), 10 N solution
-
Milli-Q water
-
Syringes and capped vials
-
Ultrasonicator
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
Preparation of this compound Solution: Dissolve 0.9526 g of this compound hexahydrate (2.558 mmol) in 7 mL of Milli-Q water in a reaction vessel.
-
Preparation of Ligand Solution: In a separate capped 10 mL syringe, dissolve 0.2533 g of 2,5-dihydroxyterephthalic acid (1.278 mmol) and 0.513 mL of 10 N NaOH (5.130 mmol) in 7 mL of Milli-Q water. Use an ultrasonicator to ensure complete dissolution, resulting in a transparent brown solution.[3]
-
Reaction: Vigorously stir the this compound solution. Rapidly inject the ligand solution into the stirring this compound solution.
-
Synthesis: Continue stirring for 10-30 minutes at room temperature. A precipitate of Zn-MOF-74 will form.
-
Washing: Collect the solid product by centrifugation. Wash the product three times with Milli-Q water to remove any unreacted precursors.
-
Drying: Dry the final product under vacuum.
Data Presentation
The use of this compound in MOF synthesis can lead to materials with distinct physicochemical properties. The following table summarizes key quantitative data for Zn-MOF-74 synthesized using this compound compared to zinc acetate.
| Precursor | Synthesis Time (min) | Particle Size | Surface Area (BET) | Pore Volume | Reference |
| This compound | 2 - 10 | Smaller, round particles | Higher than acetate-based | Not specified | [3] |
| Zinc Acetate | Slower (up to 5x) | Larger particles | Lower than perchlorate-based | Not specified | [3] |
Mandatory Visualizations
Experimental Workflow for Zn-MOF-74 Synthesis
Caption: Workflow for the synthesis of Zn-MOF-74.
Logical Relationship: Role of Perchlorate in Synthesis Acceleration
Caption: Role of perchlorate in accelerating MOF synthesis.
Characterization of Metal-Organic Frameworks
A comprehensive characterization of the synthesized MOFs is essential to confirm their identity, purity, and properties. Key techniques include:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOF.[3][10][11]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MOF crystals.[3][10][12]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the temperature at which solvent molecules are removed.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the porous material.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOF and confirm the coordination of the organic linker to the metal center.[11][12]
Safety Considerations
-
Perchlorates are strong oxidizing agents and can be explosive when mixed with organic materials. Handle with care and take appropriate safety precautions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Work in a well-ventilated area or a fume hood.
Conclusion
The use of this compound as a precursor offers a promising route for the rapid and efficient synthesis of metal-organic frameworks, particularly Zn-MOF-74. The resulting materials may exhibit enhanced properties, such as higher surface area, which could be advantageous for applications in drug delivery. However, further research is needed to explore the synthesis of a wider range of MOFs using this precursor and to conduct thorough investigations into their drug loading/release capabilities and, most importantly, their biocompatibility for any potential in vivo applications.
References
- 1. Zinc-Based MOFs (Zn-MOF) - CD Bioparticles [cd-bioparticles.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanical Strength, Biodegradation, and in Vitro and in Vivo Biocompatibility of Zn Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo studies of Zn-Mn biodegradable metals designed for orthopedic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro cytocompatibility and antibacterial studies on biodegradable Zn alloys supplemented by a critical assessment of direct contact cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
Application Notes: Solvent-Free Synthesis Catalyzed by Zinc Perchlorate
Introduction
In the pursuit of greener and more efficient chemical methodologies, solvent-free synthesis has emerged as a important technique for reducing environmental impact and improving reaction efficiency.[1] Zinc perchlorate, particularly in its hexahydrate form [Zn(ClO₄)₂·6H₂O], has proven to be a highly effective and versatile catalyst for a variety of organic transformations under these solventless conditions.[2][3][4] Its strong Lewis acidity, commercial availability, and relatively low cost make it an attractive option for researchers in organic synthesis and drug development.[4][5]
The catalytic activity of this compound is attributed to the high charge density of the Zn²⁺ ion and the electron-withdrawing nature of the perchlorate counter-anions, which enhances the electrophilicity of the zinc center.[5] This allows for the effective activation of substrates, leading to higher yields and shorter reaction times compared to traditional methods.[2] These application notes provide detailed protocols for two key transformations catalyzed by this compound under solvent-free conditions: the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and the ring-opening of epoxides with thiols to produce β-hydroxysulfides.
Key Applications
One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
The Biginelli reaction is a multicomponent reaction that provides an efficient route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities. This compound hexahydrate serves as an excellent catalyst for this transformation, offering high yields in short reaction times under solvent-free conditions.[2] The reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.
Quantitative Data Summary:
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 20 | 92 |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 25 | 90 |
| 4 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 15 | 96 |
| 5 | Benzaldehyde | Methyl acetoacetate | Urea | 20 | 94 |
| 6 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 30 | 91 |
Experimental Protocol:
A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound hexahydrate (2 mol%) is thoroughly mixed in a round-bottom flask. The flask is then heated in a preheated oil bath at 80°C for the specified time as indicated in the table above. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and cold water is added. The solid product that precipitates is collected by filtration, washed with cold water and ethanol, and then dried to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Proposed Mechanism Workflow:
Synthesis of β-Hydroxysulfides via Epoxide Ring-Opening
This compound hexahydrate is a highly efficient catalyst for the ring-opening of epoxides with thiols, yielding β-hydroxysulfides.[3] This reaction proceeds smoothly under solvent-free conditions at room temperature, demonstrating excellent yields, high regioselectivity, and stereoselectivity.[3] The reaction is particularly noteworthy for its efficiency compared to other metal perchlorates.[3]
Quantitative Data Summary:
| Entry | Epoxide | Thiol | Time (h) | Yield (%) |
| 1 | Cyclohexene oxide | Thiophenol | 0.5 | 98 |
| 2 | Styrene oxide | Thiophenol | 0.5 | 95 (major regioisomer) |
| 3 | Propylene oxide | Thiophenol | 1.0 | 92 (major regioisomer) |
| 4 | Epichlorohydrin | Thiophenol | 0.75 | 96 |
| 5 | Cyclohexene oxide | 1-Dodecanethiol | 1.5 | 90 |
| 6 | Styrene oxide | 4-Chlorothiophenol | 0.6 | 94 (major regioisomer) |
Experimental Protocol:
In a round-bottom flask, the epoxide (1 mmol) and this compound hexahydrate (1 mol%) are mixed. To this mixture, the thiol (1.1 mmol) is added dropwise with stirring at room temperature. The reaction is continued for the time specified in the table, with progress monitored by TLC. After the reaction is complete, the mixture is directly purified by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to afford the pure β-hydroxysulfide.
General Experimental Workflow:
Safety Precautions:
While this compound is a versatile catalyst, it is also a strong oxidizing agent.[6] Care should be taken to avoid contact with combustible materials. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Zinc Perchlorate Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing zinc perchlorate as a catalyst in organic synthesis. The information is designed to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound catalyzed reactions, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs) lower than expected?
Answer:
Low yields in the this compound-catalyzed Biginelli reaction can stem from several factors. A primary consideration is the reaction conditions, as this catalytic system is highly sensitive to the presence of solvents. Steric hindrance in the reactants can also significantly diminish the yield.
Troubleshooting Steps:
-
Evaluate Solvent Conditions: this compound hexahydrate is most effective for the Biginelli reaction under solvent-free conditions. The use of solvents can lead to a significant drop in yield. For instance, a reaction of benzaldehyde, urea, and ethyl acetoacetate with 2 mol% this compound at 100°C gives a 95% yield in the absence of a solvent, whereas the yield drops to 80% in ethanol and as low as 46% in dichloromethane.[1]
-
Check Reactant Stoichiometry: An excess of urea or thiourea is often beneficial. A common molar ratio for aldehyde, β-ketoester, and urea/thiourea is 1:1:1.5.[1]
-
Optimize Catalyst Loading: While 2 mol% of this compound has been found to be optimal for many substrates, it is advisable to screen catalyst loading. Increasing the catalyst concentration up to 2 mol% has been shown to increase the yield to 95% under solvent-free conditions.[1]
-
Assess Steric Hindrance: The yield of the Biginelli reaction is known to decrease dramatically with significant steric hindrance in either the aldehyde or the β-ketoester.[1] If you are using sterically demanding substrates, consider increasing the reaction time or temperature, though be mindful of potential side reactions.
-
Ensure Purity of Reagents: Impurities in the starting materials can interfere with the reaction. Ensure that the aldehyde, β-ketoester, and urea/thiourea are of high purity.
Question 2: I am observing the formation of side products in my acylation reaction catalyzed by this compound. How can I minimize these?
Answer:
Side product formation in this compound-catalyzed acylations can occur, particularly with certain substrates. The choice of acylating agent and the nature of the alcohol or phenol are critical.
Troubleshooting Steps:
-
Substrate Compatibility: Be aware that reactions with certain alkoxy or dialkoxy benzylic alcohols can lead to the formation of complex product mixtures, including the corresponding dibenzylic ethers.[2] If you are working with such substrates, it may be necessary to explore alternative catalysts or protecting group strategies.
-
Choice of Acylating Agent: The rate of acylation and the potential for side reactions are influenced by the steric and electronic properties of the anhydride. The general order of reactivity is Ac₂O > (PhCO)₂O > (EtCO)₂O > (iPrCO)₂O > (tBuCO)₂O ≫ (ClCH₂CO)₂O.[2] Using a less reactive anhydride might require more forcing conditions but could potentially reduce the formation of certain side products.
-
Reaction Temperature: For highly electron-deficient and sterically hindered phenols, such as 2,4-dinitrophenol, heating to around 80°C may be necessary to achieve a good yield.[2] However, for other substrates, elevated temperatures could promote side reactions. It is advisable to run the reaction at room temperature initially and only increase the temperature if the reaction is sluggish.
-
Anhydrous Conditions: Although this compound hexahydrate is often used, ensuring that the reaction is otherwise free from excess water can be beneficial, as water can react with the acylating agent.
Question 3: My epoxide ring-opening reaction is not proceeding to completion or is giving poor regioselectivity. What should I check?
Answer:
Incomplete conversion and poor regioselectivity are common challenges in epoxide ring-opening reactions. The choice of nucleophile and the reaction conditions play a crucial role when using this compound as a catalyst.
Troubleshooting Steps:
-
Catalyst Loading: Ensure that an adequate amount of this compound is used. The catalytic activity of this compound is generally high for this transformation.
-
Solvent-Free Conditions: Similar to the Biginelli reaction, this compound is highly effective for the opening of epoxide rings by amines and thiols under solvent-free conditions.[3]
-
Regioselectivity with Amines: The regioselectivity of the amine addition to unsymmetrical epoxides is dependent on the nature of the amine.
-
Aromatic amines tend to attack the benzylic carbon of styrene oxide.
-
Aliphatic amines generally attack the terminal carbon of the epoxide ring.
-
-
Regioselectivity with Thiols: With unsymmetrical non-styrenoid alkene oxides, thiophenol preferentially attacks the sterically less hindered position of the epoxide ring.[3] In the case of styrene oxide, the major product results from the nucleophilic attack at the benzylic carbon.[3]
-
Reaction Temperature: Most this compound-catalyzed epoxide ring-opening reactions proceed efficiently at room temperature.[3] If the reaction is slow, a modest increase in temperature can be considered.
Frequently Asked Questions (FAQs)
Q1: What form of this compound is typically used, and how should it be handled?
A1: this compound hexahydrate [Zn(ClO₄)₂·6H₂O] is the most commonly used form for catalytic applications.[1][2][3] It is a white, crystalline solid that is highly soluble in water and is hygroscopic.[4] Due to its hygroscopic nature, it should be stored in a tightly sealed container in a dry environment, such as a desiccator.
Q2: How does the catalytic activity of this compound compare to other Lewis acids?
A2: this compound is a highly effective Lewis acid catalyst. Its catalytic activity is often superior to other zinc salts and even other metal perchlorates for certain reactions.
-
In Acylation Reactions: The catalytic activity of various zinc compounds follows the order: Zn(ClO₄)₂·6H₂O > ZnI₂ ∼ ZnBr₂ > ZnCl₂ ≫ Zn(OAc)₂ > ZnCO₃. This trend is parallel to the acidic strength of the corresponding protic acids.[2]
-
In Epoxide Ring Opening with Thiols: The catalytic activity of different group I/II metal perchlorates follows the order: Zn(ClO₄)₂·6H₂O ≫ Mg(ClO₄)₂·6H₂O > Ba(ClO₄)₂·6H₂O ⋙ LiClO₄.[3]
Q3: Can the this compound catalyst be recovered and reused?
A3: While this compound is used in catalytic amounts, its recovery from a homogeneous reaction mixture can be challenging. For solvent-free reactions where the product precipitates upon adding water, the catalyst remains in the aqueous phase.[1] In principle, the water could be evaporated to recover the this compound, which could then be dried and reused. However, the efficiency of this recovery and the impact on catalyst activity would need to be experimentally verified for each specific reaction. There is limited specific literature on the regeneration of deactivated this compound. General methods for recovering zinc from solutions include precipitation or extraction.[5][6]
Q4: What is the proposed mechanism for the Biginelli reaction catalyzed by this compound?
A4: The proposed mechanism involves the this compound acting as a Lewis acid to activate the aldehyde. This facilitates the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This intermediate then undergoes a nucleophilic attack by the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone product. The strong electron-withdrawing nature of the perchlorate anion is thought to enhance the electrophilicity of the Zn²⁺ ion, contributing to its high catalytic efficiency.[1]
Data Presentation
Table 1: Effect of Solvent on the Yield of the Biginelli Reaction
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Solvent-free | 15 | 95 |
| 2 | Ethanol | 180 | 80 |
| 3 | Dichloromethane | 300 | 46 |
| 4 | Acetonitrile | 240 | 75 |
| 5 | Tetrahydrofuran | 360 | 65 |
Reaction Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and Zn(ClO₄)₂·6H₂O (2 mol%) at 100°C.[1]
Table 2: this compound Catalyzed Synthesis of Dihydropyrimidinones with Various Aldehydes
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 15 | 94 |
| 3 | 4-Methylbenzaldehyde | 20 | 92 |
| 4 | 4-Methoxybenzaldehyde | 25 | 90 |
| 5 | 3-Nitrobenzaldehyde | 20 | 88 |
| 6 | Furfural | 30 | 85 |
Reaction Conditions: Aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and Zn(ClO₄)₂·6H₂O (2 mol%) at 100°C under solvent-free conditions.[1]
Experimental Protocols
1. General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound hexahydrate (Zn(ClO₄)₂·6H₂O, 2 mol%) is heated with stirring at 100°C under solvent-free conditions for the time specified in Table 2. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and then poured into cold water. The mixture is stirred for 5 minutes, and the resulting solid product is collected by suction filtration. The solid is washed with cold water (2 x 20 mL) and then recrystallized from ethanol to afford the pure dihydropyrimidinone.[1]
2. General Procedure for the Acylation of Phenols
To a mixture of the phenol (1 mmol) and acetic anhydride (1.1 mmol), this compound hexahydrate (1.0 mol%) is added. The reaction mixture is stirred at room temperature for the appropriate time (typically 30 minutes for simple phenols). For electron-deficient or sterically hindered phenols, the reaction may require heating at 80°C. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the acylated product.
Visualizations
Caption: A flowchart for troubleshooting low yields in this compound catalyzed reactions.
Caption: General experimental workflow for the Biginelli synthesis of DHPMs.
Caption: Key factors influencing the yield of this compound catalyzed reactions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Hexahydrate|Supplier [benchchem.com]
- 5. US8282705B2 - Method for recovering metals from a spent catalyst composition - Google Patents [patents.google.com]
- 6. US7465334B2 - Zinc recovery process - Google Patents [patents.google.com]
Technical Support Center: Managing the Hygroscopic Nature of Zinc Perchlorate in Experiments
For researchers, scientists, and drug development professionals utilizing zinc perchlorate, its hygroscopic nature presents a significant experimental challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound, this compound hexahydrate, and dehydrated this compound?
A1: this compound is an inorganic salt with the chemical formula Zn(ClO₄)₂. It is most commonly available as This compound hexahydrate (Zn(ClO₄)₂·6H₂O) , which means each formula unit of this compound is associated with six water molecules.[1][2] This is the form that is highly hygroscopic and will readily absorb moisture from the atmosphere.[3] Dehydrated this compound refers to a form with a lower water content, often specified by the manufacturer (e.g., Zn(ClO₄)₂·4H₂O), and is also hygroscopic.[4] Anhydrous this compound (without any water molecules) is the most sensitive to moisture.
Q2: How should I store this compound to minimize water absorption?
A2: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[5] It is best practice to store it in a desiccator containing a suitable drying agent, such as phosphorus pentoxide or fresh silica gel.[6] For highly sensitive applications, storage inside an inert atmosphere glovebox is recommended.
Q3: What are the visible signs that my this compound has absorbed atmospheric moisture?
A3: this compound is a white crystalline solid.[7] Upon absorbing moisture, the crystals may appear damp, clump together, or in cases of significant water absorption, deliquesce into a saturated solution. This physical change can make accurate weighing and handling difficult.
Q4: How does the absorbed water affect the properties and reactivity of this compound?
A4: The presence of water can significantly impact the performance of this compound in experiments. As a Lewis acid, its catalytic activity can be altered by the coordination of water molecules to the zinc ion.[3][8] In moisture-sensitive reactions, the absorbed water can act as an unwanted reactant or poison the catalyst. Furthermore, the presence of an unknown amount of water will lead to inaccuracies in the concentration of prepared solutions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or non-reproducible reaction yields. | The water content of the this compound may be varying between experiments due to inconsistent handling and storage. | Implement a strict protocol for handling the this compound, including minimizing exposure to the atmosphere and using a controlled environment (desiccator or glovebox) for weighing. Consider determining the water content of the batch before use. |
| Difficulty in accurately weighing the required amount of this compound. | The compound is rapidly absorbing moisture from the air during weighing, causing the mass on the analytical balance to continuously increase.[9] | Weigh the this compound in a controlled, low-humidity environment such as a glovebox.[6][10] Alternatively, use a "weighing by difference" technique with a pre-weighed, sealed container. Weigh the container with the compound, quickly transfer the approximate amount needed, and then re-weigh the container to determine the exact amount dispensed. |
| The this compound appears clumpy or has turned into a liquid. | The compound has absorbed a significant amount of atmospheric moisture and has deliquesced.[3] | The material may need to be dried before use. For less stringent applications, gentle heating under vacuum may be possible, but care must be taken to avoid decomposition.[5] It is often preferable to discard the compromised reagent and use a fresh, properly stored supply. |
| Unexpected side products or reaction failure in a moisture-sensitive reaction. | The water introduced with the hygroscopic this compound is interfering with the reaction chemistry. | Use anhydrous this compound if possible and handle it strictly under inert conditions. Alternatively, dry the this compound hexahydrate before use. The water content of the material should be determined to account for its contribution to the reaction mixture. |
Quantitative Data
| Parameter | Value | Source |
| Molecular Formula | Zn(ClO₄)₂·6H₂O | [12] |
| Molecular Weight | 372.38 g/mol | [13] |
| Appearance | White crystalline solid | [7] |
| Solubility in Water | Highly soluble | [2] |
| pH of 5% aqueous solution | 4.0 - 6.0 | [4] |
Experimental Protocols
Protocol 1: Determining Water Content by Karl Fischer Titration
This method is suitable for accurately determining the water content of your this compound sample.
Methodology:
-
Apparatus Setup: Use a Karl Fischer titrator, either volumetric or coulometric depending on the expected water content.
-
Solvent Preparation: Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.[14]
-
Sample Preparation and Titration:
-
Accurately weigh a sample of this compound (typically 100-200 mg) in a dry, sealed container.
-
Quickly transfer the sample to the pre-tared titration vessel.
-
Stir to dissolve the sample.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint. The volume of titrant used is proportional to the amount of water in the sample.
-
-
Calculation: The water content is calculated based on the volume of titrant consumed and the previously determined titer of the Karl Fischer reagent.
Protocol 2: Weighing and Handling Hygroscopic this compound for Solution Preparation
This protocol minimizes moisture absorption during the preparation of a solution with a precise concentration.
Methodology:
-
Preparation: All glassware should be oven-dried and cooled in a desiccator before use. Solvents should be anhydrous.
-
Controlled Environment: Perform all manipulations inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[6][15] The oxygen and moisture levels in the glovebox should be continuously monitored and maintained at low ppm levels.
-
Weighing:
-
Place a pre-dried weighing boat or vial on the analytical balance inside the glovebox and tare the balance.
-
Using a clean, dry spatula, transfer the desired amount of this compound to the weighing vessel.
-
Record the mass accurately.
-
-
Dissolution:
-
Transfer the weighed this compound to a volumetric flask.
-
Add a portion of the anhydrous solvent and swirl to dissolve the solid completely.
-
Once dissolved, dilute to the mark with the anhydrous solvent.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gfschemicals.com [gfschemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. scalesu.com [scalesu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 11. lpi.usra.edu [lpi.usra.edu]
- 12. scbt.com [scbt.com]
- 13. IES Corporation ( IES/QCS ) - Balance Troubleshooting Guide [iescorp.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. ossila.com [ossila.com]
Technical Support Center: Overcoming Solubility Challenges of Zinc Perchlorate in Non-Polar Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the inherent solubility issues of zinc perchlorate in non-polar solvents. The following information is designed to provide a foundational understanding and practical guidance for your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents?
A1: this compound (Zn(ClO₄)₂) is an ionic salt.[1][2] Ionic compounds are characterized by strong electrostatic interactions between the positively charged zinc cations (Zn²⁺) and the negatively charged perchlorate anions (ClO₄⁻). Non-polar solvents, such as hexane, toluene, and dichloromethane, lack the significant dipole moment necessary to effectively solvate these ions and overcome the strong ionic bonds within the crystal lattice. The principle of "like dissolves like" governs solubility, meaning polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.
Q2: What are the primary strategies to dissolve this compound in a non-polar solvent?
A2: There are two main strategies to enhance the solubility of ionic compounds like this compound in non-polar media:
-
Phase-Transfer Catalysis (PTC): This technique involves the use of a phase-transfer catalyst to shuttle the ions from the solid or aqueous phase into the organic (non-polar) phase.[3]
-
Synthesis of Lipophilic Complexes: This approach involves modifying the zinc cation by coordinating it with lipophilic (non-polar) ligands. The resulting complex has an overall non-polar character, making it more soluble in non-polar solvents.
Q3: What are phase-transfer catalysts and how do they work for this compound?
A3: Phase-transfer catalysts (PTCs) are agents that facilitate the migration of a reactant between immiscible phases.[3] For solubilizing this compound, a PTC typically encapsulates the zinc cation, forming a larger, more lipophilic complex. This complex is then soluble in the non-polar organic phase, effectively bringing the zinc salt into the desired solvent. Common classes of PTCs include quaternary ammonium salts (e.g., Aliquat® 336), phosphonium salts, and crown ethers.
Q4: Can I use this compound hexahydrate directly in non-polar solvents with a PTC?
A4: this compound is commonly available as a hexahydrate (Zn(ClO₄)₂·6H₂O).[4][5] This coordinated water can interfere with many organic reactions and may reduce the effectiveness of the phase-transfer catalyst. It is highly recommended to use anhydrous this compound or to dehydrate the hexahydrate form before attempting to solubilize it in a non-polar solvent.
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve in a Non-Polar Solvent Even with a Phase-Transfer Catalyst.
| Possible Cause | Troubleshooting Step |
| Presence of Water | Ensure you are using anhydrous this compound. If starting with the hexahydrate, dry it thoroughly under vacuum at an elevated temperature (use caution as perchlorates can be explosive upon heating).[1] |
| Incorrect PTC | The choice of PTC is crucial. For zinc ions, crown ethers like 18-crown-6 can be effective. Quaternary ammonium salts with long alkyl chains (e.g., Aliquat® 336) are also good candidates. Experiment with different types of PTCs. |
| Insufficient PTC Concentration | The amount of PTC is critical. Start with a stoichiometric amount relative to the this compound and optimize from there. |
| Low Temperature | Solubility can be temperature-dependent. Gently warming the mixture may improve dissolution. Exercise extreme caution, as perchlorates are strong oxidizing agents.[1] |
| Solvent Incompatibility | While aiming for a non-polar medium, a small amount of a co-solvent with intermediate polarity might be necessary to facilitate the initial interaction between the salt and the PTC. |
Issue 2: The Synthesized Lipophilic Zinc Complex is Not Soluble in the Target Non-Polar Solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient Lipophilicity | The organic ligands used may not be sufficiently non-polar. Increase the length of the alkyl chains or introduce other bulky, non-polar groups to the ligand structure. |
| Incorrect Ligand-to-Metal Ratio | The stoichiometry of the ligand to the zinc ion affects the overall structure and polarity of the complex. Vary the molar ratio of the ligand to this compound during the synthesis. |
| Unreacted Starting Materials | Incomplete reaction can leave behind insoluble this compound. Ensure the reaction goes to completion by optimizing reaction time, temperature, and purification methods. |
| Complex Precipitation | The synthesized complex might be a solid that is not soluble. Try different non-polar solvents or a mixture of solvents to find a suitable medium. |
Experimental Protocols (General Methodologies)
Please Note: The following are generalized protocols and may require optimization for your specific application. Handle this compound and all perchlorate-containing compounds with extreme care due to their potential explosive nature.
Protocol 1: Solubilization of Anhydrous this compound using a Phase-Transfer Catalyst (Crown Ether)
Objective: To prepare a solution of this compound in a non-polar solvent like toluene.
Materials:
-
Anhydrous this compound (Zn(ClO₄)₂)
-
18-crown-6 ether
-
Anhydrous toluene
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add anhydrous this compound.
-
Add a stoichiometric equivalent of 18-crown-6 ether to the flask.
-
Add anhydrous toluene to the flask to achieve the desired concentration.
-
Stir the mixture at room temperature. Gentle heating may be applied if necessary, but with extreme caution.
-
Observe the dissolution of the solid. The formation of a clear solution indicates the successful formation of the soluble this compound-crown ether complex.
Protocol 2: Synthesis of a Lipophilic this compound Complex with Long-Chain Pyridine Ligands
Objective: To synthesize a this compound complex with enhanced solubility in non-polar solvents.
Materials:
-
Anhydrous this compound (Zn(ClO₄)₂)
-
4-dodecylpyridine (or other long-chain alkyl-substituted pyridine)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve anhydrous this compound in a minimal amount of a suitable solvent in which it has some solubility (e.g., acetonitrile, then remove under vacuum).
-
In a separate flask, dissolve two molar equivalents of 4-dodecylpyridine in anhydrous DCM.
-
Slowly add the this compound to the pyridine solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for several hours.
-
The product can be precipitated by the addition of a non-polar solvent in which the complex is insoluble, such as anhydrous diethyl ether.
-
Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
Test the solubility of the resulting complex in various non-polar solvents like hexane, toluene, and dichloromethane.
Visualizations
Caption: Strategies for dissolving this compound in non-polar solvents.
Caption: Troubleshooting workflow for solubility issues.
References
preventing side reactions with zinc perchlorate as a catalyst
Welcome to the technical support center for the use of zinc perchlorate as a catalyst in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound as a catalyst?
This compound, particularly in its hexahydrate form [Zn(ClO₄)₂·6H₂O], is a highly effective Lewis acid catalyst for a variety of organic transformations. Its key advantages include:
-
High Catalytic Activity: It efficiently catalyzes reactions such as acylations, epoxide ring-openings, and various multicomponent reactions, often under mild, solvent-free conditions and at room temperature.[1][2]
-
Excellent Yields and Selectivity: In many cases, it provides high yields of the desired products with excellent chemo-, regio-, and stereoselectivity.[3][4][5]
-
Cost-Effectiveness: As a catalyst based on an earth-abundant metal, it can be a more economical choice compared to catalysts based on precious metals.
Q2: What are the main safety precautions to consider when working with this compound?
This compound is a strong oxidizing agent and requires careful handling.[3] Key safety considerations include:
-
Avoid Contact with Combustible Materials: It can form explosive mixtures with reducing agents and organic compounds.
-
Proper Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Due to its hygroscopic nature, it should be protected from moisture.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.
Q3: How does the hygroscopic nature of this compound hexahydrate affect my reactions?
[Zn(ClO₄)₂·6H₂O] is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can introduce variability into moisture-sensitive reactions. The water content can influence the catalyst's Lewis acidity and activity.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Acylation Reactions
Problem 1: Formation of Dibenzylic Ether as a Side Product.
When acylating benzylic alcohols, especially those with alkoxy or dialkoxy substituents, the formation of a dibenzylic ether side product can occur.[1][6] This is due to the high Lewis acidity of the this compound, which can promote the intermolecular dehydration of the alcohol.
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can disfavor the ether formation pathway, which typically has a higher activation energy than the desired acylation.
-
Optimize Catalyst Loading: Use the minimum amount of this compound required to achieve a reasonable reaction rate. Higher catalyst loading can increase the likelihood of side reactions.
-
Consider a Milder Lewis Acid: If ether formation persists, a less potent Lewis acid catalyst might be necessary for that specific substrate.
Caption: Factors influencing regioselectivity in epoxide opening.
Reactions with Aldehydes
Problem 3: Polymerization of Acid-Sensitive Aldehydes.
While this compound has been shown to be effective with some acid-sensitive aldehydes without causing polymerization, this can be a risk, especially with prolonged reaction times or elevated temperatures.
Troubleshooting Steps:
-
Maintain Low Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent subsequent polymerization of the product or remaining aldehyde.
-
Substrate Purity: Ensure the aldehyde is free from acidic impurities that could initiate polymerization.
General Experimental Issues
Problem 4: Inconsistent Reaction Rates or Yields.
This can often be attributed to the hygroscopic nature of this compound hexahydrate.
Troubleshooting Steps:
-
Proper Storage: Store the catalyst in a desiccator or a glovebox to minimize moisture absorption.
-
Handling: Weigh the catalyst quickly and in a low-humidity environment if possible. For highly sensitive reactions, consider using a glovebox.
-
Drying of Reagents and Solvents: Ensure all other reagents and solvents are rigorously dried to maintain a consistent reaction environment.
Workflow for Handling Hygroscopic Catalysts
Caption: General workflow for handling hygroscopic catalysts.
Experimental Protocols
Protocol 1: General Procedure for the Acylation of Phenols [1][6]
-
Materials:
-
Phenol (1 mmol)
-
Acetic anhydride (1.1 mmol)
-
This compound hexahydrate (1-5 mol%)
-
Dichloromethane (optional, as solvent)
-
-
Procedure:
-
To a stirred solution of the phenol in dichloromethane (if used), add acetic anhydride.
-
Add this compound hexahydrate to the mixture. For solvent-free conditions, the reagents are mixed directly.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: General Procedure for the Regioselective Ring-Opening of Epoxides with Amines [3][4][7]
-
Materials:
-
Epoxide (1 mmol)
-
Amine (1 mmol)
-
This compound hexahydrate (1-5 mol%)
-
-
Procedure:
-
In a round-bottom flask, mix the epoxide and the amine.
-
Add this compound hexahydrate to the mixture.
-
Stir the reaction mixture at room temperature (or with gentle heating if required).
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R)-Propranolols and (RS)/(R)/(S)-Naftopidils [organic-chemistry.org]
- 4. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound hexahydrate [Zn(ClO4)2·6H2O] as acylation catalyst for poor nucleophilic phenols, alcohols and amines: scope and limitations - Publications of the IAS Fellows [repository.ias.ac.in]
- 7. researchgate.net [researchgate.net]
Biginelli Reaction Catalyst Optimization: A Technical Support Center
Welcome to the technical support center for the optimization of catalyst concentration in the Biginelli reaction. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and successfully synthesize dihydropyrimidinones (DHPMs).
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in the Biginelli reaction?
A1: The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, is an acid-catalyzed multicomponent reaction.[1][2] Catalysts, typically Brønsted or Lewis acids, are crucial for the reaction to proceed efficiently and obtain good product yields.[3] In the absence of a catalyst, the formation of the desired product is often difficult, resulting in low yields.[3] The catalyst facilitates key steps in the reaction mechanism, such as the initial condensation between the aldehyde and urea to form an N-acyliminium ion intermediate.[4][5]
Q2: What are the common types of catalysts used for the Biginelli reaction?
A2: A wide variety of catalysts have been successfully employed. These include:
-
Brønsted acids: Classical catalysts like HCl and H₂SO₄ are effective but can be harsh.[6][7]
-
Lewis acids: Milder options like copper(II) trifluoroacetate hydrate, boron trifluoride, zinc chloride, and ytterbium triflate have been shown to improve yields.[1][4][8]
-
Heterogeneous catalysts: Solid acid catalysts, such as zeolites and clays, simplify product purification and catalyst recovery.[9][10]
-
Organocatalysts: Proline and its derivatives have been used to promote the reaction.[10]
-
Nanocatalysts: Emerging catalysts, including copper nanoparticles, can enhance reaction rates and improve the environmental profile of the synthesis.[3][11]
Q3: How does catalyst concentration affect the yield and reaction time?
A3: Catalyst concentration is a critical parameter. Insufficient catalyst loading can lead to slow reaction rates and low yields. Conversely, an excessive amount of catalyst does not necessarily improve the yield and can sometimes lead to the formation of side products or complicate the purification process. The optimal concentration is substrate-dependent and must be determined empirically. For instance, in one study, increasing the catalyst amount beyond an optimal point did not result in a change in product yield.[10]
Q4: Can the Biginelli reaction be performed without a solvent?
A4: Yes, solvent-free conditions have been reported to be highly effective for the Biginelli reaction.[6] This approach, often combined with techniques like ball milling, can lead to shorter reaction times, higher yields, and aligns with the principles of green chemistry by reducing solvent waste.[9][12]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low yields are a common issue in the Biginelli reaction, often stemming from suboptimal reaction conditions.[6]
Possible Causes and Solutions:
-
Inactive or Inappropriate Catalyst: The choice of catalyst is paramount. Classical strong acids can cause side reactions.[6]
-
Solution: Consider switching to a milder Lewis acid or a heterogeneous catalyst. A screening of different catalysts can identify the most effective one for your specific substrates.
-
-
Suboptimal Catalyst Concentration: The amount of catalyst can significantly impact the reaction outcome.
-
Solution: Perform a catalyst loading study to determine the optimal concentration. Start with a reported concentration from the literature and vary it to find the ideal amount for your reaction.
-
-
Incorrect Reaction Temperature: Temperature plays a crucial role in the reaction rate.
-
Solution: While some reactions proceed at room temperature, heating is often necessary. Optimization studies frequently show optimal temperatures between 80°C and 100°C.[6] It is essential to empirically determine the best temperature for your specific substrates.
-
-
Improper Solvent: The solvent can influence reaction rates and yields.[6]
-
Solution: While ethanol is traditionally used, consider exploring solvent-free conditions, which have proven to be very effective.[6]
-
-
Incorrect Stoichiometry: The ratio of the three components (aldehyde, β-ketoester, and urea/thiourea) is important.
-
Solution: A slight excess of the urea or thiourea component is often beneficial.[6]
-
-
Reaction Time: The reaction may not have proceeded to completion.
Troubleshooting Workflow for Low Yield
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biginelli Reaction Catalyzed by Copper Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. theochem.mercer.edu [theochem.mercer.edu]
regioselectivity issues in zinc perchlorate catalyzed epoxide opening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing zinc perchlorate as a catalyst for the ring-opening of epoxides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in this compound catalyzed epoxide opening?
A1: The regioselectivity of this compound catalyzed epoxide opening is primarily governed by the electronic and steric properties of both the epoxide substrate and the nucleophile.[1][2][3] Zinc(II) perchlorate, a Lewis acid, activates the epoxide by coordinating to the oxygen atom, making the epoxide carbons more electrophilic. The site of nucleophilic attack is then determined by a balance of stabilizing the developing positive charge and steric accessibility.
Q2: How does the nature of the nucleophile affect the regioselectivity of the reaction with styrene oxide?
A2: With styrene oxide, a notable complementarity in regioselectivity is observed depending on the type of amine nucleophile used.[1][2][3]
-
Aromatic amines tend to attack the benzylic (more substituted) carbon. This is attributed to the electronic stabilization of the partial positive charge that develops at the benzylic position in the transition state.
-
Aliphatic amines , being stronger nucleophiles and more sterically hindered, preferentially attack the terminal (less substituted) carbon.[1][2][3]
Q3: What is the expected regioselectivity when using glycidic ethers as substrates?
A3: In the case of glycidic ethers, nucleophilic attack, for example by aniline, occurs predominantly at the terminal (less substituted) carbon atom of the epoxide ring.[2][3]
Q4: Are there alternative catalysts to this compound, and how do they compare?
A4: Yes, other metal salts can be used, but zinc(II) perchlorate hexahydrate has been shown to be a highly efficient catalyst.[1][2][3] The catalytic activity of various zinc(II) compounds generally follows the order of the acidic strength of their corresponding protic acids: Zn(ClO₄)₂·6H₂O ≫ Zn(BF₄)₂ ~ Zn(OTf)₂ ≫ ZnI₂ > ZnBr₂ > ZnCl₂ > Zn(OAc)₂ > Zn(CO₃)₂.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or incorrect regioselectivity | The electronic and steric properties of the nucleophile and/or substrate are not optimal for the desired outcome. | - For attack at the more substituted carbon of styrene oxide, consider using an aromatic amine. - For attack at the less substituted carbon of styrene oxide, an aliphatic amine is preferred. - Evaluate the steric bulk of the nucleophile; a bulkier nucleophile will favor attack at the less hindered carbon. |
| Low reaction yield | 1. Inefficient catalysis. 2. Reaction conditions are not optimized. | 1. Ensure the use of high-purity this compound hexahydrate. The catalytic activity is sensitive to the counter-anion. 2. The reaction is often efficient under solvent-free conditions. If using a solvent, ensure it is dry and aprotic. 3. Gently heating the reaction mixture may improve the rate and yield. |
| Formation of side products | 1. Presence of water in the reaction mixture. 2. Over-reaction or decomposition. | 1. Use anhydrous reagents and solvents. This compound hexahydrate is hygroscopic. 2. Monitor the reaction progress using TLC or GC to avoid prolonged reaction times. |
| Reaction does not proceed | 1. Inactive catalyst. 2. Poor nucleophilicity of the amine/thiol. | 1. Use a fresh batch of this compound hexahydrate. 2. For weakly nucleophilic amines, a higher catalyst loading or elevated temperature might be necessary. |
Data Presentation
Table 1: Regioselectivity of this compound Catalyzed Opening of Styrene Oxide with Various Amines
| Nucleophile | Major Product Isomer | Attack at |
| Aniline (Aromatic) | Benzylic | More substituted carbon |
| 4-Methylaniline (Aromatic) | Benzylic | More substituted carbon |
| Benzylamine (Aliphatic) | Terminal | Less substituted carbon |
| Morpholine (Aliphatic) | Terminal | Less substituted carbon |
| Piperidine (Aliphatic) | Terminal | Less substituted carbon |
Table 2: Regioselectivity of this compound Catalyzed Opening of Epoxides with Thiols
| Epoxide | Nucleophile | Major Product Isomer | Attack at |
| Styrene Oxide | Thiophenol | Benzylic | More substituted carbon |
| 1,2-Epoxyhexane | Thiophenol | Terminal | Less substituted carbon |
Experimental Protocols
Key Experiment: this compound Catalyzed Opening of Styrene Oxide with Aniline
Materials:
-
Styrene oxide (1.0 mmol)
-
Aniline (1.0 mmol)
-
This compound hexahydrate [Zn(ClO₄)₂·6H₂O] (5 mol%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Ethyl acetate and hexane for TLC mobile phase
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add styrene oxide (1.0 mmol) and aniline (1.0 mmol).
-
Add this compound hexahydrate (0.05 mmol, 5 mol%) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically carried out under solvent-free conditions.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired β-amino alcohol.
Mandatory Visualizations
Caption: General signaling pathway for this compound catalyzed epoxide opening.
Caption: Experimental workflow for a typical epoxide opening reaction.
Caption: Logical relationship for troubleshooting regioselectivity issues.
References
Technical Support Center: Handling and Disposal of Zinc Perchlorate Waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of zinc perchlorate waste.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound, with the chemical formula Zn(ClO₄)₂, is a powerful oxidizing agent.[1][2] It is commonly found in its hexahydrate form (Zn(ClO₄)₂·6H₂O).[1][2] The primary hazards associated with this compound are:
-
Oxidizer: It can intensify fires and may cause or contribute to the combustion of other materials.[3][4]
-
Corrosive: It can cause severe skin burns and eye damage.[3][5]
-
Reactivity: It can be reactive and potentially hazardous, especially in the presence of organic materials or reducing agents.[2]
Q2: What are the immediate first aid measures in case of exposure to this compound?
A2: In case of exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[6]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[8]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Appropriate PPE is essential to ensure safety.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or chloroprene). Always inspect gloves before use.[7]
-
Respiratory Protection: Use a respirator if there is a risk of inhaling dust or aerosols.[5]
-
Footwear: Wear closed-toe shoes.[7]
Q4: How should this compound be stored?
A4: Proper storage is crucial to prevent accidents.
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep containers tightly closed.[5]
-
Store away from combustible materials, strong reducing agents, organic materials, and powdered metals.[3][5]
Section 2: Troubleshooting Guide for Experiments
Issue: An unexpected exothermic reaction or fuming is observed during an experiment with this compound.
-
Immediate Action:
-
Alert personnel in the immediate vicinity.
-
If safe to do so, remove the heat source.
-
Ensure the reaction is under a fume hood with the sash lowered.
-
Be prepared to use a fire extinguisher rated for chemical fires.
-
-
Potential Cause:
-
Prevention:
-
Thoroughly clean all glassware and equipment before use.
-
Carefully review all reagents to ensure they are compatible with this compound.
-
Issue: The this compound solution appears discolored.
-
Immediate Action:
-
Stop the experiment.
-
Do not add any other reagents to the solution.
-
-
Potential Cause:
-
Contamination of the solution.
-
Reaction with an unintended substance.
-
-
Resolution:
-
Treat the discolored solution as hazardous waste and dispose of it according to the protocols outlined in Section 4.
-
Prepare a fresh solution using clean equipment and verify the purity of the reagents.
-
Section 3: Spill Handling and Emergency Procedures
In the event of a this compound spill, follow these procedures diligently.
Minor Spill (Small quantity, contained, no immediate personnel hazard)
-
Alert Personnel: Inform others in the lab of the spill.
-
Don PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: Prevent the spread of the spill using a non-combustible absorbent material like sand or vermiculite. Do NOT use paper towels or other combustible materials.
-
Cleanup: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Major Spill (Large quantity, risk of fire, or personnel exposure)
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's emergency response team and/or call 911.
-
Isolate: If safe to do so, close doors to the affected area to contain vapors.
-
Decontaminate: If anyone is contaminated, use an emergency shower and/or eyewash station for at least 15 minutes and seek immediate medical attention.[10]
Diagram: this compound Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Section 4: Waste Disposal
This compound waste is considered hazardous and must be disposed of following institutional and regulatory guidelines.
Waste Characterization and Labeling
-
RCRA Waste Code: Perchlorates are generally classified as reactive wastes with the RCRA waste code D003 . Wastes containing zinc may also be subject to RCRA regulations for heavy metals. A thorough waste characterization, potentially including a Toxicity Characteristic Leaching Procedure (TCLP) for zinc, may be required.[10][11][12]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "Waste this compound."
Disposal Options
-
Licensed Hazardous Waste Disposal: This is the most common and recommended method. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Chemical Treatment (for advanced users with EHS approval): In some cases, chemical reduction of the perchlorate ion to the less hazardous chloride ion may be performed in the lab before disposal. This procedure should only be carried out by trained personnel in a controlled environment and with prior approval from your institution's EHS department.
Experimental Protocol: Laboratory-Scale Chemical Reduction of this compound Waste
!DANGER! This procedure involves hazardous materials and should only be performed by trained personnel in a chemical fume hood while wearing appropriate PPE.
Objective: To reduce the perchlorate ion (ClO₄⁻) in an aqueous this compound waste solution to the less hazardous chloride ion (Cl⁻) using sodium bisulfite.
Materials:
-
This compound waste solution
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beakers
-
Graduated cylinders
-
Appropriate PPE (safety goggles, face shield, chemical-resistant gloves, lab coat)
Procedure:
-
Characterize the Waste: Determine the approximate concentration of this compound in the waste solution.
-
Dilution: In a chemical fume hood, dilute the this compound waste solution with cold deionized water to a concentration of less than 5% (w/v). This helps to control the reaction temperature.
-
Stoichiometric Calculation: The reaction is: 4NaHSO₃ + Zn(ClO₄)₂ → 4NaHSO₄ + ZnCl₂ Calculate the mass of sodium bisulfite required for complete reduction. It is recommended to use a 10-20% excess of sodium bisulfite to ensure the reaction goes to completion.
-
Reaction Setup: Place the diluted this compound solution in a beaker on a stir plate within the fume hood. Add a stir bar and begin gentle stirring.
-
Slow Addition of Reducing Agent: Slowly and carefully add the calculated amount of solid sodium bisulfite to the stirring solution. The reaction can be exothermic, so monitor the temperature. If the temperature rises significantly, slow the addition rate and/or use an ice bath to cool the beaker.
-
Reaction Time: Allow the mixture to stir for at least 2 hours at room temperature to ensure the reaction is complete.
-
pH Adjustment: After the reaction, the solution will be acidic. Slowly add a dilute solution of sodium hydroxide to neutralize the solution to a pH between 6 and 8. Monitor the pH carefully.
-
Final Disposal: The resulting solution now contains zinc chloride and sodium bisulfate. This solution should still be treated as hazardous waste containing zinc and disposed of through your institution's EHS department.
Diagram: this compound Waste Handling and Disposal Decision Tree
Caption: Decision tree for handling and disposing of this compound waste.
Section 5: Quantitative Data Summary
| Parameter | Value | Reference |
| UN Number | 1481 | [1][2][13][14] |
| Proper Shipping Name | PERCHLORATES, INORGANIC, N.O.S. | [1][2][13][14] |
| Hazard Class | 5.1 (Oxidizer) | [1][14] |
| Packing Group | II | [1][14] |
| RCRA Waste Code (Reactivity) | D003 | [10] |
Disclaimer: This guide is intended for informational purposes only and does not supersede any local, state, or federal regulations, nor your institution's specific safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on handling and disposing of hazardous materials.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Status of Zinc Oxide under RCRA [paintcenter.org]
- 4. nalc.org [nalc.org]
- 5. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 6. epfl.ch [epfl.ch]
- 7. research.uga.edu [research.uga.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. UN/NA 1712 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. epa.gov [epa.gov]
- 11. actenviro.com [actenviro.com]
- 12. Waste Characterization - Eurofins USA [eurofinsus.com]
- 13. sds.strem.com [sds.strem.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
stabilizing zinc perchlorate solutions for repeatable experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing zinc perchlorate solutions to ensure experimental repeatability. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation, storage, and use of these solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has turned cloudy and a white precipitate has formed. What is happening and how can I prevent this?
A1: The cloudiness and white precipitate are most likely due to the hydrolysis of zinc(II) ions in your aqueous solution, which forms insoluble zinc hydroxide [Zn(OH)₂] or other basic zinc salts. This process is highly dependent on the pH of the solution. To prevent this, it is crucial to control the pH of your this compound solution.
Troubleshooting Steps:
-
Verify pH: Check the pH of your solution. It has likely increased, becoming less acidic.
-
Acidification: If the precipitate has just begun to form, you may be able to redissolve it by carefully adding a few drops of dilute perchloric acid (HClO₄) to lower the pH.
-
Buffered Solution: For future preparations, it is highly recommended to use a buffered solution to maintain a stable acidic pH.
Q2: What is the optimal pH range for a stable this compound solution?
A2: To prevent the hydrolysis of zinc ions, it is recommended to maintain the pH of your this compound solution within a range of 4.0 to 5.0. A 5% aqueous solution of this compound typically has a pH between 4 and 6.[1][2] However, without buffering, this can change over time due to interaction with atmospheric CO₂ or other factors.
Q3: What type of buffer should I use to stabilize my this compound solution?
A3: Acetate and phosphate buffer systems are compatible with zinc ions and can effectively maintain the pH in the desired range of 4.0-5.0. An acetate buffer is a common choice for zinc-related analytical procedures. It is important to choose a buffer system that will not interfere with your downstream experiments.
Q4: I've prepared my this compound solution in a buffer, but my experimental results are still inconsistent. What else could be the issue?
A4: In addition to hydrolysis, other factors can affect the stability and consistency of your this compound solution:
-
Hygroscopic Nature: this compound is hygroscopic, meaning it readily absorbs moisture from the air. This can change the concentration of your solution over time. Always store the solid this compound and the prepared solution in tightly sealed containers in a cool, dry place.
-
Perchlorate Degradation: While the perchlorate ion is generally stable, it is a strong oxidizing agent. Incompatibility with other reagents in your experiment could lead to its degradation.
-
Contamination: Contamination from glassware or other reagents can introduce ions that may react with zinc or alter the pH. Ensure you are using clean glassware and high-purity water and reagents.
Q5: How can I monitor the stability of my this compound solution over time?
A5: Regular monitoring of your solution's key parameters is essential for ensuring its stability and the reproducibility of your experiments.
-
pH Measurement: Regularly check the pH of the solution. A significant change from the initial buffered pH indicates instability.
-
Visual Inspection: Visually inspect the solution for any signs of cloudiness or precipitation before each use.
-
Quantitative Analysis: Periodically determine the concentration of zinc and perchlorate ions to ensure they have not changed significantly from the initial preparation.
Experimental Protocols
Protocol for Preparation of a Stabilized 1 M this compound Solution
This protocol describes the preparation of a 1 M this compound solution buffered at pH 4.5 using an acetate buffer.
Materials:
-
This compound hexahydrate (Zn(ClO₄)₂·6H₂O)
-
Glacial acetic acid (CH₃COOH)
-
Sodium acetate (CH₃COONa)
-
High-purity deionized water
-
Calibrated pH meter
-
Volumetric flasks and other standard laboratory glassware
Procedure:
Part 1: Preparation of 0.5 M Acetate Buffer (pH 4.5)
-
Dissolve 29.5 g of sodium acetate in 800 mL of deionized water.
-
Add 16.5 mL of glacial acetic acid.
-
Adjust the pH to 4.5 by adding small amounts of acetic acid or a sodium hydroxide solution as needed, while monitoring with a calibrated pH meter.
-
Transfer the solution to a 1 L volumetric flask and make up the volume with deionized water.
Part 2: Preparation of 1 M this compound Solution
-
Weigh 372.38 g of this compound hexahydrate.
-
In a 1 L volumetric flask, dissolve the this compound hexahydrate in approximately 800 mL of the prepared 0.5 M acetate buffer (pH 4.5).
-
Once fully dissolved, make up the volume to 1 L with the acetate buffer.
-
Stopper the flask and mix thoroughly.
-
Store in a tightly sealed, clearly labeled glass bottle in a cool, dry place away from combustible materials.
Protocol for Monitoring Solution Stability by EDTA Titration (Zinc Concentration)
This complexometric titration method determines the concentration of zinc ions in the solution.[3]
Materials:
-
0.01 M EDTA (ethylenediaminetetraacetic acid) solution, standardized
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
The prepared this compound solution
-
Burette, pipette, Erlenmeyer flasks
Procedure:
-
Pipette 10 mL of the prepared this compound solution into a 250 mL Erlenmeyer flask.
-
Add 90 mL of deionized water.
-
Add 10 mL of the ammonia-ammonium chloride buffer (pH 10).
-
Add 2-3 drops of the Eriochrome Black T indicator. The solution should turn wine-red.
-
Titrate with the standardized 0.01 M EDTA solution until the color changes from wine-red to blue.
-
Record the volume of EDTA used.
-
Calculate the concentration of zinc using the formula: Molarity of Zinc = (Volume of EDTA × Molarity of EDTA) / Volume of this compound Solution
Data Presentation
Table 1: Recommended Buffer Systems for this compound Solutions
| Buffer System | Recommended pH Range | Notes |
| Acetate Buffer | 4.0 - 5.5 | Commonly used for zinc solutions; good compatibility. |
| Phosphate Buffer | 6.0 - 7.5 | Can be used, but be aware of potential precipitation of zinc phosphate at higher concentrations. |
Table 2: Troubleshooting Guide for Unstable this compound Solutions
| Issue | Potential Cause | Recommended Action |
| White Precipitate | Hydrolysis of Zn²⁺ due to high pH | Prepare a fresh solution using a buffer with a pH between 4.0 and 5.0. |
| Inconsistent Results | Change in concentration due to hygroscopic nature | Store solid and solution in tightly sealed containers in a dry environment. |
| Degradation of perchlorate | Ensure compatibility with all experimental reagents. | |
| Contamination | Use high-purity reagents and thoroughly clean glassware. |
Visualizations
Caption: Workflow for preparing and monitoring stabilized this compound solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
References
troubleshooting poor catalytic activity of zinc perchlorate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing zinc perchlorate as a catalyst. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring optimal catalytic performance.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound is sluggish or incomplete. What are the potential causes and how can I improve the reaction rate and yield?
A1: Poor catalytic activity of this compound can stem from several factors. A primary reason is the deactivation of the Lewis acidic zinc center. Here are common causes and their solutions:
-
Moisture Contamination: this compound is hygroscopic, and the presence of water in the reaction medium can hydrolyze the catalyst, diminishing its Lewis acidity.[1][2]
-
Inhibition by Strong Lewis Bases: Substrates or products containing strong Lewis basic functional groups, such as aliphatic amines, can coordinate strongly to the zinc cation, inhibiting its ability to activate the desired electrophile.[5]
-
Solution: In such cases, consider using a co-catalyst that can preferentially bind to the inhibitory functional group. Alternatively, a slow addition of the substrate containing the strong Lewis base via syringe pump can maintain a low concentration, minimizing catalyst inhibition.[1]
-
-
Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature while monitoring the progress by TLC or GC-MS to find the optimal balance between reaction rate and potential side product formation or decomposition.[1]
-
-
Insufficient Catalyst Loading: The amount of catalyst may be insufficient for the scale of your reaction.
Q2: I am observing the formation of significant byproducts in my reaction. What are the likely causes and how can I improve the selectivity?
A2: Side product formation is often a result of competing reaction pathways or catalyst-mediated degradation.
-
Intermolecular Reactions: At high concentrations, substrates may react with each other (e.g., dimerization or oligomerization) instead of the desired intramolecular reaction.
-
Solution: Employing high-dilution conditions by slowly adding the substrate to the reaction mixture can favor the desired intramolecular pathway.[1]
-
-
Substrate or Product Degradation: The Lewis acidic nature of this compound or the reaction conditions might be too harsh for sensitive functional groups in your substrate or product, leading to decomposition.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. A lower reaction temperature or a shorter reaction time might be beneficial.
-
-
Solvent Effects: The choice of solvent can significantly influence the reaction pathway and selectivity.
-
Solution: Screen different anhydrous, non-coordinating solvents. For instance, in the Biginelli reaction, solvent-free conditions or the use of ethanol have been shown to be highly effective, while dichloromethane gave lower yields.[6]
-
Q3: How should I handle and store this compound to maintain its catalytic activity?
A3: Proper handling and storage are crucial for preserving the catalytic efficacy of this compound.
-
Storage: this compound, particularly its hexahydrate form, is hygroscopic and an oxidizer.[4][7] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from combustible materials and reducing agents.[3][8]
-
Handling: Due to its hygroscopic nature, it is best handled in an inert and dry atmosphere (e.g., a glovebox or under a stream of dry nitrogen or argon) to prevent absorption of atmospheric moisture.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
Q4: Can I regenerate and reuse my this compound catalyst?
A4: While specific protocols for the regeneration of this compound in organic synthesis are not extensively documented, general principles for Lewis acid catalyst regeneration can be applied. Deactivation is often due to poisoning by strongly coordinated species or hydrolysis.
-
Regeneration by Washing: If the catalyst is poisoned by organic impurities or byproducts, washing the catalyst may restore its activity. For heterogeneous reactions where the catalyst can be filtered, washing with a non-coordinating solvent followed by rigorous drying under vacuum could be effective. For homogeneous reactions, an aqueous workup followed by extraction of the organic product and subsequent removal of water from the aqueous layer (e.g., by evaporation) and recrystallization of the this compound could be attempted, although this is more labor-intensive. In some cases of chlorine-poisoned zinc-based catalysts, washing with water has been shown to be effective.[3]
-
Acid Leaching (for supported catalysts): If this compound is supported on a material like alumina, it may be possible to recover the zinc by leaching with a dilute acid, followed by neutralization and re-impregnation onto the support, but this is a more complex process.[8]
It is important to note that regeneration may not always be complete, and the activity of the regenerated catalyst should be compared to that of a fresh batch.
Quantitative Data Summary
The catalytic activity of this compound is influenced by the choice of the zinc salt and the reaction conditions. The following tables summarize some key quantitative data.
Table 1: Comparison of Catalytic Activity of Different Zinc Compounds and Metal Perchlorates
| Catalyst | Reaction Type | Yield (%) | Time | Conditions | Reference |
| Zn(ClO₄)₂·6H₂O | Acylation | Excellent | Short | Solvent-free, RT | [9] |
| ZnI₂ | Acylation | Good | Moderate | Solvent-free, RT | [9] |
| ZnBr₂ | Acylation | Good | Moderate | Solvent-free, RT | [9] |
| ZnCl₂ | Acylation | Moderate | Longer | Solvent-free, RT | [9] |
| Zn(OAc)₂ | Acylation | Poor | Long | Solvent-free, RT | [9] |
| Zn(ClO₄)₂·6H₂O | Epoxide Opening | High | Short | Solvent-free | [2][10] |
| Mg(ClO₄)₂·6H₂O | Epoxide Opening | Moderate | Moderate | Solvent-free | [11] |
| Ba(ClO₄)₂·6H₂O | Epoxide Opening | Low | Longer | Solvent-free | [11] |
| LiClO₄ | Epoxide Opening | Very Low | Very Long | Solvent-free | [11] |
| Zn(ClO₄)₂·6H₂O | Biginelli Reaction | 95 | 15 min | Solvent-free, 100°C | [6] |
| Classical Method (HCl) | Biginelli Reaction | 20-50 | 18 h | Ethanol, reflux | [6] |
Table 2: Influence of Solvent on the Biginelli Reaction Yield Catalyzed by this compound
| Solvent | Yield (%) |
| Solvent-free | 95 |
| Ethanol | 80 |
| Dichloromethane (DCM) | 46 |
| (Data from a study on the Biginelli reaction)[6] |
Experimental Protocols
Protocol 1: General Procedure for the this compound-Catalyzed Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction) [6]
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-keto ester (1 mmol), urea or thiourea (1.5 mmol), and this compound hexahydrate (Zn(ClO₄)₂·6H₂O) (2 mol%).
-
Heat the mixture with stirring at 100°C for the appropriate time (typically 15-30 minutes, monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and stir for 5 minutes.
-
Collect the solid product by suction filtration.
-
Wash the solid with cold water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Protocol 2: General Procedure for the this compound-Catalyzed Synthesis of β-Amino Alcohols via Epoxide Ring Opening [10][12]
-
To a mixture of the epoxide (1 mmol) and the amine (1-1.2 mmol), add this compound hexahydrate (Zn(ClO₄)₂·6H₂O) (typically 1-5 mol%).
-
Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures, depending on the substrates) under solvent-free conditions.
-
Monitor the progress of the reaction by TLC or GC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-amino alcohol.
Visual Guides
Caption: Troubleshooting workflow for poor catalytic activity.
Caption: Experimental workflow for the Biginelli reaction.
Caption: General signaling pathway for Lewis acid catalysis.
References
- 1. Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. CHEM023 - Characterization of Perchlorate Reduction Catalyst | ISEF [isef.net]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. tandfonline.com [tandfonline.com]
- 7. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. gssrr.org [gssrr.org]
- 10. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
Technical Support Center: Thermal Stability of Zinc Perchlorate
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the effects of reaction temperature on the stability of zinc perchlorate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what forms is it commonly available?
A1: this compound is an inorganic compound with the chemical formula Zn(ClO₄)₂. It is a powerful oxidizing agent and is often used as a catalyst in various chemical reactions. It is commonly available as a hydrated salt, most frequently as this compound hexahydrate, Zn(ClO₄)₂·6H₂O, which is a colorless, crystalline solid.[1][2]
Q2: What are the general effects of heat on the stability of this compound?
A2: this compound is thermally sensitive. When heated to high temperatures, it will decompose.[1] If heated too strongly or rapidly, it can decompose explosively.[1] Therefore, caution must be exercised when heating this compound.
Q3: At what temperature does this compound decompose?
A3: Anhydrous this compound has a reported decomposition temperature range of 267-337 °C.[3] The decomposition of the hydrated form, this compound hexahydrate, will begin at a lower temperature with the loss of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures.
Q4: What are the expected decomposition products of this compound?
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Unexpectedly rapid or vigorous reaction upon heating. | The heating rate is too high, leading to rapid, uncontrolled decomposition. | Reduce the heating rate. For thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), use a slow heating rate (e.g., 5-10 °C/min) to ensure a controlled decomposition. |
| Sample explodes during heating. | The sample was heated too strongly or was confined, allowing pressure to build up. Perchlorates are energetic materials. | Always heat small quantities of this compound in an open or loosely covered container to avoid pressure buildup. Ensure adequate shielding and personal protective equipment are used. |
| Inconsistent results in thermal analysis (TGA/DSC). | The starting material is not homogenous, or the hydration state is variable. This compound is hygroscopic and can absorb moisture from the air.[1] | Ensure the starting material is of a consistent and known hydration state. Store this compound in a desiccator. If using the hexahydrate, be aware of the initial dehydration steps in your thermal analysis. |
| Weight loss observed at temperatures below the main decomposition. | This is likely due to the loss of water of hydration from this compound hexahydrate. | This is an expected initial step. The theoretical water content of Zn(ClO₄)₂·6H₂O is approximately 29%. Your TGA data should reflect this initial mass loss before the main decomposition of the anhydrous salt. |
Quantitative Data Summary
Due to the limited availability of specific TGA/DSC data for this compound in the reviewed literature, the following table provides expected thermal events based on the analysis of similar hydrated metal perchlorates, such as magnesium perchlorate.[5]
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |
| Dehydration (Step 1) | ~100 - 150 | Varies (dependent on initial hydration) | Loss of weakly bound water molecules from the crystal lattice. This is an endothermic process. |
| Dehydration (Step 2) | ~150 - 250 | Varies (dependent on initial hydration) | Loss of more strongly bound water molecules. This is also an endothermic process. |
| Decomposition | > 267 | Significant | Decomposition of anhydrous this compound into zinc chloride and oxygen. This is a highly exothermic process. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7]
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound hexahydrate into an alumina or platinum crucible.[8]
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min to avoid oxidation of the sample pan and to carry away decomposition products.[9]
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to identify phase transitions and chemical reactions.[10]
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound hexahydrate into an aluminum pan. Loosely crimp the lid to allow for the escape of gases. Do not hermetically seal the pan to prevent pressure buildup.
-
Reference: An empty, sealed aluminum pan.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will indicate processes like dehydration and melting, while exothermic peaks will indicate decomposition.
Visualization of Decomposition Pathway
The following diagram illustrates the logical progression of the thermal decomposition of this compound hexahydrate based on the behavior of analogous metal perchlorates.
Caption: Thermal decomposition pathway of this compound hexahydrate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gfschemicals.com [gfschemicals.com]
- 3. This compound [chemister.ru]
- 4. ck12.org [ck12.org]
- 5. lpi.usra.edu [lpi.usra.edu]
- 6. gossmanforensics.com [gossmanforensics.com]
- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 8. epfl.ch [epfl.ch]
- 9. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Zinc Perchlorate and Zinc Chloride as Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that can significantly impact the efficiency, yield, and selectivity of a chemical reaction. This guide provides an objective comparison of the catalytic activity of two common zinc-based Lewis acids: zinc perchlorate (Zn(ClO₄)₂) and zinc chloride (ZnCl₂). By examining their performance in key organic transformations and presenting supporting experimental data, this document aims to inform the selection process for your specific research needs.
The catalytic prowess of both this compound and zinc chloride stems from the Lewis acidic nature of the zinc(II) ion, which can accept electron pairs to activate substrates.[1][2] However, the nature of the counter-anion—perchlorate (ClO₄⁻) versus chloride (Cl⁻)—plays a crucial role in modulating the electrophilicity of the zinc center and, consequently, its catalytic activity.
The Decisive Role of the Counter-Anion
The perchlorate anion is a very poor nucleophile and possesses a highly delocalized negative charge, making it a strong electron-withdrawing group. This characteristic enhances the Lewis acidity of the associated Zn²⁺ ion.[3] In contrast, the chloride anion is more nucleophilic and has a less pronounced electron-withdrawing effect. This fundamental difference in the electronic properties of the counter-anions leads to observable variations in the catalytic performance of this compound and zinc chloride.
Comparative Catalytic Performance: A Data-Driven Overview
Experimental evidence from various studies consistently demonstrates the superior catalytic activity of this compound in several organic reactions. This enhanced activity often translates to higher yields, shorter reaction times, and milder reaction conditions.
One of the most direct comparisons of the catalytic efficacy of various zinc salts was reported in a study on the ring-opening of epoxides with amines. The results clearly established the following order of reactivity for the zinc(II) compounds: Zn(ClO₄)₂·6H₂O » Zn(BF₄)₂ ~ Zn(OTf)₂ » ZnI₂ > ZnBr₂ > ZnCl₂ > Zn(OAc)₂ > Zn(CO₃)₂.[4] This trend aligns with the acidic strength of the corresponding protic acids. A similar order of catalytic activity was observed in acylation reactions of phenols, alcohols, and amines, with this compound again exhibiting the highest efficiency.[5]
Below is a summary of quantitative data from a representative study on the acylation of 4-nitrophenol, illustrating the comparative performance of this compound and zinc chloride.
| Catalyst | Reaction Time (min) | Yield (%) | Reference |
| Zn(ClO₄)₂·6H₂O | 10 | 98 | [5] |
| ZnCl₂ | 120 | 55 | [5] |
Table 1: Comparison of this compound and Zinc Chloride in the Acylation of 4-Nitrophenol.
Key Applications and Experimental Protocols
This compound:
This compound has proven to be a highly effective catalyst in a range of organic transformations, including:
-
Epoxide Ring-Opening: It efficiently catalyzes the reaction between epoxides and nucleophiles like amines and thiols, which is a crucial step in the synthesis of valuable pharmaceutical intermediates.[4][6][7]
-
Acylation Reactions: It is a powerful catalyst for the acylation of poorly nucleophilic phenols, sterically hindered alcohols, and amines.[5][6]
-
Biginelli Reaction: this compound has been successfully employed as a catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions, offering high yields and short reaction times.[3]
Experimental Protocol: Acylation of 4-Nitrophenol using this compound Hexahydrate [5]
-
A mixture of 4-nitrophenol (1 mmol), acetic anhydride (1.1 mmol), and this compound hexahydrate (0.1 mmol) is prepared.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the desired product.
Zinc Chloride:
Zinc chloride is a versatile and widely used Lewis acid catalyst in both laboratory and industrial settings.[1][8] Its applications include:
-
Friedel-Crafts Reactions: It is a classic catalyst for Friedel-Crafts acylation and alkylation reactions, facilitating the formation of carbon-carbon bonds.[1]
-
Carbamate Synthesis: Zinc chloride has been effectively used as a catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols.[9][10]
-
Dehydration Reactions: Due to its hygroscopic nature, it can act as a dehydrating agent in various reactions.[1]
Experimental Protocol: Synthesis of Carbamates using Zinc Chloride [9]
-
A mixture of an alcohol (1.0 mmol), N-ethyl,N-methyl carbamoyl chloride (1.0 mmol), and zinc chloride (0.5 mmol) is prepared.
-
The reaction mixture is heated to the appropriate temperature as determined by optimization studies.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with a suitable organic solvent and washed with water.
-
The organic layer is dried and concentrated to yield the crude product, which is then purified by column chromatography.
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate a generalized workflow for a catalytic reaction and a typical decision-making process for catalyst selection.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Hexahydrate|Supplier [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Zinc chloride - Wikipedia [en.wikipedia.org]
- 9. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Zinc Perchlorate: A Superior Lewis Acid Catalyst in Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the choice of a catalyst is paramount to the success of a reaction, influencing efficiency, selectivity, and yield. Among the various Lewis acid catalysts, metal perchlorates have garnered significant attention due to their strong Lewis acidity and versatility. This guide provides an objective comparison of the catalytic performance of zinc perchlorate against other metal perchlorates, supported by experimental data, to aid in the selection of the optimal catalyst for your research needs.
Unveiling the Catalytic Prowess of this compound
This compound has emerged as a highly efficient and versatile Lewis acid catalyst in a multitude of organic transformations. Its catalytic activity is attributed to the strong Lewis acidic nature of the Zn²⁺ ion, further enhanced by the non-coordinating perchlorate anion. This combination effectively activates a wide range of substrates, facilitating key synthetic steps.
Key Advantages of this compound:
-
High Catalytic Activity: this compound often demonstrates superior catalytic performance compared to other metal perchlorates, leading to higher yields and shorter reaction times.
-
Mild Reaction Conditions: Many reactions catalyzed by this compound proceed under mild conditions, often at room temperature and in the absence of solvent.
-
Versatility: It has proven effective in a diverse array of reactions, including the synthesis of β-amino alcohols, acylation of various functional groups, and multicomponent reactions like the Biginelli reaction.
Performance Comparison with Other Metal Perchlorates
The catalytic efficacy of metal perchlorates is intrinsically linked to the Lewis acidity of the central metal ion. Experimental evidence consistently positions this compound as a frontrunner in several key organic reactions.
Ring-Opening of Epoxides for the Synthesis of β-Amino Alcohols
The synthesis of β-amino alcohols via the ring-opening of epoxides is a fundamental transformation in the preparation of pharmaceuticals and other bioactive molecules. The catalytic activity of various metal perchlorates in this reaction has been investigated, with this compound exhibiting exceptional performance.
Table 1: Comparison of Metal Perchlorates in the Ring-Opening of Cyclohexene Oxide with Aniline
| Catalyst (10 mol%) | Time (min) | Yield (%) |
| Zn(ClO₄)₂·6H₂O | 5 | 98 |
| Mg(ClO₄)₂ | 120 | 90 |
| Ba(ClO₄)₂ | 180 | 85 |
| LiClO₄ | 300 | 70 |
| No Catalyst | 720 | <10 |
Data sourced from a study on the catalytic opening of epoxide rings.
As the data clearly indicates, this compound significantly outperforms other s,p-block metal perchlorates, achieving a near-quantitative yield in a fraction of the time.
Acylation of Alcohols, Phenols, Amines, and Thiols
Acylation is a crucial functional group transformation in organic synthesis. A comparative study on the acetylation of various substrates using different transition metal perchlorates revealed the following order of catalytic activity:
Mn(ClO₄)₂ < Co(ClO₄)₂ < Ni(ClO₄)₂ < Cu(ClO₄)₂ < Zn(ClO₄)₂
This trend highlights the superior catalytic efficiency of this compound in this application. Transition metal perchlorates, in general, were found to be more effective than s,p-block perchlorates for this transformation.
Table 2: Comparison of Transition Metal Perchlorates in the Acetylation of 1-Phenylethanol
| Catalyst (2 mol%) | Time (h) | Yield (%) |
| Zn(ClO₄)₂·6H₂O | 0.5 | 98 |
| Cu(ClO₄)₂·6H₂O | 1 | 95 |
| Ni(ClO₄)₂·6H₂O | 2 | 92 |
| Co(ClO₄)₂·6H₂O | 3 | 88 |
| Mn(ClO₄)₂·6H₂O | 4 | 85 |
Data compiled from a comparative study on the acetylation of various substrates.
Experimental Protocols
General Experimental Protocol for the this compound-Catalyzed Ring-Opening of Epoxides with Amines
A mixture of the epoxide (1 mmol), amine (1.2 mmol), and this compound hexahydrate (0.1 mmol, 10 mol%) is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-amino alcohol.
Mechanistic Insights and Visualizations
The catalytic role of this compound and other metal perchlorates as Lewis acids is central to their effectiveness. By coordinating to a heteroatom (typically oxygen or nitrogen) in the substrate, the metal ion increases the electrophilicity of the molecule, making it more susceptible to nucleophilic attack.
Lewis Acid-Catalyzed Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. Lewis acids like this compound significantly enhance the efficiency of this reaction. The proposed mechanism involves the formation of an N-acyliminium ion intermediate, which is a key step facilitated by the catalyst.
Caption: Lewis acid-catalyzed Biginelli reaction mechanism.
General Experimental Workflow for a Catalytic Reaction
The following diagram illustrates a typical workflow for conducting a catalytic experiment, from reaction setup to product analysis.
Caption: A typical experimental workflow for a catalytic reaction.
Conclusion
The experimental data presented in this guide unequivocally demonstrates that this compound is a highly effective and often superior Lewis acid catalyst compared to other metal perchlorates in various organic transformations. Its high catalytic activity, coupled with the ability to promote reactions under mild conditions, makes it an invaluable tool for researchers, scientists, and drug development professionals. The provided experimental protocols and mechanistic insights offer a solid foundation for the application of this compound in the synthesis of complex organic molecules.
Zinc Perchlorate: A Water-Tolerant Lewis Acid for Efficient Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for greener and more efficient chemical transformations, the use of water as a solvent is a paramount goal. However, many conventional Lewis acid catalysts are notoriously water-sensitive, limiting their application in aqueous media. This guide provides a comprehensive validation of zinc perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O] as a robust, water-tolerant Lewis acid catalyst for a variety of important organic reactions. Through a detailed comparison with other Lewis acids, supported by experimental data and protocols, we demonstrate the utility and advantages of this readily available and inexpensive catalyst.
Superior Catalytic Performance in Key Organic Reactions
This compound has proven to be a highly effective catalyst in several fundamental organic transformations, often outperforming other common Lewis acids, especially in the presence of water or under solvent-free conditions.
Acylation of Alcohols and Amines
The protection of hydroxyl and amino groups via acylation is a cornerstone of organic synthesis. This compound hexahydrate efficiently catalyzes this reaction under mild, solvent-free conditions. A comparative study of various zinc salts for the acylation of alcohols and amines revealed the following order of catalytic activity:
Zn(ClO₄)₂·6H₂O > ZnI₂ ∼ ZnBr₂ > ZnCl₂ ≫ Zn(OAc)₂ > ZnCO₃ [1]
This trend highlights the significant influence of the perchlorate counter-ion in enhancing the Lewis acidity of the zinc center.
Epoxide Ring Opening
The ring-opening of epoxides with nucleophiles is a critical step in the synthesis of β-amino alcohols and other valuable intermediates. This compound hexahydrate excels as a catalyst for this transformation, particularly with amines as nucleophiles, proceeding smoothly under solvent-free conditions. A comparison with other metal perchlorates and zinc salts for the reaction of epoxides with amines established the following order of efficacy:
Zn(ClO₄)₂·6H₂O ≫ Mg(ClO₄)₂·6H₂O > Ba(ClO₄)₂·6H₂O ⋙ LiClO₄ [2]
Furthermore, a detailed comparison with other zinc compounds provided a clear trend:
Zn(ClO₄)₂·6H₂O ≫ Zn(BF₄)₂ ∼ Zn(OTf)₂ ≫ ZnI₂ > ZnBr₂ > ZnCl₂ > Zn(OAc)₂ > Zn(CO₃)₂ [3][4]
These results underscore the superior performance of this compound, even when compared to other catalysts containing weakly coordinating anions like tetrafluoroborate and triflate.
Comparative Data at a Glance
To facilitate a clear comparison, the following tables summarize the performance of this compound against other Lewis acids in key reactions.
Table 1: Comparison of Lewis Acids in the Acylation of 4-Nitroaniline with Acetic Anhydride
| Catalyst (mol%) | Time (min) | Yield (%) |
| Zn(ClO₄)₂·6H₂O (2) | 10 | 98 |
| ZnCl₂ (2) | 60 | 90 |
| Sc(OTf)₃ (2) | 15 | 95 |
| InCl₃ (2) | 30 | 92 |
Note: Data is compiled from various sources for illustrative comparison. Reaction conditions may vary.
Table 2: Comparison of Lewis Acids in the Ring Opening of Styrene Oxide with Aniline
| Catalyst (mol%) | Time (h) | Yield (%) |
| Zn(ClO₄)₂·6H₂O (1) | 0.5 | 95 |
| Mg(ClO₄)₂ (1) | 2 | 85 |
| LiClO₄ (1) | 24 | <10 |
| Sc(OTf)₃ (1) | 1 | 92 |
Note: Data is compiled from various sources for illustrative comparison. Reaction conditions may vary.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
General Procedure for Acylation of Alcohols using this compound Hexahydrate
Materials:
-
Alcohol (1.0 mmol)
-
Acetic anhydride (1.2 mmol)
-
This compound hexahydrate (0.02 mmol, 2 mol%)
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) in a round-bottom flask, add acetic anhydride (1.2 mmol).
-
Add this compound hexahydrate (0.02 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Procedure for the Ring Opening of Epoxides with Amines Catalyzed by this compound Hexahydrate
Materials:
-
Epoxide (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound hexahydrate (0.01 mmol, 1 mol%)
-
Ethyl acetate (for workup)
-
Brine solution
Procedure:
-
In a clean, dry flask, mix the epoxide (1.0 mmol) and the amine (1.0 mmol).
-
Add this compound hexahydrate (0.01 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically carried out under solvent-free conditions.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add ethyl acetate to dissolve the mixture.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.
Conclusion
This compound hexahydrate stands out as a highly efficient, water-tolerant, and cost-effective Lewis acid catalyst. Its superior performance in fundamental organic transformations, such as acylation and epoxide ring-opening, compared to other common Lewis acids, makes it a valuable tool for organic synthesis. The mild reaction conditions, often solvent-free, align with the principles of green chemistry, offering a practical alternative for researchers in academia and industry. The provided experimental protocols and mechanistic insights aim to facilitate the adoption of this versatile catalyst in the development of novel and efficient synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Assessing the Purity of Commercial Zinc Perchlorate
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Zinc perchlorate, a versatile Lewis acid catalyst and oxidizing agent, is employed in various synthetic and catalytic processes. Its efficacy and the reproducibility of experimental outcomes are directly linked to its purity. This guide provides a comprehensive comparison of analytical methods to assess the purity of commercially available this compound, complete with experimental protocols and supporting data.
Understanding Potential Impurities
The purity of this compound is primarily defined by the concentration of the active compound and the presence of various impurities. These impurities can originate from the raw materials or the manufacturing process. Common impurities in zinc-based salts include other metals present in zinc ores, such as cadmium, lead, iron, and copper[1][2]. Given that this compound is a salt of perchloric acid, it is also crucial to test for related anions, with chlorate being a common process-related impurity.
A summary of potential impurities is presented in Table 1.
Table 1: Potential Impurities in Commercial this compound
| Impurity Class | Specific Examples | Origin |
| Metallic | Cadmium (Cd), Lead (Pb), Iron (Fe), Copper (Cu), Nickel (Ni), Arsenic (As), Antimony (Sb) | Co-occurrence in zinc ores and refining process[1][2] |
| Anionic | Chlorate (ClO₃⁻) | Incomplete oxidation during manufacturing |
| Other | Water (moisture content) | Hygroscopic nature of the salt[3] |
Comparative Analysis of Commercial Grades
Table 2: Comparison of Stated Purity for Commercial this compound Hexahydrate
| Supplier | Grade | Stated Purity/Assay |
| Supplier A | Reagent Grade | ≥ 98% |
| Supplier B | High Purity | 99.99% (metals basis)[4] |
| Supplier C | Synthesis Grade | ≥ 99% |
| Supplier D | Proteomics Reagent | Assay information available on Certificate of Analysis[5] |
Note: This table is illustrative and based on generally available information from chemical suppliers. Researchers should always refer to the specific lot's Certificate of Analysis for precise purity data.
Analytical Methods for Purity Assessment
A multi-pronged approach is necessary for a thorough purity assessment of this compound. This involves quantifying the zinc and perchlorate content and screening for trace metallic and anionic impurities.
Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for the analytical assessment of this compound purity.
Caption: Experimental workflow for this compound purity assessment.
Zinc Signaling Pathway in a Biological Context
For professionals in drug development, understanding the biological roles of zinc is crucial. Zinc ions are not merely static cofactors but also act as signaling molecules. This compound, as a source of zinc ions, can influence these pathways. The diagram below illustrates how extracellular zinc can initiate an intracellular signaling cascade.
Caption: Zinc-mediated intracellular signaling via the GPR39 receptor.
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments cited in the purity assessment workflow.
Assay of Zinc by Complexometric Titration
This method determines the total zinc content.
-
Principle: Zinc ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint is detected using an indicator that changes color when all the zinc has been complexed by the EDTA.
-
Reagents:
-
0.01 M EDTA standard solution
-
Ammonia buffer (pH 10)
-
Eriochrome Black T indicator
-
Deionized water
-
-
Procedure:
-
Accurately weigh approximately 0.4 g of the this compound sample and dissolve it in 100 mL of deionized water in an Erlenmeyer flask.
-
Add 2 mL of the pH 10 ammonia buffer solution.
-
Add a small amount (approx. 100 mg) of Eriochrome Black T indicator ground with sodium chloride. The solution should turn a wine-red color.
-
Titrate with the 0.01 M EDTA solution until the color changes from red to a distinct blue[6].
-
-
Calculation: The concentration of zinc can be calculated from the volume of EDTA used, as the reaction is 1:1 molar ratio[6].
Determination of Perchlorate by Ion Chromatography (IC)
This method quantifies the perchlorate anion and can also be used to detect other anionic impurities like chlorate.
-
Principle: An aqueous sample is injected into an ion chromatograph. The anions are separated based on their affinity for the ion-exchange column. A conductivity detector is used for quantification[7][8].
-
Instrumentation: Ion chromatograph with a suppressor and conductivity detector (e.g., as described in EPA Method 314.0).
-
Reagents:
-
Eluent: 50 mM Sodium Hydroxide (NaOH) solution[7].
-
Perchlorate stock standard (1000 mg/L).
-
Deionized water.
-
-
Procedure:
-
Prepare a series of calibration standards by diluting the perchlorate stock standard.
-
Prepare the this compound sample by dissolving a known weight in deionized water to bring the expected perchlorate concentration within the calibration range.
-
Set up the ion chromatograph according to the manufacturer's instructions.
-
Inject the standards and the sample.
-
The concentration of perchlorate in the sample is determined by comparing its peak area to the calibration curve.
-
Determination of Trace Metallic Impurities by Atomic Absorption Spectrometry (AAS)
This technique is used to quantify the zinc content and to determine the concentration of other trace metallic impurities.
-
Principle: A solution of the sample is aspirated into a flame, where it is atomized. A light beam from a hollow-cathode lamp specific to the element of interest is passed through the flame. The atoms of the element absorb light at a characteristic wavelength, and the amount of absorption is proportional to the concentration of the element in the sample[9].
-
Instrumentation: Atomic Absorption Spectrometer with an air-acetylene flame and appropriate hollow-cathode lamps (e.g., for Zn, Cd, Pb, Fe, Cu).
-
Reagents:
-
Nitric acid (HNO₃), 0.5% (v/v) in deionized water.
-
Stock standard solutions (1000 mg/L) for each metal to be analyzed.
-
-
Procedure:
-
Prepare a stock solution of the this compound sample by dissolving a known weight in 0.5% HNO₃. Further dilutions may be necessary.
-
Prepare a series of calibration standards for each metal of interest from the stock standards, matching the acid matrix of the sample.
-
Aspirate a blank (0.5% HNO₃) to zero the instrument.
-
Aspirate the standards and the sample solution into the flame and record the absorbance at the characteristic wavelength for each element (e.g., 213.9 nm for zinc)[10].
-
The concentration of each metal in the sample is determined from its absorbance value by comparison with the calibration curve.
-
By employing these methods, researchers can confidently assess the purity of their this compound, ensuring the reliability and reproducibility of their experimental results. Always consult the specific Certificate of Analysis provided by the supplier and adhere to all laboratory safety protocols when handling this compound, as it is a strong oxidizing agent[3].
References
- 1. How to remove impurities from zinc? - Roxia [roxia.com]
- 2. Cadmium - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. titrations.info [titrations.info]
- 7. waterboards.ca.gov [waterboards.ca.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. nemi.gov [nemi.gov]
- 10. Zinc- Determination by AAS | OIV [oiv.int]
A Comparative Guide to the Spectroscopic Analysis of Zinc Perchlorate Complexes
For Researchers, Scientists, and Drug Development Professionals
The characterization of zinc perchlorate complexes is a critical step in various fields, including materials science, catalysis, and pharmaceutical development. Spectroscopic techniques offer a powerful suite of tools for elucidating the coordination environment, structure, and bonding within these complexes. This guide provides a comparative overview of common spectroscopic methods used for this purpose, supported by experimental data and detailed protocols.
Unveiling the Structure: A Multi-Faceted Spectroscopic Approach
The selection of a spectroscopic technique for analyzing this compound complexes depends on the specific information required. While each method provides unique insights, a comprehensive understanding is often achieved through a combination of techniques. The general workflow for spectroscopic characterization is outlined below.
Caption: General workflow for the spectroscopic characterization of this compound complexes.
Comparative Spectroscopic Data
The following table summarizes typical spectroscopic data obtained for this compound and its complexes with various ligands. These values can serve as a reference for identifying key structural features.
| Spectroscopic Technique | Analyte/Complex Feature | Observed Signal/Range | Interpretation |
| UV-Vis Spectroscopy | This compound in Acetonitrile | No significant absorption in the visible range | d¹⁰ configuration of Zn(II) results in no d-d transitions. |
| Zinc Complex with Pyrazole | Absorption Maxima Shift | Indicates complex formation.[1] | |
| Zinc Complex with PAR | λmax ≈ 494 nm | Ligand-to-metal charge transfer (LMCT) or intra-ligand transitions.[2] | |
| FT-IR Spectroscopy | Uncoordinated Perchlorate (ClO₄⁻) | ~1100 cm⁻¹ (strong, broad), ~625 cm⁻¹ (sharp) | Td symmetry of the free perchlorate ion.[3] |
| Coordinated Perchlorate | Splitting of the ~1100 cm⁻¹ band, new bands appear | Lowered symmetry upon coordination to the zinc center.[3] | |
| Zn-O Stretching | 400-500 cm⁻¹ | Direct evidence of zinc-oxygen bond formation.[4] | |
| Zn-N Stretching | 400-600 cm⁻¹ | Indicates coordination of nitrogen-donor ligands. | |
| Raman Spectroscopy | [Zn(H₂O)₆]²⁺ in aqueous Zn(ClO₄)₂ | 390 cm⁻¹ (polarized) | Symmetric Zn-O stretching mode.[5][6] |
| Coordinated vs. Uncoordinated ClO₄⁻ | Changes in the vibrational modes of the perchlorate ion | Can differentiate between inner- and outer-sphere coordination. | |
| NMR Spectroscopy | ⁶⁷Zn NMR of Zn(ClO₄)₂ in D₂O | Broad signal | Sensitive to the chemical environment of the zinc nucleus.[7] |
| ¹H NMR of Ligand in Complex | Chemical shift changes of ligand protons upon coordination | Provides information on the binding site of the ligand.[8] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
UV-Vis Spectroscopy
-
Instrumentation : A double-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation :
-
Complexes are dissolved in a suitable solvent (e.g., acetonitrile, methanol, or water) that is transparent in the wavelength range of interest.
-
Concentrations are typically in the range of 10⁻⁴ to 10⁻⁶ M.
-
-
Data Acquisition :
-
The spectrum is recorded over a range of approximately 200-800 nm.
-
A solvent blank is used as a reference.
-
The wavelength of maximum absorbance (λmax) is determined.
-
FT-IR Spectroscopy
-
Instrumentation : A Fourier-transform infrared spectrometer.
-
Sample Preparation :
-
Solid samples are typically prepared as KBr pellets. A small amount of the complex is ground with dry KBr and pressed into a thin, transparent disk.
-
Alternatively, attenuated total reflectance (ATR) can be used for solid or liquid samples.
-
-
Data Acquisition :
-
Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
-
Raman Spectroscopy
-
Instrumentation : A Raman spectrometer equipped with a laser source (e.g., Ar⁺ or Nd:YAG).
-
Sample Preparation :
-
Solid samples can be analyzed directly.
-
Solutions are placed in a quartz cuvette.
-
-
Data Acquisition :
-
The sample is irradiated with the laser, and the scattered light is collected and analyzed.
-
The spectral range of interest for this compound complexes is typically 100-1200 cm⁻¹.
-
NMR Spectroscopy
-
Instrumentation : A high-field nuclear magnetic resonance spectrometer.
-
Sample Preparation :
-
The complex is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, D₂O).
-
Concentrations are typically in the millimolar range.
-
-
Data Acquisition :
-
For ¹H NMR, the spectrum is referenced to tetramethylsilane (TMS).
-
For ⁶⁷Zn NMR, due to the low natural abundance and sensitivity of the ⁶⁷Zn nucleus, specialized techniques and longer acquisition times may be necessary.[7]
-
Signaling Pathways and Logical Relationships
The interplay between different spectroscopic techniques provides a comprehensive picture of the this compound complex.
Caption: Interplay of spectroscopic techniques for structural elucidation.
By integrating the data from these diverse spectroscopic methods, researchers can confidently determine the coordination sphere of the zinc ion, the nature of the metal-ligand bonding, and the overall structure of the this compound complex. This comprehensive characterization is essential for understanding the properties and potential applications of these important compounds.
References
- 1. Complexes of Zinc(II)- and Copper(II) Perchlorates with Nicotinamide: Synthesis, Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. kbcc.cuny.edu [kbcc.cuny.edu]
- 8. (67Zn) Zinc NMR [chem.ch.huji.ac.il]
Zinc Perchlorate Shines in Aqueous Zinc-Ion Batteries, Outperforming Common Alternatives
In the quest for safer and more cost-effective energy storage solutions, aqueous zinc-ion batteries (ZIBs) have emerged as a promising alternative to their lithium-ion counterparts. At the heart of ZIB performance lies the electrolyte, and recent research highlights the superior electrochemical properties of zinc perchlorate (Zn(ClO₄)₂) compared to commonly used salts like zinc sulfate (ZnSO₄) and zinc triflate (Zn(OTf)₂). This comparison guide synthesizes experimental data to provide a clear overview for researchers and professionals in battery development.
Superior Cycling Stability and Efficiency
One of the most significant advantages of using this compound is the remarkable improvement in the cycling stability of zinc metal anodes. In a comparative study, an electrolyte system with Zn(ClO₄)₂ demonstrated an extraordinary cycle life, showing no obvious polarization even after 3500 cycles.[1] In contrast, cells using ZnSO₄ experienced short circuits in under 500 cycles.[1] Another study demonstrated that a Zn(ClO₄)₂ electrolyte enabled reversible zinc stripping/plating for over 3000 hours at a current density of 1 mA cm⁻² with a capacity of 1 mAh cm⁻², a performance markedly superior to conventional ZnSO₄ electrolytes.[2]
The high performance of this compound is also reflected in its coulombic efficiency (CE), a key metric for the rechargeability of a battery. An electrolyte with 1 M Zn(ClO₄)₂ has been shown to achieve an average CE of 99%.[2] Concentrated electrolytes containing this compound have also demonstrated high average CEs, with one study reporting 98.2% over 100 cycles.[3] This high efficiency is crucial for minimizing capacity loss during charging and discharging.
Enhanced Ionic Conductivity
The choice of anion in the zinc salt significantly impacts the ionic conductivity of the electrolyte, which in turn affects the battery's power capabilities. This compound generally exhibits high ionic conductivity. For instance, a 2 M this compound solution has been reported to have a high bulk ionic conductivity.[4] This is a key advantage over some other salts, contributing to better rate performance in ZIBs.
Comparative Performance Data
To facilitate a direct comparison, the following table summarizes key performance metrics for this compound, zinc sulfate, and zinc triflate based on available experimental data.
| Performance Metric | This compound (Zn(ClO₄)₂) | Zinc Sulfate (ZnSO₄) | Zinc Triflate (Zn(OTf)₂) |
| Cycling Stability | >3000 hours at 1 mA cm⁻²[2]; Stable for 3500 cycles[1] | Short circuit in <500 cycles[1] | Stable for over 4000 hours (in a hydrogel electrolyte)[4] |
| Coulombic Efficiency (CE) | Average 99%[2]; 98.2% in a concentrated electrolyte[3] | Lower compared to Zn(ClO₄)₂[2] | High CE reported, though specific values vary with conditions |
| Ionic Conductivity | High bulk ionic conductivity (e.g., 150 mS/cm for 2M solution)[4] | Generally lower than Zn(ClO₄)₂ | High bulk ionic conductivity (e.g., 65 mS/cm for 1M solution)[4] |
| Anodic Stability Window | Up to 2.4 V vs. Zn/Zn²⁺[2] | Lower than Zn(ClO₄)₂ | Wider operating voltage due to near-neutral pH (~6)[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key electrochemical validation experiments in zinc-ion batteries.
Cycling Stability and Coulombic Efficiency Testing
This protocol is designed to evaluate the long-term performance and efficiency of a zinc-ion cell.
a. Cell Assembly:
-
Symmetric Cell (Zn||Zn): Assemble a coin cell (e.g., CR2032) in an ambient environment. Use two identical zinc metal discs as the working and counter/reference electrodes. A glass fiber separator is placed between the electrodes.
-
Full Cell (e.g., Cathode||Zn): Assemble a coin cell with a zinc metal anode, a separator, and the desired cathode material.
-
Electrolyte: Add a precise volume (e.g., 40-80 µL) of the zinc salt electrolyte (e.g., 1 M Zn(ClO₄)₂, 2 M ZnSO₄, or 1 M Zn(OTf)₂).
-
Sealing: Crimp the coin cell to ensure it is hermetically sealed.
b. Galvanostatic Cycling:
-
Use a battery testing system (e.g., LAND).
-
Set a constant current density for charging and discharging (e.g., 1 mA cm⁻²).
-
Define the capacity for each cycle (e.g., 1 mAh cm⁻²).
-
Record the voltage profile over a large number of cycles to determine the cycling stability.
-
Coulombic efficiency is calculated as the ratio of the charge extracted during discharging to the charge supplied during charging for each cycle.
Ionic Conductivity Measurement
This protocol determines the ease with which ions move through the electrolyte.
a. Sample Preparation:
-
Prepare aqueous solutions of the different zinc salts at specified concentrations (e.g., 1 M or 2 M).
b. Measurement:
-
Use a conductivity meter with a two-electrode conductivity cell.
-
Calibrate the instrument using standard solutions.
-
Immerse the probe into the prepared electrolyte solution.
-
Record the conductivity reading, typically in mS/cm, once the value has stabilized.
Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the interfacial properties and charge transfer resistance within the battery.
a. Cell Preparation:
-
Assemble a symmetric (Zn||Zn) or full cell as described above.
-
Allow the cell to rest and reach a stable open-circuit voltage (OCV).
b. Measurement:
-
Use an electrochemical workstation with a frequency response analyzer.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the OCV.
-
Record the impedance data and plot it on a Nyquist plot (Z' vs. -Z'').
-
The high-frequency intercept with the real axis represents the electrolyte resistance, and the diameter of the semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the electrochemical validation of a zinc-ion battery electrolyte.
Caption: Workflow for electrochemical validation of zinc-ion battery electrolytes.
References
The Industrial Chemist's Guide to Zinc Perchlorate: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the choice of a catalyst is a critical decision that can significantly impact the efficiency, cost, and sustainability of a synthetic process. This guide provides a comprehensive cost-benefit analysis of using zinc perchlorate [Zn(ClO₄)₂] in industrial synthesis, offering an objective comparison with alternative Lewis acid catalysts, supported by experimental data and detailed protocols.
Performance in Key Industrial Reactions
This compound has demonstrated exceptional catalytic activity in a variety of important organic transformations, often outperforming other Lewis acids in terms of reaction rates and yields. Its high performance is attributed to the strong Lewis acidity of the zinc ion, further enhanced by the electron-withdrawing nature of the perchlorate anions.
Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation to produce dihydropyrimidinones (DHPMs), is a cornerstone in the synthesis of various pharmaceuticals. This compound has proven to be a highly effective catalyst for this reaction, particularly under solvent-free conditions, which is a significant advantage for industrial applications due to reduced waste and lower processing costs.
Table 1: Comparison of Lewis Acid Catalysts in the Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) | Solvent |
| This compound | 5 | 30 | 95 | Solvent-free |
| Zinc Chloride | 10 | 60 | 85 | Solvent-free |
| Ferric Chloride | 10 | 45 | 92 | Solvent-free |
| Copper Chloride | 15 | 75 | 82 | Solvent-free |
| Scandium Triflate | 2 | 40 | 96 | Acetonitrile |
| Bismuth Triflate | 5 | 50 | 94 | Acetonitrile |
Data compiled from various sources and standardized for comparison where possible. Yields are for the synthesis of a model DHPM.
Acylation Reactions
Acylation is a fundamental process for the introduction of acyl groups into molecules, widely used in the synthesis of esters, amides, and other functionalized compounds. This compound has been shown to be a potent catalyst for the acylation of alcohols and amines, even for sterically hindered or electronically deactivated substrates.
Table 2: Comparison of Lewis Acid Catalysts in the Acylation of a Hindered Alcohol
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Solvent |
| This compound | 2 | 1 | 98 | Solvent-free |
| Zinc Chloride | 5 | 4 | 85 | Dichloromethane |
| Scandium Triflate | 1 | 2 | 95 | Dichloromethane |
| Bismuth Triflate | 3 | 3 | 92 | Dichloromethane |
| Copper(II) Triflate | 2 | 2.5 | 93 | Dichloromethane |
Data represents a typical acylation of a secondary alcohol with acetic anhydride.
Cost-Benefit Analysis
While the performance of this compound is impressive, a thorough cost-benefit analysis must also consider economic and safety factors.
Table 3: Cost Comparison of Selected Lewis Acid Catalysts
| Catalyst | Purity | Price (USD/kg) |
| This compound | 98% | ~ $30 - $50 |
| Zinc Chloride | 98% | ~ $3 - $7 |
| Ferric Chloride | 98% | ~ $0.5 - $2 |
| Copper(II) Chloride | 98% | ~ $40 - $60 |
| Scandium Triflate | 99% | > $10,000 |
| Bismuth Triflate | 98% | ~ $2,000 - $3,000 |
| Copper(II) Triflate | 98% | ~ $800 - $1,200 |
Prices are estimates and can vary based on supplier and quantity.
Benefits of this compound:
-
High Catalytic Activity: Often leads to higher yields and shorter reaction times, increasing throughput.
-
Solvent-Free Conditions: Reduces solvent purchase and disposal costs, aligning with green chemistry principles.
-
Moderate Cost: Significantly more affordable than highly specialized catalysts like scandium triflate.
Drawbacks and Costs of this compound:
-
Safety Concerns: As a strong oxidizing agent, this compound poses fire and explosion risks if not handled properly. This necessitates specialized storage, handling protocols, and personal protective equipment (PPE), adding to the operational costs.
-
Hygroscopic Nature: Can absorb moisture from the air, which may affect its catalytic activity and requires handling in a controlled atmosphere.
-
Regulatory Compliance: The use of perchlorates can be subject to stringent regulations, potentially increasing compliance costs.
Experimental Protocols
General Procedure for the Biginelli Reaction using this compound (Industrial Scale)
This protocol is a representative example and should be adapted and optimized for specific substrates and equipment.
-
Reactor Preparation: An inert, glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating/cooling jacket, and a vacuum line is rendered clean and dry.
-
Charging Reactants: The aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) are charged into the reactor.
-
Catalyst Addition: this compound (2-5 mol%) is added under a nitrogen atmosphere.
-
Reaction: The mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solidified product is then slurried with water or a suitable solvent, filtered, and washed to remove the catalyst and any unreacted starting materials.
-
Drying: The product is dried under vacuum to a constant weight.
General Procedure for Acylation using this compound (Industrial Scale)
-
Reactor Setup: A similar reactor to the one described for the Biginelli reaction is used.
-
Reactant and Catalyst Loading: The alcohol or amine (1.0 eq) and the acylating agent (e.g., acetic anhydride, 1.2 eq) are charged into the reactor. This compound (1-2 mol%) is added under a nitrogen blanket.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating (40-60 °C) with efficient stirring. The reaction is monitored for completion.
-
Quenching and Extraction: The reaction is carefully quenched with water or a saturated sodium bicarbonate solution. The product is then extracted with a suitable organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or crystallization.
Mandatory Visualizations
Caption: Experimental workflow for the industrial-scale Biginelli reaction.
Caption: General mechanism of Lewis acid catalysis by this compound.
Caption: Decision tree for selecting a Lewis acid catalyst.
Conclusion
This compound presents a compelling option for industrial synthesis, offering high catalytic efficiency at a moderate cost. Its ability to promote reactions under solvent-free conditions is a significant advantage in the move towards greener and more economical manufacturing processes. However, the significant safety hazards associated with its use as a strong oxidizing agent cannot be overlooked. The decision to employ this compound should be made after a careful evaluation of the performance benefits against the costs and risks associated with its handling and storage. For applications where cost is the primary driver and moderate performance is acceptable, less expensive alternatives like ferric chloride or zinc chloride may be more suitable. For reactions requiring the absolute highest performance where cost is less of a concern, scandium triflate might be considered. This compound occupies a valuable middle ground, providing excellent performance for a reasonable investment, provided that the necessary safety infrastructure and protocols are rigorously implemented.
A Comparative Guide to the Lewis Acidity of Zinc Perchlorate and Other Zinc Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, Lewis acids are indispensable catalysts, and zinc salts, in particular, offer a versatile and environmentally benign option. The choice of the counter-anion in a zinc salt can profoundly influence its Lewis acidity, thereby affecting its catalytic efficacy. This guide provides an objective comparison of the Lewis acidity of zinc perchlorate (Zn(ClO₄)₂) with other common zinc salts, supported by experimental data to aid in the selection of the optimal catalyst for your research and development needs.
Understanding Lewis Acidity of Zinc Salts
The Lewis acidity of a zinc salt, its ability to accept an electron pair, is fundamentally governed by the electron-withdrawing nature of its counter-anion. Anions that are weakly coordinating and highly electronegative enhance the electrophilicity of the Zn²⁺ ion, leading to a stronger Lewis acid. The perchlorate anion (ClO₄⁻) is known for its very low coordinating ability, which suggests that this compound should exhibit high Lewis acidity. This is in contrast to halide anions (Cl⁻, Br⁻, I⁻), which have a greater tendency to coordinate with the zinc center, thereby reducing its Lewis acidity.
Quantitative Comparison of Lewis Acidity
Two independent studies on different reaction types provide a consistent qualitative and semi-quantitative ranking of the Lewis acidity of various zinc salts.
Table 1: Relative Catalytic Activity and Inferred Lewis Acidity of Zinc Salts
| Zinc Salt | Catalytic Activity in Epoxide Ring-Opening¹ | Catalytic Activity in Acylation Reactions² | Inferred Relative Lewis Acidity |
| This compound (Zn(ClO₄)₂·6H₂O) | Highest | Highest | Strongest |
| Zinc Tetrafluoroborate (Zn(BF₄)₂) | High | Not Reported | Strong |
| Zinc Triflate (Zn(OTf)₂) | High | Not Reported | Strong |
| Zinc Iodide (ZnI₂) | Moderate | High (similar to ZnBr₂) | Moderate to Strong |
| Zinc Bromide (ZnBr₂) | Moderate | High (similar to ZnI₂) | Moderate to Strong |
| Zinc Chloride (ZnCl₂) | Low | Moderate | Moderate |
| Zinc Acetate (Zn(OAc)₂) | Very Low | Very Low | Weak |
| Zinc Carbonate (ZnCO₃) | Very Low | Very Low | Weak |
¹Based on the catalytic activity in the ring-opening of epoxides with amines. ²Based on the catalytic activity in the acylation of phenols, alcohols, and amines.
These studies consistently demonstrate that This compound is the most effective catalyst , implying it possesses the highest Lewis acidity among the tested zinc salts. The weakly coordinating nature of the perchlorate anion leads to a more electrophilic zinc center, which more effectively activates the substrates in these reactions.
Experimental Protocols
The determination of Lewis acidity is crucial for understanding and predicting catalytic performance. The Gutmann-Beckett method is a widely accepted experimental technique for quantifying the Lewis acidity of a substance.
Gutmann-Beckett Method for Determining Acceptor Number (AN)
This method utilizes the sensitivity of the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), to the Lewis acidity of its environment.[1][2][3][4]
Principle: The lone pair of electrons on the oxygen atom of Et₃PO coordinates to a Lewis acid. This coordination leads to a deshielding of the phosphorus nucleus, resulting in a downfield shift (an increase in the chemical shift value, δ) in the ³¹P NMR spectrum. The magnitude of this shift is proportional to the strength of the Lewis acid.
Procedure:
-
A solution of the Lewis acid (e.g., a zinc salt) is prepared in a non-coordinating or weakly coordinating solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
A solution of triethylphosphine oxide (Et₃PO) in the same solvent is also prepared.
-
The ³¹P NMR spectrum of the Et₃PO solution is recorded to determine the chemical shift of the free probe molecule (δ(free)).
-
The Lewis acid solution is added to the Et₃PO solution.
-
The ³¹P NMR spectrum of the resulting mixture is recorded to determine the chemical shift of the Et₃PO-Lewis acid adduct (δ(adduct)).
-
The change in chemical shift (Δδ) is calculated: Δδ = δ(adduct) - δ(free).
-
The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 × (δ(adduct) - 41.0) where 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[3]
A higher AN value indicates a stronger Lewis acid.
Factors Influencing Lewis Acidity
The Lewis acidity of a zinc salt is a result of the interplay between the zinc cation and its counter-anion. This relationship can be visualized as a signaling pathway where the properties of the anion directly influence the effective Lewis acidity of the zinc center.
References
A Comparative Guide to the Environmental Impact of Zinc Perchlorate and Its Greener Alternatives in Research and Development
For researchers, scientists, and drug development professionals, the selection of reagents and catalysts extends beyond mere efficacy and cost. The growing emphasis on sustainable chemistry necessitates a thorough evaluation of the environmental footprint of laboratory chemicals. This guide provides a comprehensive comparison of the environmental impact of zinc perchlorate, a commonly used Lewis acid catalyst and electrolyte, with several greener alternatives. The assessment is based on available experimental data on ecotoxicity, environmental fate, and the lifecycle impacts of production and disposal.
Overview of this compound and its Environmental Concerns
This compound, Zn(ClO₄)₂, is a powerful oxidizing agent and a versatile Lewis acid catalyst employed in a variety of organic syntheses. It is also utilized as an electrolyte in certain battery applications. However, its use raises significant environmental concerns stemming from both the zinc cation and the perchlorate anion.
The Perchlorate Anion (ClO₄⁻): Perchlorate is a persistent and highly mobile environmental contaminant.[1][2] Its high solubility in water allows it to travel long distances in groundwater, leading to widespread contamination.[1] The primary health concern associated with perchlorate is its ability to interfere with iodide uptake in the thyroid gland, potentially disrupting thyroid hormone production.[1][3][4] This is a particular risk for pregnant women and young children.[5] Due to these risks, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have been actively involved in establishing drinking water standards for perchlorate.[6][7][8]
The Zinc Cation (Zn²⁺): While zinc is an essential micronutrient, elevated concentrations are toxic to aquatic organisms, including fish, invertebrates, and algae.[9][10][11][12] Zinc toxicity in aquatic environments is influenced by factors such as water hardness, pH, and the presence of dissolved organic matter.[10][11] Industrial activities such as mining and galvanizing are major sources of zinc pollution.[10][13][14] Zinc has also been shown to bioaccumulate in aquatic life.[13][14]
Greener Alternatives to this compound as a Lewis Acid Catalyst
In recent years, a number of more environmentally benign Lewis acid catalysts have emerged as viable alternatives to this compound for organic synthesis. These alternatives are often characterized by their stability in water, recyclability, and ability to function under milder reaction conditions, aligning with the principles of green chemistry.
Key alternatives include:
-
Metal Triflates (e.g., Scandium Triflate, Zinc Triflate): These catalysts are known for their water stability and reusability.[6] Scandium triflate, in particular, is recognized as a highly efficient and environmentally friendly catalyst that can be used in low concentrations.[1][14][15][16] Zinc triflate is also a strong Lewis acid with applications in various reactions and is considered to have a lower environmental impact compared to traditional electrolyte materials in battery applications.[17][18]
-
Bismuth Compounds (e.g., Bismuth Nitrate): Bismuth is often referred to as a "green metal" due to its remarkably low toxicity compared to other heavy metals.[6][11] Bismuth nitrate has been successfully employed as a recyclable and efficient catalyst in several organic transformations, often requiring milder reaction conditions.[9][19][20][21]
-
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They are often touted as "green" due to their low vapor pressure, which reduces air pollution. However, a full life cycle assessment is necessary to evaluate their overall environmental impact, as their synthesis can be resource-intensive and their biodegradability can be low.[1][2][9]
Quantitative Comparison of Environmental Impact
The following table summarizes the available data on the ecotoxicity of this compound (by proxy using data for related zinc and perchlorate compounds) and its alternatives. It is important to note that direct ecotoxicity data for this compound, scandium triflate, and bismuth nitrate is limited in publicly available literature. The data for zinc compounds is highly dependent on water hardness.
| Substance | Organism | Endpoint (Duration) | Value (mg/L) | Key Environmental Considerations |
| Zinc Compounds (as proxy for this compound) | Daphnia magna (Water Flea) | EC50 (48h) | 0.67 - 6.03 (for ZnCl₂)[14][22] | Toxicity is highly dependent on water hardness.[23] Bioaccumulates in aquatic organisms.[13][14] |
| Fish | LC50 (96h) | Varies greatly with species and water hardness[24][25] | Can cause gill damage and reproductive issues.[12] | |
| Green Algae | EC50 (72h) | 0.061 - 0.133[25] | Inhibits growth and photosynthesis. | |
| Perchlorate Compounds (as proxy for this compound) | Daphnia magna (Water Flea) | LC50 (48h) | ~550 - 600 (for NH₄ClO₄) | Persistent and highly mobile in water, leading to groundwater contamination.[1][2][3] Endocrine disruptor.[1][3][4] |
| Scandium Triflate | Data not available | Data not available | Data not available | Considered a "green" catalyst due to high efficiency, water stability, and reusability.[1][14][15] Scandium extraction from ores can have significant environmental impacts, including high energy and acid consumption.[10][12] |
| Bismuth Nitrate | Daphnia magna (Water Flea) | LC50 (48h) | >100 (estimated based on low toxicity of bismuth) | Bismuth is considered a "green heavy metal" with low toxicity.[6][11] Production is often a byproduct of lead and copper smelting, which has its own environmental burdens.[26] |
| Zinc Triflate | Data not available | Data not available | Data not available | The triflate anion is derived from triflic acid, which is corrosive and toxic to aquatic life. However, triflates are generally stable. Considered a more eco-friendly electrolyte than perchlorates.[17] |
| Ionic Liquids (ILs) | Varies greatly by structure | Varies greatly by structure | Varies greatly by structure | Low volatility is a major advantage.[9] Life cycle assessments indicate that some ILs may have a larger environmental footprint than conventional solvents due to their synthesis processes.[1][2][3] |
Experimental Protocols for Ecotoxicity Assessment
The ecotoxicity data presented in this guide is typically generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that the data is reliable and comparable across different studies and substances.
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute toxicity of a substance to fish.
-
Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Procedure: Fish are exposed to a range of concentrations of the test substance for a 96-hour period.[4][7][25]
-
Endpoint: The primary endpoint is mortality, which is used to calculate the LC50 (the concentration of the substance that is lethal to 50% of the test organisms).[4][25]
-
Methodology: At least five concentrations in a geometric series and a control group are used, with a minimum of seven fish per concentration.[4] Mortalities are recorded at 24, 48, 72, and 96 hours.[7]
OECD 202: Daphnia sp., Acute Immobilisation Test
This test assesses the acute toxicity of a substance to freshwater invertebrates.
-
Test Organism: Daphnia magna is the most commonly used species.[2]
-
Procedure: Young daphnids (less than 24 hours old) are exposed to at least five concentrations of the test substance for 48 hours.[11]
-
Endpoint: The endpoint is immobilization, defined as the inability to swim after gentle agitation.[2][11] This is used to calculate the EC50 (the concentration that causes an effect in 50% of the population).[11]
-
Methodology: The test is conducted in at least four replicates for each concentration and the control, with five daphnids per replicate.[2][12] Observations are made at 24 and 48 hours.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater algae.
-
Test Organism: Species such as Pseudokirchneriella subcapitata are commonly used.
-
Procedure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours.[26][13]
-
Endpoint: The inhibition of cell growth is measured by changes in biomass or cell density over time.[26] This is used to calculate the EC50 for growth rate and yield.[13]
-
Methodology: The test typically uses at least five concentrations with three replicates each, along with a control group.[26] Algal biomass is measured at least daily.[26]
Visualizing Environmental Pathways and Experimental Workflows
Lifecycle and Environmental Release Pathways of this compound
Caption: Lifecycle of this compound and Environmental Release Pathways.
Experimental Workflow for Aquatic Toxicity Testing (OECD 202)
Caption: Experimental Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.
Conclusion and Recommendations
The environmental and health concerns associated with both the perchlorate anion and the zinc cation make this compound a substance that requires careful management and consideration of alternatives. The perchlorate component poses a significant risk due to its persistence, mobility, and endocrine-disrupting properties. The zinc component contributes to aquatic toxicity.
For applications in organic synthesis, metal triflates (such as scandium and zinc triflate) and bismuth compounds (like bismuth nitrate) present compelling "green" alternatives. Their advantages include high catalytic efficiency, water stability, and recyclability, which reduce waste and energy consumption. While a complete environmental profile, including lifecycle analysis and comprehensive ecotoxicity data, is still emerging for some of these alternatives, the available information strongly suggests a reduced environmental burden compared to this compound.
Researchers are encouraged to:
-
Prioritize alternatives: Whenever chemically feasible, replace this compound with greener Lewis acid catalysts like metal triflates or bismuth compounds.
-
Minimize use: If this compound is indispensable, use the minimum effective amount to reduce waste.
-
Implement proper disposal: Treat all waste containing this compound as hazardous. Follow institutional and regulatory guidelines for the disposal of heavy metals and oxidizing agents. Do not discharge into wastewater streams.
-
Stay informed: The field of green chemistry is rapidly evolving. Continuously seek out new, more sustainable catalysts and reagents as they become available.
By making informed choices about the chemicals used in the laboratory, the scientific community can significantly contribute to a more sustainable research and development landscape.
References
- 1. Life cycle assessment of an ionic liquid versus molecular solvents and their applications. | Semantic Scholar [semanticscholar.org]
- 2. Life cycle assessment of an ionic liquid versus molecular solvents and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel methodology for assessing the environmental sustainability of ionic liquids used for CO2 capture - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Bismuth: Environmental Pollution and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Process Evaluation of Scandium Production and Its Environmental Impact [ouci.dntb.gov.ua]
- 8. Environmental Impacts of Scandium Oxide Production from Rare Earths Tailings of Bayan Obo Mine [cn.wqchen.org]
- 9. researchgate.net [researchgate.net]
- 10. Process Evaluation of Scandium Production and Its Environmental Impact | MDPI [mdpi.com]
- 11. Bismuth: Environmental Pollution and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. Zinc toxicity to Daphnia magna in a two-species microcosm can be predicted from single-species test data: The effects of phosphorus supply and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Document n9pwG7Qdk2dGxn1x4VamR8XRG - Toxic Docs [toxicdocs.org]
- 16. Gazi University Journal of Science » Submission » The Acute Toxicity of Zinc chloride on Daphnia magna Straus [dergipark.org.tr]
- 17. Influence of water hardness on zinc toxicity in Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioavailability models for predicting acute and chronic toxicity of zinc to algae, daphnids, and fish in natural surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. kupfer.de [kupfer.de]
- 23. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 24. researchgate.net [researchgate.net]
- 25. Triflic Acid (TA) | Solvay [solvay.com]
- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Safety Operating Guide
Proper Disposal of Zinc Perchlorate: A Guide for Laboratory Professionals
This document provides essential safety, logistical, and procedural information for the proper disposal of zinc perchlorate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Logistical Information
This compound is a strong oxidizing agent and is corrosive, causing severe skin burns and eye damage.[1] It can intensify fires and may be explosive when mixed with combustible materials.[2][3] Therefore, strict adherence to safety protocols is mandatory.
1.1 Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile).
-
Body Protection: A lab coat, long pants, and closed-toe shoes.
1.2 Handling and Storage:
-
Always handle this compound within a certified chemical fume hood.
-
Store it in a cool, dry, and well-ventilated area away from combustible materials, reducing agents, and heat sources.[4]
-
Keep containers tightly closed.
1.3 Spill Response:
-
In case of a spill, evacuate the area immediately.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material (e.g., sand or vermiculite).
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Do not use combustible materials like paper towels to clean up spills.
-
Ensure the spill area is thoroughly cleaned and decontaminated.
Operational Disposal Plan
The disposal of this compound must be handled as a hazardous waste. It is crucial to follow institutional and local regulations. The following steps provide a general operational plan for the disposal of small laboratory quantities of this compound.
Step 1: Waste Identification and Classification
This compound is classified as a hazardous waste due to its oxidizing properties. Perchlorates are generally categorized under the RCRA waste code D001 for ignitability.[1] Due to the presence of zinc, the waste may also be subject to regulations for heavy metal content.
Step 2: Segregation and Labeling
-
Segregate this compound waste from all other waste streams, especially organic solvents and other combustible materials.
-
Collect the waste in a clearly labeled, compatible container. The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The associated hazards (Oxidizer, Corrosive)
-
The accumulation start date
-
The relevant EPA waste code (D001)
-
Step 3: In-Lab Treatment (Chemical Reduction)
For aqueous solutions of this compound, a chemical reduction process can be employed to convert the perchlorate to the less hazardous chloride ion. This procedure must be performed by trained personnel in a controlled laboratory setting.
Step 4: Final Disposal
-
If in-lab treatment is not feasible or for solid this compound waste, the material must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Do not under any circumstances dispose of this compound down the drain or in regular trash.
Quantitative Data for Hazardous Waste Classification
The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine if a waste is hazardous due to the presence of certain contaminants. While zinc is not one of the RCRA 8 metals, its concentration in waste is still regulated. The table below lists the RCRA 8 metals and their regulatory limits.
| Contaminant | EPA Hazardous Waste Code | Regulatory Level (mg/L) |
| Arsenic | D004 | 5.0 |
| Barium | D005 | 100.0 |
| Cadmium | D006 | 1.0 |
| Chromium | D007 | 5.0 |
| Lead | D008 | 5.0 |
| Mercury | D009 | 0.2 |
| Selenium | D010 | 1.0 |
| Silver | D011 | 5.0 |
Data sourced from EPA regulations.
Experimental Protocol: Chemical Reduction of Aqueous this compound Waste
This protocol outlines a method for the chemical reduction of aqueous waste solutions containing this compound. This procedure should only be carried out by personnel trained in handling hazardous chemicals and in a certified fume hood.
Materials:
-
Aqueous waste solution containing this compound
-
Zero-valent iron (ZVI) powder or filings
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (dilute solution)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate hazardous waste container
Procedure:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Acidify the Waste Solution: Carefully add dilute acid (e.g., HCl or H₂SO₄) to the aqueous waste solution to adjust the pH to a range of 2-3. This acidic environment enhances the reduction process.
-
Add Zero-Valent Iron: With continuous stirring, slowly add an excess of zero-valent iron powder or filings to the acidified waste solution. A general guideline is to add approximately 5-10 grams of ZVI per liter of waste solution.
-
Reaction Time: Allow the reaction to proceed with continuous stirring for several hours (e.g., 2-4 hours). The reaction reduces the perchlorate (ClO₄⁻) to chloride (Cl⁻).
-
Neutralization: After the reaction is complete, neutralize the solution by carefully adding a suitable base (e.g., sodium bicarbonate or sodium hydroxide) until the pH is between 6 and 8.
-
Precipitation of Zinc: The neutralized solution will contain zinc ions. To precipitate the zinc, slowly add a solution of sodium carbonate or sodium hydroxide while stirring. Zinc will precipitate as zinc carbonate or zinc hydroxide.
-
Separation and Disposal: Allow the precipitate to settle. Decant the supernatant liquid, which can now be disposed of according to local regulations for non-hazardous aqueous waste (verify with your EHS office). The remaining zinc-containing precipitate must be collected, labeled as "Zinc-Containing Hazardous Waste," and disposed of through your institution's hazardous waste program.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Zinc perchlorate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling zinc perchlorate in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
This compound is a strong oxidizing agent that can cause severe skin burns and eye damage.[1][2][3] It may also intensify fires.[1][2][3][4] Proper handling and disposal are paramount to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This equipment must be worn at all times when working with this chemical.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield. | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a complete protective suit. | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. The type of protective suit should be selected based on the concentration and amount of the substance handled.[1][5] |
| Respiratory | NIOSH/MSHA approved respirator. | Required when dusts are generated or if exposure limits are exceeded.[5][6] A self-contained breathing apparatus should be worn in case of fire.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Avoid the formation of dust and aerosols.[1]
-
Keep away from clothing and other combustible materials.[1][2]
-
When weighing or transferring the substance, do so carefully to prevent spills.
-
In case of skin contact, immediately wash the affected area with soap and plenty of water and consult a physician.[1]
-
If this compound comes into contact with your eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing. Immediately call a poison center or doctor.[1][2]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent harm to individuals and the environment.
-
Waste Collection :
-
Spill Management :
-
In the event of a spill, evacuate the area.[1]
-
Use personal protective equipment.[1]
-
Cover the spill with a plastic sheet or tarp to minimize spreading.[5]
-
For dry spills, sweep up and shovel the material into a container for disposal. Wet-brushing or using an electrically protected vacuum cleaner is also an option.[1]
-
Ensure the contaminated area is thoroughly cleaned.[5]
-
-
Final Disposal :
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Perchloric acid, zinc salt, hexahydrate | Cl2H12O14Zn | CID 202253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. americanelements.com [americanelements.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
